Doxorubicin
Description
This compound is a cytotoxic anthracycline antibiotic isolated from cultures of Streptomyces peucetius var. caesius along side with daunorubicin, another cytotoxic agent, in 1970. Although they both have aglyconic and sugar moieties, this compound's side chain terminates with a primary alcohol group compared to the methyl group of daunorubicin. Although its detailed molecular mechanisms have yet to be understood, this compound is generally thought to exert its effect through DNA intercalation, which eventually leads to DNA damage and the generation of reactive oxygen species. Thanks to its efficacy and broad effect, this compound was approved by the FDA in 1974 to treat a variety of cancer, including but not limited to breast, lung, gastric, ovarian, thyroid, non-Hodgkin’s and Hodgkin’s lymphoma, multiple myeloma, sarcoma, and pediatric cancers. However, one of the major side effects of this compound is cardiotoxicity, which excludes patients with poor heart function and requires treatment termination once the maximally tolerated cumulative dose is reached.
This compound is an Anthracycline Topoisomerase Inhibitor. The mechanism of action of this compound is as a Topoisomerase Inhibitor.
This compound has been reported in Talaromyces aculeatus, Hamigera fusca, and other organisms with data available.
This compound is an anthracycline antibiotic with antineoplastic activity. This compound, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. This compound intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, this compound inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. This compound also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 24 approved and 173 investigational indications.
This compound is only found in individuals that have used or taken this drug. It is antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of daunorubicin. [PubChem]this compound has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: this compound forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.
Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.
See also: this compound Hydrochloride (active moiety of); Althis compound (active moiety of); Zoptarelin this compound (active moiety of) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJJSUZBOXZQNB-TZSSRYMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25316-40-9 (hydrochloride) | |
| Record name | Doxorubicin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214928 | |
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DSSTOX Substance ID |
DTXSID8021480 | |
| Record name | Doxorubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Doxorubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 2% sol in water; soluble in aqueous alcohols; moderately soluble in anhydrous methanol; insoluble in non-polar organic solvents, 1.18e+00 g/L | |
| Record name | Doxorubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00997 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXORUBICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |
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| Record name | Doxorubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, (8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, Daunorubicin, Doxorubicinone | |
| Record name | DOXORUBICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red, crystalline solid | |
CAS No. |
23214-92-8 | |
| Record name | Doxorubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23214-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Doxorubicin [USAN:INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxorubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Doxorubicin | |
| Source | EPA DSSTox | |
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| Record name | Doxorubicin | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DOXORUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | DOXORUBICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Doxorubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229-231 °C, 230 °C, MELTING POINT: 205 °C WITH DECOMP; PKA: 8.22; ALMOST ODORLESS; HYGROSCOPIC /HYDROCHLORIDE/, 204 - 205 °C | |
| Record name | Doxorubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXORUBICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Doxorubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanisms of Doxorubicin in Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin, an anthracycline antibiotic, remains a cornerstone of chemotherapy regimens for a wide spectrum of malignancies, including breast cancer, sarcomas, and hematological cancers.[1] Its potent antitumor activity stems from a multifaceted mechanism of action that disrupts fundamental cellular processes in cancer cells. This technical guide provides a detailed exploration of the core mechanisms of this compound, focusing on its interaction with DNA, generation of oxidative stress, and induction of programmed cell death. Quantitative data on its efficacy, detailed experimental protocols, and visualizations of key cellular pathways are presented to offer a comprehensive resource for the scientific community.
Disruption of DNA Integrity and Function
This compound's primary mode of action involves direct interference with DNA structure and the enzymes that regulate its topology. This disruption is a critical initiating event leading to cell cycle arrest and apoptosis.[2]
DNA Intercalation
The planar aromatic structure of this compound allows it to insert itself between DNA base pairs, a process known as intercalation.[3] This binding is not random, with a preference for GC-rich sequences.[4] Intercalation distorts the DNA double helix, leading to an unwinding of the molecule and the generation of positive supercoiling.[1] This physical distortion obstructs the processes of DNA replication and transcription, thereby inhibiting cancer cell proliferation.
Topoisomerase II Poisoning
A major contributor to this compound's cytotoxicity is its ability to act as a topoisomerase II poison. Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoiling and tangling, by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA strand. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, trapping the enzyme in its cleavage-competent state. This prevents the re-ligation of the DNA strands, resulting in the accumulation of persistent DSBs. These breaks are highly toxic to the cell and trigger the DNA damage response pathways.
Chromatin Remodeling and Histone Eviction
Recent evidence has highlighted another layer of this compound's impact on chromatin dynamics. The drug has been shown to induce the eviction of histones from open chromatin regions. This process can deregulate the transcriptome and impair DNA repair mechanisms. Notably, the histone variant H2AX, a key player in the DNA damage response, can also be evicted by this compound, which is associated with attenuated DNA repair. This histone eviction appears to be a distinct mechanism that can occur independently of topoisomerase II-induced DNA breaks.
Generation of Reactive Oxygen Species (ROS)
Beyond its direct effects on DNA, this compound is a potent inducer of oxidative stress through the generation of reactive oxygen species (ROS). This is a significant contributor to both its anticancer activity and its dose-limiting cardiotoxicity.
The quinone moiety in the this compound molecule can undergo redox cycling. This process involves the one-electron reduction of this compound to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals. These superoxide radicals can be further converted to other ROS, such as hydrogen peroxide and hydroxyl radicals. The accumulation of ROS leads to oxidative damage to cellular components, including lipids, proteins, and DNA, further contributing to cellular stress and apoptosis.
Induction of Cell Cycle Arrest and Apoptosis
The cellular insults induced by this compound, primarily DNA damage and oxidative stress, converge on pathways that control cell cycle progression and programmed cell death (apoptosis).
Cell Cycle Arrest
Upon sensing DNA damage, cells activate checkpoint pathways to halt the cell cycle, allowing time for DNA repair. This compound treatment is known to cause cell cycle arrest, most prominently at the G2/M phase. This arrest is often mediated by the activation of the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases, which in turn activate downstream effectors like CHK1 and CHK2. These checkpoint kinases can inactivate the CDC25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) required for mitotic entry.
Apoptotic Pathways
When DNA damage is irreparable, this compound triggers apoptosis through both intrinsic and extrinsic pathways.
-
p53-Dependent Pathway: The tumor suppressor protein p53 plays a crucial role in this compound-induced apoptosis. In response to DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic genes, including those encoding for PUMA and Noxa. These proteins are members of the BH3-only family and act to inhibit anti-apoptotic Bcl-2 family members, ultimately leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.
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Fas-Mediated Pathway: this compound has also been shown to upregulate the expression of the Fas receptor (also known as CD95 or APO-1) on the surface of cancer cells. The binding of the Fas ligand (FasL) to its receptor initiates the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8 and the subsequent execution of apoptosis.
Quantitative Efficacy of this compound
The cytotoxic efficacy of this compound varies across different cancer cell lines, which is often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| MCF-7 | Breast Cancer | 0.01 - 2.5 | 24 - 72 | |
| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 | |
| A549 | Lung Cancer | > 20 | 24 | |
| HeLa | Cervical Cancer | 2.9 | 24 | |
| U-87 MG | Glioblastoma | Not specified | Not specified | |
| PC3 | Prostate Cancer | 2.64 µg/ml | Not specified | |
| HCT116 | Colon Cancer | 24.30 µg/ml | Not specified | |
| BFTC-905 | Bladder Cancer | 2.3 | 24 | |
| M21 | Skin Melanoma | 2.8 | 24 |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanisms of action of this compound.
DNA Intercalation Assay (Fluorescence Displacement Method)
This assay is based on the displacement of a fluorescent intercalating dye (e.g., ethidium bromide) from DNA by a competing ligand (this compound). The decrease in fluorescence is proportional to the binding affinity of the test compound.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with NaCl)
-
Fluorometer
Procedure:
-
Prepare a solution of ctDNA and EtBr in the assay buffer and incubate to allow for the formation of the DNA-EtBr complex.
-
Measure the initial fluorescence intensity of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).
-
Add increasing concentrations of this compound to the DNA-EtBr solution.
-
After each addition, allow the solution to equilibrate and then measure the fluorescence intensity.
-
Calculate the percentage of fluorescence quenching at each this compound concentration.
-
The concentration of this compound that causes a 50% reduction in fluorescence (IC50) can be used to estimate its DNA binding affinity.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles. This compound's inhibitory effect is observed as a reduction in the release of decatenated DNA minicircles.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay buffer (containing ATP and MgCl2)
-
This compound
-
Stop buffer/loading dye (containing SDS and proteinase K)
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Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction tubes containing assay buffer and kDNA.
-
Add varying concentrations of this compound to the tubes.
-
Initiate the reaction by adding human topoisomerase IIα.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop buffer/loading dye.
-
Separate the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate as a distinct band.
-
Quantify the intensity of the decatenated minicircle band to determine the extent of inhibition by this compound.
Measurement of Intracellular ROS (DCFH-DA Assay)
This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cancer cell line of interest
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This compound
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DCFH-DA
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Cell culture medium
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Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere.
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Treat the cells with this compound at the desired concentrations for the specified time.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity of DCF using a fluorescence microscope or a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
Visualizing the Mechanisms of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: Overview of this compound's multifaceted mechanism of action in a cancer cell.
Caption: this compound-induced DNA damage response pathway leading to cell cycle arrest or apoptosis.
Caption: this compound-induced intrinsic (p53-mediated) and extrinsic (Fas-mediated) apoptotic pathways.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Different this compound Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. P53 enhances apoptosis induced by this compound only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces Fas-mediated apoptosis in human thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the In Vitro Molecular Targets of Doxorubicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the primary molecular targets of Doxorubicin, a potent anthracycline antibiotic widely used in chemotherapy. We delve into the core mechanisms of action, present quantitative data from in vitro studies, detail relevant experimental protocols, and visualize complex interactions to offer a comprehensive resource for the scientific community.
Core Molecular Mechanisms of this compound
This compound exerts its cytotoxic effects through a multi-pronged attack on cancer cells in vitro. The primary molecular interactions involve direct engagement with cellular DNA, interference with essential enzymatic machinery, and the induction of oxidative stress. These mechanisms collectively disrupt cellular homeostasis, leading to cell cycle arrest and apoptosis.
DNA Intercalation and Adduct Formation
One of the earliest and most well-characterized mechanisms of this compound is its ability to insert itself into the DNA double helix. It preferentially intercalates at 5'-GC-3' and 5'-CG-3' sequences, causing a local unwinding of the DNA and blocking the progression of DNA and RNA polymerases. This physical obstruction of DNA replication and transcription processes is a fundamental aspect of its anti-tumor activity. Beyond simple intercalation, this compound can also form covalent DNA adducts, particularly in the presence of formaldehyde, which further contributes to DNA damage and cytotoxicity.
Topoisomerase II Poisoning
This compound is a potent inhibitor of topoisomerase II (TOP2), a critical enzyme responsible for managing DNA topology by creating and resealing double-strand breaks (DSBs). The drug does not inhibit the enzyme's initial DNA cleavage activity but rather stabilizes the transient "cleavable complex" formed between TOP2 and DNA. This "poisoning" of the enzyme prevents the re-ligation of the DNA strands, resulting in the accumulation of permanent, protein-linked DSBs. These breaks trigger downstream DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis. Both isoforms of the enzyme, TOP2A and TOP2B, are targeted by this compound.
Generation of Reactive Oxygen Species (ROS)
The quinone moiety in the this compound structure is a key player in its ability to induce severe oxidative stress. Through a process of enzymatic redox cycling, the quinone is reduced to a semiquinone radical by enzymes such as NADPH cytochrome P450 reductase. This semiquinone then rapidly reacts with molecular oxygen to regenerate the parent quinone, producing a superoxide anion radical (O₂⁻) in the process. This futile cycle can repeat, generating a substantial amount of ROS.
These superoxide radicals can be further converted to other reactive species, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This cascade of ROS production overwhelms the cell's antioxidant defenses, leading to widespread damage to lipids, proteins, and DNA. This mechanism is not only central to its anticancer effects but is also strongly implicated in the dose-limiting cardiotoxicity associated with this compound treatment.
Histone Eviction and Chromatin Remodeling
Emerging research has highlighted another significant mechanism: this compound's ability to induce chromatin damage by directly evicting histones from DNA. This process exposes the DNA, making it more susceptible to damage and interfering with transcriptional regulation and DNA repair processes. This histone eviction contributes to the overall "epigenetic chaos" and cytotoxicity induced by the drug.
Quantitative Analysis of this compound's In Vitro Activity
The following tables summarize key quantitative parameters that define this compound's interaction with its molecular targets and its cytotoxic efficacy in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| MCF-7 | Breast Adenocarcinoma | 20 - 50 | 72 |
| MDA-MB-231 | Breast Adenocarcinoma | 50 - 150 | 72 |
| A549 | Lung Carcinoma | 100 - 300 | 48 |
| HeLa | Cervical Adenocarcinoma | 30 - 100 | 72 |
| Jurkat | Acute T-Cell Leukemia | 10 - 40 | 48 |
Note: IC50 values are approximate and can vary based on specific experimental conditions, such as cell density and passage number.
Table 2: Biochemical Parameters of this compound's Molecular Interactions
| Parameter | Target | Value | Conditions |
| DNA Binding Constant (Kd) | Calf Thymus DNA | ~ 1 - 5 µM | Spectroscopic titration |
| Topoisomerase IIα Inhibition | Purified Human Enzyme | IC50 ≈ 1 - 2 µM | DNA relaxation assay |
| Superoxide Production Rate | In vitro (with NADPH reductase) | ~ 5-10 nmol/min/mg protein | Cytochrome c reduction assay |
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms of this compound and a typical experimental workflow for its analysis.
The Double-Edged Sword: A Technical Guide to the Role of Topoisomerase II in Doxorubicin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of topoisomerase II (Top2) in the cytotoxic effects of the widely used anthracycline chemotherapeutic agent, doxorubicin. This compound's efficacy as an anticancer drug is intrinsically linked to its interaction with Top2, leading to the formation of a stable ternary complex with DNA. This complex ultimately triggers a cascade of cellular events culminating in cell death. This guide provides a comprehensive overview of the underlying molecular mechanisms, key signaling pathways, and detailed experimental protocols for studying this critical drug-target interaction.
Core Mechanism: Topoisomerase II as the Primary Target
This compound exerts its cytotoxic effects primarily by acting as a "topoisomerase II poison."[1] Unlike catalytic inhibitors, which block the enzyme's activity, this compound stabilizes the transient "cleavage complex" formed between Top2 and DNA.[2] This ternary this compound-Top2-DNA complex prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DNA double-strand breaks (DSBs).[1][2] These DSBs are the primary lesions that initiate the downstream signaling pathways leading to cell cycle arrest and apoptosis.[3]
There are two main isoforms of topoisomerase II in human cells: alpha (Top2a) and beta (Top2b).
-
Topoisomerase II alpha (Top2a): Predominantly expressed in proliferating cells, Top2a is considered the primary target for the anticancer effects of this compound. Its levels are highest during the S and G2/M phases of the cell cycle.
-
Topoisomerase II beta (Top2b): While also targeted by this compound, Top2b is expressed in both proliferating and quiescent cells. Its inhibition is critically implicated in the dose-limiting cardiotoxicity associated with this compound treatment.
The differential expression and roles of these isoforms are a key consideration in both the efficacy and toxicity of this compound-based therapies.
Downstream Cellular Consequences of Topoisomerase II Poisoning
The stabilization of the this compound-Top2-DNA cleavage complex and the resultant DNA double-strand breaks trigger a multifaceted cellular response:
-
DNA Damage Response (DDR): The presence of DSBs activates the DNA damage response pathway. This involves the phosphorylation of the histone variant H2AX (to form γH2AX) at the sites of DNA damage, which serves as a beacon to recruit DNA repair proteins.
-
Cell Cycle Arrest: The DDR activation leads to cell cycle arrest, primarily at the G2/M checkpoint, to prevent the propagation of damaged DNA. This arrest is often mediated by the p53 tumor suppressor protein.
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the release of cytochrome c from the mitochondria and the activation of caspases.
-
Generation of Reactive Oxygen Species (ROS): this compound can also induce cytotoxicity through the generation of reactive oxygen species (ROS) via redox cycling of its quinone moiety. While this was once thought to be the primary mechanism of cardiotoxicity, the role of Top2b inhibition is now considered more central. However, ROS can contribute to DNA damage and other cellular insults.
Signaling Pathways in this compound-Induced Apoptosis
The following diagram illustrates the key signaling pathways initiated by this compound's interaction with Topoisomerase II, leading to apoptosis.
Quantitative Data on this compound Cytotoxicity
The sensitivity of cancer cells to this compound varies significantly and is influenced by factors such as the expression level of Top2a, the efficiency of DNA repair pathways, and the expression of drug efflux pumps.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference(s) |
| MCF-7 | Breast Adenocarcinoma | 0.056 - 0.417 | 48 | [Novel this compound Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models] |
| PC3 | Prostate Cancer | 2.64 | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 14.72 | Not Specified | |
| HCT116 | Colon Cancer | 24.30 | Not Specified | |
| DU-145 | Prostate Cancer | ~0.25 (after 48h) | 48 | [(PDF) Time and dose dependent study of this compound induced DU-145 cytotoxicity] |
Table 2: this compound-Induced DNA Damage Measured by Comet Assay
| Cell Line | This compound Conc. (µM) | Treatment Time (h) | Parameter | Value (Mean ± SEM/SD) | Reference(s) |
| U251 | 1 | 20 | Tail Moment (Alkaline) | 13.84 ± 1.325 | |
| U251 | 1 | 20 | Tail Moment (Neutral) | 9.979 ± 0.658 | |
| Human Lymphocytes | 0.2 | Not Specified | Tail Moment | 15.17 (median) | |
| Human Lymphocytes | 1.6 | Not Specified | Tail Moment | ~15 (median) | |
| Human Sperm | 0.8 | Not Specified | % Head DNA | 63.48 (median) | |
| MCF7 | Not Specified | Not Specified | % Tail DNA | ~25 | |
| Yeast (SUB1) | 25 µg/ml | Not Specified | Tail Length (px) | 1.26 |
Table 3: this compound-Induced Cell Cycle Arrest
| Cell Line | This compound Conc. | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference(s) |
| PC3 | 50 µg/ml | Not Specified | 36.31 | 15.21 | 48.48 | |
| MCF7 | 0.5 µM | 6 | 45 | 35 | 20 | [In vitro cytotoxicity analysis of this compound-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines] |
| HL-60 | 5 µM | Not Specified | Not Specified | Not Specified | Increased | |
| Breast Cancer Lines | Not Specified | 72 | Varied | Varied | Increased |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of topoisomerase II in this compound cytotoxicity.
Experimental Workflow Overview
The following diagram outlines a typical experimental workflow for studying this compound's effects on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include untreated and vehicle control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: DNA Damage Assessment (Alkaline Comet Assay)
This assay measures DNA single- and double-strand breaks at the level of individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or Propidium Iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow to dry.
-
Cell Embedding: Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL. Mix the cell suspension with 0.5% LMPA at a 1:10 ratio (v/v) and quickly pipette onto the pre-coated slides.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining: Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in the tail, and tail moment).
Protocol 3: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after this compound treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Logical Relationship Diagram
The following diagram illustrates the logical flow from this compound's interaction with Topoisomerase II to the ultimate cellular fate.
Conclusion
The interaction between this compound and topoisomerase II is a cornerstone of its anticancer activity. By stabilizing the Top2-DNA cleavage complex and inducing DNA double-strand breaks, this compound initiates a cascade of events that ultimately leads to cancer cell death. A thorough understanding of this mechanism, the roles of the different Top2 isoforms, and the downstream signaling pathways is crucial for the rational design of novel chemotherapeutic strategies and for optimizing the clinical use of this compound to maximize its efficacy while minimizing its toxicity. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate this critical aspect of cancer chemotherapy.
References
Doxorubicin and Reactive Oxygen Species Generation: Mechanisms, Pathways, and Measurement
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicin (DOX) is a highly effective anthracycline antibiotic widely used in chemotherapy to treat a variety of cancers, including leukemias, lymphomas, and solid tumors[1]. Its primary anticancer mechanism involves the inhibition of topoisomerase II, which leads to DNA strand breaks and prevents the replication of rapidly dividing cancer cells[2][3]. However, the clinical utility of this compound is significantly limited by its dose-dependent cardiotoxicity, which can lead to severe and often irreversible heart failure[1][4]. A central and widely recognized mechanism underlying this toxicity is the massive generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress within cardiomyocytes.
This technical guide provides an in-depth exploration of the core mechanisms by which this compound generates ROS, the downstream signaling pathways activated by this oxidative stress, and detailed protocols for the experimental measurement of these reactive species.
Core Mechanisms of this compound-Induced ROS Generation
This compound induces ROS through multiple interconnected mechanisms, primarily centered around its quinone moiety. These processes occur in various subcellular compartments, with mitochondria being a principal site of action.
Enzymatic Redox Cycling
The most widely recognized mechanism for DOX-induced ROS production is redox cycling. This process involves the one-electron reduction of the this compound quinone ring to form an unstable semiquinone radical. This radical then rapidly transfers the electron to molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide anion radical (O₂•⁻). This futile cycle can repeat, leading to the persistent production of superoxide.
Key enzymatic systems catalyzing this one-electron reduction include:
-
Mitochondrial Electron Transport Chain (ETC) Complex I (NADH Dehydrogenase): this compound has a high affinity for cardiolipin, a phospholipid of the inner mitochondrial membrane, causing it to accumulate within mitochondria. Here, Complex I can reduce this compound to its semiquinone, initiating redox cycling and making mitochondria a primary source of DOX-induced ROS.
-
NADPH Cytochrome P450 Reductase (CYPRED): Located in the sarcoplasmic/endoplasmic reticulum, this enzyme can also catalyze the one-electron reduction of this compound, contributing to cytosolic ROS production.
-
Other Enzymes: Nitric oxide synthases (NOS) and xanthine oxidase have also been implicated in the reduction of this compound to its semiquinone form.
The superoxide anion (O₂•⁻) generated through redox cycling is a precursor to other more potent ROS. It can be dismutated, either spontaneously or by superoxide dismutase (SOD), into hydrogen peroxide (H₂O₂).
This compound-Iron Complexes and Fenton/Haber-Weiss Reactions
This compound can form a complex with intracellular iron (Fe³⁺). This DOX-Fe³⁺ complex can undergo reduction to a DOX-Fe²⁺ state, which then catalyzes the conversion of hydrogen peroxide (H₂O₂) into the highly reactive and damaging hydroxyl radical (•OH) via the Fenton reaction. The combination of superoxide and H₂O₂ can also generate hydroxyl radicals in the iron-catalyzed Haber-Weiss reaction. The accumulation of iron, particularly within the mitochondria, exacerbates this process and is a critical factor in DOX-induced cardiotoxicity.
Activation of ROS-Generating Enzymes
This compound treatment can activate endogenous ROS-producing enzymes, further amplifying oxidative stress.
-
NADPH Oxidases (NOX): In the heart, NOX2 and NOX4 are the predominant isoforms. This compound has been shown to activate NOX enzymes, which transfer electrons to molecular oxygen to form superoxide. The small GTP-binding protein Rac1, a key subunit for NOX activation, is involved in mediating this compound-induced cardiotoxicity through this mechanism.
Impact on Antioxidant Defense Systems
In addition to increasing ROS production, this compound can impair the cell's antioxidant defenses, creating a severe imbalance. Prolonged exposure or high doses of this compound can lead to the downregulation of key antioxidant enzymes. Studies have shown that this compound can reduce the activity of selenium-dependent glutathione peroxidase (GPX), an enzyme crucial for detoxifying hydrogen peroxide. While some studies report an increase in catalase activity as a compensatory response, the overall effect is a diminished capacity to neutralize the ROS onslaught.
Signaling Pathways Activated by this compound-Induced ROS
The excessive ROS produced by this compound triggers a cascade of downstream signaling events that culminate in cellular damage, apoptosis, and organ dysfunction, particularly in the heart.
Mitochondrial Dysfunction and Apoptosis
Mitochondria are both a source and a target of DOX-induced ROS. The oxidative stress leads to:
-
Mitochondrial Permeability Transition (MPT): ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the loss of mitochondrial membrane potential (ΔΨm), swelling, and rupture of the outer membrane.
-
Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c activates a caspase cascade. It promotes the formation of the apoptosome, which activates caspase-9, and subsequently the executioner caspase-3. Activated caspase-3 cleaves cellular substrates, leading to the characteristic morphological changes of apoptosis.
-
Bcl-2 Family Proteins: ROS can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the former. An increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization.
Cardiotoxicity-Specific Signaling
In cardiomyocytes, this compound-induced ROS activates specific pathways that contribute to cardiac dysfunction:
-
Calcium (Ca²⁺) Dysregulation: ROS can cause the sarcoplasmic reticulum (SR) to leak Ca²⁺ by oxidizing ryanodine receptors. This leads to an increase in cytosolic Ca²⁺, which can further induce mitochondrial ROS production, creating a vicious cycle that contributes to myocyte damage.
-
p53 Activation: ROS can activate the tumor suppressor protein p53, which plays a role in this compound-induced apoptosis in cardiomyocytes.
-
IGF1R Signaling Blockage: Recent studies show that DOX-induced ROS can stabilize Hypoxia-Inducible Factor 1α (HIF1α), leading to increased secretion of IGF-binding protein 3 (IGFBP3). This protein sequesters IGF1, blocking its pro-survival signaling through the IGF1 receptor (IGF1R) and promoting apoptosis.
Experimental Protocols for Measuring this compound-Induced ROS
Accurate detection and quantification of ROS are crucial for studying this compound's mechanisms of action. Fluorescent probes are commonly used for this purpose.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing this compound-induced ROS in a cell-based assay.
Protocol: Detection of Mitochondrial Superoxide with MitoSOX Red
MitoSOX Red is a fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide to produce red fluorescence.
-
Objective: To quantify mitochondrial superoxide (O₂•⁻) production in cultured cells following this compound treatment.
-
Materials:
-
Cultured cells (e.g., H9c2 cardiomyocytes) in a multi-well plate (e.g., 96-well black, clear bottom).
-
This compound solution.
-
MitoSOX Red reagent (stock solution in DMSO).
-
Serum-free cell culture medium (e.g., DMEM, phenol red-free).
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence plate reader or fluorescence microscope.
-
-
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours). Include untreated controls and positive controls (e.g., Antimycin A).
-
Probe Preparation: Prepare a working solution of MitoSOX Red at a final concentration of 2-5 µM in pre-warmed, serum-free medium. Protect from light.
-
Cell Washing: After treatment, gently aspirate the medium and wash the cells twice with warm PBS.
-
Probe Loading: Add the MitoSOX Red working solution to each well and incubate for 10-20 minutes at 37°C, protected from light.
-
Final Wash: Aspirate the loading solution and wash the cells gently twice with warm PBS to remove excess probe.
-
Measurement: Add measurement buffer (e.g., warm PBS or phenol red-free medium) to each well. Immediately measure the fluorescence using a plate reader (Excitation: ~510 nm, Emission: ~580 nm) or visualize using a fluorescence microscope with a rhodamine filter set.
-
Data Analysis: Quantify the fluorescence intensity. Normalize the values to cell number or protein concentration if significant cell death has occurred. Express results as a fold change relative to the untreated control.
-
Protocol: Detection of General Intracellular ROS with CM-H₂DCFDA
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable probe that, after deacetylation by intracellular esterases, is oxidized by various ROS (including H₂O₂, •OH, and peroxynitrite) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Objective: To measure the overall intracellular ROS levels in response to this compound.
-
Materials:
-
Cultured cells in a multi-well plate.
-
This compound solution.
-
CM-H₂DCFDA reagent (stock solution in DMSO).
-
Serum-free cell culture medium.
-
PBS.
-
Fluorescence plate reader.
-
-
Methodology:
-
Cell Treatment: Treat cells with this compound as described previously.
-
Probe Preparation: Prepare a working solution of CM-H₂DCFDA at a final concentration of 5-10 µM in pre-warmed, serum-free medium.
-
Cell Washing: After treatment, wash cells once with warm PBS.
-
Probe Loading: Add the CM-H₂DCFDA working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
Measurement: After incubation, immediately measure fluorescence in kinetic mode using a plate reader (Excitation: ~485-495 nm, Emission: ~520-530 nm). A single endpoint reading can also be taken after a final wash step.
-
Data Analysis: For kinetic reads, calculate the rate of ROS production from the slope of the fluorescence intensity over time. For endpoint reads, express data as a fold change relative to the control.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in the literature for studies on this compound-induced ROS.
Table 1: this compound Concentrations and ROS Probe Parameters in Cell-Based Assays
| Cell Line | This compound Conc. | ROS Probe | Probe Conc. | Incubation Time | Reference(s) |
| H9c2 Cardiomyocytes | 5 µM | Not Specified | Not Specified | Not Specified | |
| H9c2 Cardiomyocytes | 1 µM | MitoSOX | 5 µM | 10 min | |
| H9c2 Cardiomyocytes | 1 µM | DCFH-DA | 10 µM | 20 min | |
| Neonatal Rat Ventricular Myocytes (NRVMs) | 0.5 µM | Not Specified | Not Specified | 24 h | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | MitoSOX | 5 µM | Not Specified | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | DCFH-DA | 10 µM | Not Specified |
Table 2: Effects of this compound on Antioxidant Enzyme Activity
| Enzyme | Effect | Cell/Tissue Model | This compound Dose/Conc. | Reference(s) |
| Glutathione Peroxidase (GPX) | Decreased activity by 50% | Cultured Rat Heart Cells | Not Specified | |
| Glutathione Peroxidase (GPX) | Decreased gene expression | Rat Liver Tissue | 18 mg/kg (cumulative) | |
| Catalase (CAT) | Increased activity | MCF-7 & MDA-MB-231 Cells | Not Specified | |
| Catalase (CAT) | Decreased gene expression | Rat Liver Tissue | 18 mg/kg (cumulative) |
Conclusion
The generation of reactive oxygen species is a cornerstone of this compound-induced toxicity, particularly its dose-limiting cardiotoxicity. The primary mechanisms involve enzymatic redox cycling of the drug's quinone moiety, primarily within mitochondria, and the formation of iron-drug complexes that catalyze the production of highly damaging hydroxyl radicals. This onslaught of ROS overwhelms cellular antioxidant defenses and activates signaling pathways leading to mitochondrial dysfunction, calcium dysregulation, and ultimately, apoptotic cell death. A thorough understanding of these molecular events, facilitated by robust experimental protocols for ROS detection, is critical for the development of targeted therapeutic strategies aimed at mitigating this compound's toxic side effects while preserving its potent anticancer efficacy.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. This compound Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress and Cellular Response to this compound: A Common Factor in the Complex Milieu of Anthracycline Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Doxorubicin: A Technical Guide to Cellular Uptake and Intracellular Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicin (DOX), a cornerstone of chemotherapy, exerts its cytotoxic effects through complex interactions within the cellular environment. Understanding the precise mechanisms of its cellular uptake and subsequent intracellular localization is paramount for optimizing its therapeutic efficacy and overcoming mechanisms of drug resistance. This technical guide provides an in-depth exploration of the pathways governing this compound's journey into the cell and its distribution among subcellular compartments. It summarizes key quantitative data, details common experimental protocols for investigation, and visually represents the core concepts through signaling pathway and workflow diagrams.
Introduction
This compound, an anthracycline antibiotic, is a widely utilized chemotherapeutic agent for a variety of solid tumors and hematological malignancies.[1] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which culminate in cell cycle arrest and apoptosis.[1][2] The effectiveness of DOX is critically dependent on its ability to reach its intracellular targets, primarily the nucleus. However, its journey is fraught with obstacles, including cellular efflux pumps and sequestration in various organelles, which can significantly impact its cytotoxic potential and contribute to the development of multidrug resistance (MDR).
Cellular Uptake of this compound
The entry of this compound into the cell is a multifaceted process involving both passive and active transport mechanisms.
Passive Diffusion
Given its amphiphilic nature, this compound can traverse the cell membrane via passive diffusion.[1] This process is driven by the concentration gradient of the drug across the plasma membrane.
Carrier-Mediated Transport
In addition to passive diffusion, carrier-mediated processes play a significant role in the cellular influx of DOX.[1] Several solute carrier (SLC) and organic cation transporters (OCT) have been implicated in facilitating its uptake. Notably, OCT1, OCT2, OCT3, and the organic anion transporting polypeptide (OATP) 1A2 have been identified as transporters capable of mediating this compound uptake.
Factors Influencing Uptake
Several factors can influence the rate and extent of this compound uptake:
-
pH Gradient: this compound is a weak base with a pKa of 8.2. The pH gradient between the extracellular environment and the more acidic intracellular compartments can influence its accumulation.
-
Drug Formulation: The formulation of this compound significantly impacts its cellular uptake. For instance, free this compound in solution exhibits a much higher intracellular uptake compared to its liposomal formulations, such as Doxil®.
-
Multidrug Resistance Proteins: The expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), is a major factor in reducing intracellular this compound concentration. These efflux pumps actively transport the drug out of the cell, thereby contributing to drug resistance.
Intracellular Localization of this compound
Once inside the cell, this compound does not distribute uniformly. Its localization is a dynamic process influenced by the cell type, its sensitivity to the drug, and the presence of resistance mechanisms.
Nuclear Accumulation
The primary site of this compound's cytotoxic action is the cell nucleus, where it intercalates with DNA and inhibits topoisomerase II. In drug-sensitive cancer cells, this compound is predominantly found localized within the nucleus. This nuclear accumulation is a critical determinant of its therapeutic efficacy.
Cytoplasmic Sequestration
In contrast to sensitive cells, multidrug-resistant cells often exhibit a marked decrease in nuclear this compound and a corresponding increase in cytoplasmic localization. The drug is often observed in a punctate pattern within the cytoplasm, suggesting sequestration into specific organelles. This altered subcellular distribution is a key feature of this compound resistance, as it prevents the drug from reaching its nuclear targets.
Organelle-Specific Localization
-
Mitochondria: this compound has been shown to accumulate in mitochondria, which can contribute to its cytotoxicity through the generation of ROS and induction of apoptosis.
-
Lysosomes and Endosomes: The acidic environment of lysosomes and late endosomes can lead to the sequestration of the weakly basic this compound. This can be a mechanism of resistance, as it traps the drug away from the nucleus.
Quantitative Data on this compound Uptake and Localization
The following tables summarize quantitative data from various studies on this compound's cellular uptake and distribution.
Table 1: Intracellular this compound Concentration and Permeability
| Cell Line | Formulation | Intracellular Concentration (vs. Extracellular) | Apparent Cell Permeability (µm/s) | Reference |
| Various Cancer Cells | Free DOX | Median 230 times higher | - | |
| HepG2 | Free DOX | - | 9.00 ± 0.74 × 10⁻⁴ | |
| HepG2 (lower density) | Free DOX | - | 6.49 ± 1.25 × 10⁻⁴ |
Table 2: Nuclear to Cytoplasmic (N/C) Fluorescence Ratios of this compound
| Cell Line | Resistance Status | N/C Ratio | Reference |
| SW-1573 (Lung Cancer) | Sensitive | 3.8 | |
| SW-1573/2R120 | MDR | 1.8 | |
| SW-1573/2R160 | MDR | 0.4 | |
| 8226/S (Myeloma) | Sensitive | 3.6 | |
| 8226/Dox4 | MDR | 2.1 | |
| 8226/Dox40 | MDR | 1.0 | |
| AUXB1 (CHO) | Sensitive | 1.8 | |
| CHRC5 | MDR | 0.1 | |
| Sensitive Cells (General) | Sensitive | 2.8 - 3.6 | |
| Highly Resistant Cells | Resistant (>70-fold) | 0.1 - 0.4 | |
| Low/Intermediate Resistant Cells | Resistant (7.5-24-fold) | 1.2 - 1.9 |
Experimental Protocols
Investigating the cellular uptake and intracellular localization of this compound relies on a variety of well-established experimental techniques.
Quantification of Intracellular this compound
5.1.1. Flow Cytometry
This high-throughput method is used to measure the mean fluorescence intensity of this compound within a cell population, providing a quantitative measure of drug uptake.
-
Protocol:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations and for different time points.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in PBS.
-
Analyze the cell suspension using a flow cytometer, exciting at ~488 nm and measuring emission at ~560-590 nm.
-
The mean fluorescence intensity is proportional to the intracellular this compound concentration.
-
5.1.2. Fluorescence Spectrometry
This technique allows for the sensitive detection and quantification of this compound in cell lysates.
-
Protocol:
-
Incubate cells with this compound.
-
Wash cells with PBS to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence intensity of the lysate using a fluorescence spectrophotometer with excitation at ~470-480 nm and emission at ~560 nm.
-
A standard curve of known this compound concentrations is used for quantification.
-
5.1.3. UPLC-Mass Spectrometry
Ultra-performance liquid chromatography coupled with mass spectrometry provides a highly sensitive and specific method for quantifying intracellular this compound and its metabolites.
-
Protocol:
-
Prepare cell lysates from this compound-treated cells.
-
Perform protein precipitation to remove interfering proteins.
-
Inject the supernatant into a UPLC system for chromatographic separation.
-
Detect and quantify this compound and its metabolites using a mass spectrometer.
-
Visualization of Intracellular Localization
5.2.1. Confocal Laser Scanning Microscopy (CLSM)
CLSM is a powerful tool for visualizing the subcellular distribution of this compound due to its intrinsic fluorescence.
-
Protocol:
-
Seed cells on glass coverslips or in imaging dishes.
-
Treat cells with this compound for the desired time.
-
Optionally, co-stain with nuclear dyes (e.g., DAPI or Hoechst) or organelle-specific fluorescent probes.
-
Wash cells with PBS and fix with a suitable fixative (e.g., paraformaldehyde).
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope, exciting this compound fluorescence at ~488 nm and collecting emission between 560-620 nm.
-
Analyze the images to determine the localization of this compound within different cellular compartments.
-
5.2.2. Raman Microspectroscopy
This label-free technique can be used to monitor the uptake and intracellular interaction of this compound at a molecular level.
-
Protocol:
-
Culture cells on suitable substrates for Raman analysis (e.g., quartz slides).
-
Treat cells with this compound.
-
Acquire Raman spectra from different subcellular regions (e.g., nucleus, cytoplasm).
-
Analyze the spectral data to identify signatures associated with this compound and its interaction with cellular components like DNA.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a general workflow for studying its cellular uptake and localization.
References
Mechanisms of Doxorubicin-Induced Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms underlying doxorubicin-induced apoptosis. This compound, a potent anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide range of malignancies. Its efficacy is largely attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This document delves into the intricate signaling pathways activated by this compound, presents quantitative data on its effects, and provides detailed protocols for key experimental assays used to study these processes.
Core Signaling Pathways of this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted approach, primarily involving the induction of DNA damage and the generation of reactive oxygen species (ROS). These initial events converge on the intrinsic and extrinsic apoptotic pathways, ultimately leading to the activation of executioner caspases and the dismantling of the cell.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for this compound-induced apoptosis. It is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors.
This compound instigates this pathway through two primary mechanisms:
-
DNA Damage Response: this compound intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[1][2] This damage activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which in turn phosphorylate and activate the tumor suppressor protein p53.[3] Activated p53 translocates to the nucleus and upregulates the expression of pro-apoptotic proteins of the Bcl-2 family, particularly Bax (Bcl-2-associated X protein) and Puma (p53 upregulated modulator of apoptosis).[4][5]
-
Reactive Oxygen Species (ROS) Generation: this compound's quinone moiety can undergo redox cycling, generating superoxide radicals and hydrogen peroxide (H₂O₂). This oxidative stress directly damages mitochondria and can also activate stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, which can further promote apoptosis.
The convergence point of these signals is the Bcl-2 family of proteins, which act as critical regulators of MOMP. This compound treatment leads to an increased Bax/Bcl-2 ratio, favoring the formation of pores in the mitochondrial outer membrane. This results in the release of cytochrome c into the cytosol.
Once in the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase, which then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: this compound-induced intrinsic apoptotic pathway.
Extrinsic (Death Receptor) Pathway
While the intrinsic pathway is predominant, this compound can also engage the extrinsic apoptotic pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.
This compound has been shown to upregulate the expression of Fas ligand (FasL) and its receptor, Fas (also known as CD95 or APO-1), on the surface of some cancer cells. The binding of FasL to Fas triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).
Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation through proteolytic cleavage. Activated caspase-8, another initiator caspase, can then directly cleave and activate executioner caspases-3 and -7.
Furthermore, caspase-8 can create a link to the intrinsic pathway by cleaving Bid (BH3 interacting-domain death agonist), a BH3-only protein. The truncated form of Bid, tBid, translocates to the mitochondria and promotes Bax/Bak activation, leading to MOMP and amplification of the apoptotic signal.
Caption: this compound-induced extrinsic apoptotic pathway.
Quantitative Data on this compound-Induced Apoptosis
The apoptotic-inducing potential of this compound varies across different cancer cell lines. This section summarizes key quantitative data related to this compound's cytotoxic and apoptotic effects.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HCT116 | Colon Cancer | 24.30 (µg/ml) | Not Specified | |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 (µg/ml) | Not Specified | |
| PC3 | Prostate Cancer | 2.64 (µg/ml) | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 12.2 (mM) | 24 | |
| Huh7 | Hepatocellular Carcinoma | > 20 (mM) | 24 | |
| UMUC-3 | Bladder Cancer | 5.1 (mM) | 24 | |
| VMCUB-1 | Bladder Cancer | > 20 (mM) | 24 | |
| TCCSUP | Bladder Cancer | 12.6 (mM) | 24 | |
| BFTC-905 | Bladder Cancer | 2.3 (mM) | 24 | |
| A549 | Lung Cancer | > 20 (mM) | 24 | |
| HeLa | Cervical Carcinoma | 2.9 (mM) | 24 | |
| MCF-7 | Breast Cancer | 2.5 (mM) | 24 | |
| M21 | Skin Melanoma | 2.8 (mM) | 24 | |
| MCF-7 | Breast Cancer | 1 | 48 | |
| MDA-MB-231 | Breast Cancer | 1 | 48 |
Table 2: Changes in Apoptotic Markers Following this compound Treatment in MCF-7 Cells
| Parameter | This compound Concentration (µM) | Incubation Time (h) | Fold Change/Percentage | Reference |
| Bax/Bcl-xL ratio | 0.1, 0.5, 1 | 48 | > 10-fold increase | |
| Bax expression | 1 | 72 | ~4.5-fold increase | |
| Bcl-xL expression | 0.1, 0.5, 1 | 48 | > 5-fold decrease | |
| Apoptotic Cells | 0.05 | Not Specified | 5.8% increase vs control | |
| Apoptotic Cells | 0.2 | Not Specified | 10% increase vs control | |
| Apoptotic Cells | 0.8 | Not Specified | 13.75% increase vs control | |
| Bax/Bcl-2 ratio | 0.2 | Not Specified | ~7-fold increase vs control |
Table 3: this compound-Induced Apoptosis in MDA-MB-231 Cells
| Parameter | This compound Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells | Reference |
| Early Apoptosis | ~1 µg/ml | 24 | 18.6% | |
| Early Apoptosis | ~1 µg/ml | 48 | 20% | |
| Early Apoptosis | ~1 µg/ml | 72 | 19% |
Experimental Protocols for Studying this compound-Induced Apoptosis
A variety of well-established experimental techniques are employed to investigate the mechanisms of this compound-induced apoptosis. This section provides detailed methodologies for some of the key assays.
Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with this compound for the indicated time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Four populations of cells can be distinguished:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
-
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Assessment of DNA Damage by Comet Assay (Single Cell Gel Electrophoresis)
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the comet tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation and Embedding:
-
Harvest this compound-treated and control cells.
-
Mix a low number of cells (e.g., 1 x 10⁴) with low-melting-point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slide at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slide in cold lysis buffer (containing high salt and detergent, e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind nucleoids.
-
-
Alkaline Unwinding and Electrophoresis:
-
For detecting single-strand breaks and alkali-labile sites, immerse the slides in an alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and wash them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment (tail length × % DNA in the tail).
-
Caption: Experimental workflow for the Comet Assay.
Measurement of Caspase-3 Activity
Principle: Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric assay based on the cleavage of a specific substrate. The substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), is colorless. Upon cleavage by active caspase-3, it releases the yellow chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405 nm.
Protocol:
-
Cell Lysate Preparation:
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet the cellular debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Caspase Assay:
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells.
-
Add 2X Reaction Buffer containing DTT to each well.
-
Add the DEVD-pNA substrate to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to that of the untreated control.
-
Caption: Experimental workflow for Caspase-3 Activity Assay.
Detection of Mitochondrial Superoxide with MitoSOX Red
Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria in live cells. It is readily oxidized by superoxide, but not by other ROS, and upon oxidation, it exhibits red fluorescence. This allows for the selective detection of superoxide in the mitochondria.
Protocol:
-
Cell Preparation and Staining:
-
Culture cells and treat with this compound as required.
-
Prepare a 5 µM working solution of MitoSOX Red in HBSS or other suitable buffer.
-
Remove the culture medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
-
Washing and Analysis:
-
Gently wash the cells three times with warm buffer.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry. For flow cytometry, use an excitation wavelength of ~510 nm and detect fluorescence emission at ~580 nm.
-
Caption: Experimental workflow for Mitochondrial ROS Detection.
Conclusion
This compound remains a vital tool in the oncologist's arsenal, and a thorough understanding of its mechanisms of action is crucial for optimizing its therapeutic use and developing strategies to mitigate its toxic side effects. This technical guide has provided an in-depth look at the core apoptotic pathways induced by this compound, supported by quantitative data and detailed experimental protocols. By elucidating the intricate interplay between DNA damage, ROS generation, and the intrinsic and extrinsic apoptotic pathways, researchers and drug development professionals can better devise novel therapeutic combinations and strategies to enhance the anti-cancer efficacy of this compound while minimizing its cardiotoxic effects. The provided methodologies offer a practical framework for investigating these mechanisms in a laboratory setting, paving the way for future advancements in cancer therapy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Doxorubicin's Impact on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicin (DOX) remains a cornerstone of many chemotherapeutic regimens, yet its clinical utility is often curtailed by dose-dependent cardiotoxicity, a significant portion of which is rooted in mitochondrial dysfunction. This technical guide provides an in-depth exploration of the multifaceted impact of this compound on mitochondrial function. We dissect the core mechanisms of DOX-induced mitochondrial damage, including the impairment of the electron transport chain, the surge in reactive oxygen species (ROS) production, damage to mitochondrial DNA (mtDNA), and the subsequent activation of apoptotic pathways. This guide furnishes researchers and drug development professionals with a comprehensive overview of the experimental protocols to assess these effects, quantitative data to contextualize the extent of mitochondrial disruption, and detailed signaling pathways to illuminate the intricate molecular choreography of this compound-induced mitochondrial toxicity.
Core Mechanisms of this compound-Induced Mitochondrial Dysfunction
This compound's deleterious effects on mitochondria are multifaceted, stemming from its chemical structure and its interactions with key mitochondrial components.
Impairment of the Electron Transport Chain (ETC) and Oxidative Phosphorylation
This compound directly interferes with the mitochondrial respiratory chain, the primary site of cellular energy production. A key interaction is its high affinity for cardiolipin, a phospholipid predominantly found in the inner mitochondrial membrane that is crucial for the optimal functioning of several ETC complexes.[1][2][3] The binding of DOX to cardiolipin disrupts the structural integrity of the inner membrane and inhibits the activity of enzymes like cytochrome c oxidase and cytochrome c oxidoreductase.[3][4]
Furthermore, this compound can be reduced to a semiquinone radical by Complex I (NADH dehydrogenase) of the ETC. This process diverts electrons from the normal respiratory flow, leading to a decrease in ATP synthesis and an increase in electron leakage. This impairment of oxidative phosphorylation contributes significantly to the energy deficit observed in this compound-treated cells.
Induction of Mitochondrial Reactive Oxygen Species (ROS) Production
A major consequence of ETC disruption by this compound is the excessive production of reactive oxygen species (ROS), particularly superoxide anions (O₂⁻). The redox cycling of the this compound semiquinone radical leads to the transfer of electrons to molecular oxygen, generating a surge in mitochondrial ROS. This overwhelms the cell's antioxidant defenses, leading to oxidative stress. In H9c2 myocytes, treatment with 20 μM this compound for 30 minutes resulted in a significant increase in mitochondrial superoxide formation. Similarly, in adult mouse ventricular myocytes, 0.5 μM this compound for 24 hours led to a 154.74% ± 2.51% increase in mitochondrial ROS levels compared to untreated cells.
Mitochondrial DNA (mtDNA) Damage
Mitochondrial DNA is particularly vulnerable to oxidative damage due to its proximity to the primary site of ROS production (the ETC) and its limited repair mechanisms compared to nuclear DNA. This compound-induced ROS can cause a variety of lesions in mtDNA, including oxidized bases and strand breaks. This damage to mtDNA, which encodes essential components of the ETC, can further exacerbate mitochondrial dysfunction, creating a vicious cycle of ROS production and mtDNA damage.
Disruption of Mitochondrial Iron Homeostasis
This compound treatment has been shown to lead to the accumulation of iron within the mitochondria. This mitochondrial iron overload can further potentiate ROS production through the Fenton reaction, contributing to lipid peroxidation and mitochondrial damage. The mitochondrial exporter ABCB8, which is involved in iron export from the mitochondria, has been shown to be downregulated by this compound, contributing to this iron accumulation.
Induction of Mitochondrial-Mediated Apoptosis
The culmination of this compound-induced mitochondrial insults is often the initiation of the intrinsic pathway of apoptosis. The loss of mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health, is a critical event. This compound treatment leads to a dose-dependent decrease in ΔΨm. This depolarization, coupled with the release of pro-apoptotic factors like cytochrome c from the intermembrane space into the cytosol, activates the caspase cascade, leading to programmed cell death.
Quantitative Data on this compound's Mitochondrial Effects
The following tables summarize quantitative data from various studies, illustrating the dose- and time-dependent effects of this compound on key mitochondrial parameters.
Table 1: Effect of this compound on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Cell Type | This compound Concentration (µM) | Treatment Duration (hours) | Effect on Basal OCR | Effect on Maximal OCR | Reference |
| H9c2 Cardiomyocytes | 5 | 6 | Significant decrease | Not specified | |
| Platelets | 25 | 3 | 30-70% decrease | 50-80% decrease | |
| HeLa Cells | 5 | 6 | Significant decrease (p=0.006) | Not specified | |
| Skeletal Muscle Fibers | 20 mg/kg (in vivo) | 2 | Depressed | Not specified | |
| Skeletal Muscle Fibers | 20 mg/kg (in vivo) | 72 | Decreased | Not specified |
Table 2: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production
| Cell Type | This compound Concentration (µM) | Treatment Duration | Fold Increase in Mitochondrial ROS (vs. Control) | Reference |
| LNCaP Cells | 1 | 60 minutes | 1.5 to 5.4-fold | |
| H9c2 Myocytes | 20 | 30 minutes | Significant increase | |
| Adult Mouse Ventricular Myocytes (AMVMs) | 0.5 | 24 hours | 1.55-fold (154.74% ± 2.51% of control) | |
| HUVECs | 1 | 16 hours | >14-fold | |
| H9c2 Cardiomyocytes | 1 | Not specified | 1.7-fold (696.58 ± 42.34 mean fluorescence) | |
| H9c2 Cardiomyocytes | 3 | Not specified | 2.4-fold (992.03 ± 143.17 mean fluorescence) |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Type | This compound Concentration (µM) | Treatment Duration | % Decrease in ΔΨm (vs. Control) | Reference |
| Neonatal Rat Ventricular Myocytes (NRVMs) | 0.5 | 24 hours | 33% (F/FFCCP ratio from 3.49 to 2.34) | |
| H9c2 Cells | 0.1 | Not specified | 21.9% | |
| H9c2 Cells | 0.5 | Not specified | 40.6% | |
| H9c2 Cells | 1.0 | Not specified | 56.3% |
Table 4: Effect of this compound on Apoptosis Induction
| Cell Type | This compound Concentration (µM) | Treatment Duration (hours) | Effect on Caspase-3 Activity | Reference |
| Neonatal Mouse Hearts | 10 mg/kg (in vivo) | 24 | Dose-dependent increase | |
| Platelets | 250 | 4 | Significant increase (32.7% ± 3.4% positive cells vs. 1.0% ± 0.1%) |
Key Signaling Pathways in this compound-Induced Mitochondrial Dysfunction
Several signaling pathways are implicated in the mitochondrial response to this compound, with p53 and SIRT3 playing central roles.
The p53-Mediated Pathway
This compound-induced DNA damage and oxidative stress activate the tumor suppressor protein p53. Activated p53 can translocate from the nucleus to the mitochondria, where it interacts with members of the Bcl-2 family of proteins. Specifically, p53 can promote the activity of pro-apoptotic proteins like Bax and inhibit the function of anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.
The SIRT3-Mediated Protective Pathway
Sirtuin 3 (SIRT3) is a major mitochondrial deacetylase that plays a crucial role in maintaining mitochondrial homeostasis. This compound treatment has been shown to decrease the expression of SIRT3. SIRT3 deacetylates and activates a number of mitochondrial proteins involved in antioxidant defense, such as superoxide dismutase 2 (SOD2), and DNA repair enzymes like OGG1. By downregulating SIRT3, this compound compromises the mitochondrion's ability to cope with oxidative stress and repair mtDNA damage, thereby exacerbating its toxic effects. Overexpression of SIRT3 has been shown to be protective against this compound-induced cardiotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Deficiency in Cardiolipin Reduces this compound-Induced Oxidative Stress and Mitochondrial Damage in Human B-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms and Drug Intervention for this compound-Induced Cardiotoxicity Based on Mitochondrial Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
The Intricacies of Doxorubicin in Preclinical Evaluation: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin, a cornerstone of cancer chemotherapy for decades, continues to be a subject of intensive preclinical investigation. Its potent antineoplastic activity is unfortunately shadowed by significant toxicities, most notably cardiotoxicity, and the emergence of drug resistance. A thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles in relevant preclinical models is paramount for the development of safer and more effective therapeutic strategies. This technical guide provides an in-depth overview of this compound's behavior in preclinical settings, focusing on quantitative data, detailed experimental methodologies, and the complex signaling pathways it modulates.
Pharmacokinetics: The Journey of this compound in Preclinical Models
The disposition of this compound within a biological system is a critical determinant of its efficacy and toxicity. Preclinical studies have extensively characterized its absorption, distribution, metabolism, and excretion (ADME) properties, often highlighting significant variability across different species and tumor models. While conventional this compound exhibits a rapid distribution phase and a relatively short half-life, liposomal formulations have been developed to alter its pharmacokinetic profile, leading to prolonged circulation and preferential accumulation in tumor tissues.[1][2]
Key Pharmacokinetic Parameters of this compound Formulations in Preclinical Models
| Formulation | Preclinical Model | Dosing | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/h/kg) | Reference |
| Free this compound | Mice | 5 mg/kg IV | ~5 | ~10-20 | ~1-3 | ~25 | High | [3] |
| Pegylated Liposomal this compound (PLD) | Mice | 5 mg/kg IV | ~100-150 | ~3000-5000 | ~20-30 | ~0.1 | Low | [2][4] |
| This compound-loaded Plant Virus Nanoparticles (PVNs) | Mice (A375 melanoma xenograft) | 1 mg/kg IV | ~20 | ~50 | ~1.5 | Not Reported | Not Reported | |
| C225-immunoliposomal-DOX | Healthy Adult Rats | 6 mg/kg IV | Not Reported | Comparable to PLD | ~31 | Not Reported | Not Reported |
Note: These values are approximate and can vary significantly based on the specific animal strain, tumor model, analytical methods, and experimental conditions.
Pharmacodynamics: this compound's Impact at the Cellular and Systemic Level
The anticancer effects of this compound are primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells. However, its pharmacodynamic actions are multifaceted, involving the generation of reactive oxygen species (ROS) and the modulation of numerous signaling pathways that govern cell survival, proliferation, and death.
Core Mechanisms of this compound's Antitumor Activity and Toxicity
| Mechanism | Description | Key Molecular Players | Desired Outcome (Efficacy) | Undesired Outcome (Toxicity) |
| DNA Intercalation & Topoisomerase II Inhibition | This compound inserts itself between DNA base pairs and stabilizes the topoisomerase II-DNA complex, preventing the re-ligation of DNA strands. | Topoisomerase IIα, DNA | DNA double-strand breaks, cell cycle arrest, apoptosis. | Damage to healthy, proliferating cells (e.g., bone marrow). |
| Reactive Oxygen Species (ROS) Generation | This compound undergoes redox cycling, leading to the production of superoxide and hydroxyl radicals. | NAD(P)H oxidases, mitochondrial electron transport chain | Oxidative stress-induced apoptosis in cancer cells. | Cardiotoxicity through damage to cardiomyocytes. |
| Induction of Apoptosis | This compound activates both intrinsic and extrinsic apoptotic pathways. | p53, Bax, Caspases, Fas/FasL | Elimination of cancer cells. | Apoptosis of healthy cells, contributing to organ toxicity. |
| Modulation of Tumor Microenvironment | This compound can influence the immune cell infiltrate and cytokine profile within the tumor. | Immune cells (T cells, MDSCs), cytokines | Enhanced anti-tumor immunity. | Inflammation and tissue damage. |
Key Signaling Pathways Modulated by this compound
The cellular response to this compound is a complex interplay of various signaling cascades. Understanding these pathways is crucial for identifying potential targets for combination therapies and for elucidating mechanisms of drug resistance.
Experimental Protocols in Preclinical this compound Research
Reproducibility and comparability of preclinical data hinge on the detailed reporting of experimental methodologies. Below are outlines of key experimental protocols commonly employed in the study of this compound's pharmacokinetics and pharmacodynamics.
Pharmacokinetic Analysis in Rodents
Objective: To determine the pharmacokinetic profile of this compound or its formulations in plasma.
Methodology:
-
Animal Model: Healthy or tumor-bearing mice or rats.
-
Drug Administration: Intravenous (IV) injection via the tail vein.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours) via retro-orbital or tail vein sampling.
-
Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate plasma.
-
Drug Quantification: this compound concentrations in plasma are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, AUC, t½, Vd, CL) are calculated using non-compartmental or compartmental analysis with software such as WinNonlin.
In Vivo Antitumor Efficacy Studies
Objective: To evaluate the antitumor activity of this compound in a tumor-bearing animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) for human tumor xenografts, or immunocompetent mice for syngeneic tumors.
-
Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, free this compound, this compound formulation). Treatment is administered according to a predefined schedule (e.g., once weekly for 3 weeks).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Animal body weight is also monitored as a measure of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. Tumor growth inhibition (TGI) is calculated.
Cardiotoxicity Assessment
Objective: To evaluate the cardiotoxic effects of this compound in an animal model.
Methodology:
-
Animal Model: Typically rats or mice.
-
This compound Administration: Cumulative doses of this compound are administered over several weeks to mimic clinical exposure.
-
Cardiac Function Monitoring: Echocardiography is performed to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS). Electrocardiography (ECG) can also be used to assess cardiac electrical activity.
-
Biomarker Analysis: Blood samples are collected to measure cardiac biomarkers such as cardiac troponin I (cTnI) and brain natriuretic peptide (BNP).
-
Histopathology: At the end of the study, hearts are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E, or Masson's trichrome) to assess for myocardial damage, fibrosis, and vacuolization.
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of this compound on the expression and activation of key proteins in signaling pathways.
Methodology:
-
Sample Collection: Tumor tissue or cultured cells are treated with this compound.
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated Akt, cleaved caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands is quantified using densitometry software.
Conclusion
The preclinical evaluation of this compound's pharmacokinetics and pharmacodynamics is a dynamic and evolving field. While its fundamental mechanisms of action are well-established, ongoing research continues to unravel the nuances of its interactions with complex biological systems. The use of advanced preclinical models, including patient-derived xenografts and humanized mice, coupled with sophisticated analytical techniques, is providing a more refined understanding of this compound's therapeutic window. The data and methodologies presented in this guide serve as a foundational resource for researchers dedicated to optimizing the use of this potent anticancer agent and developing novel strategies to mitigate its toxicities and overcome resistance.
References
- 1. Pegylated liposomal this compound: proof of principle using preclinical animal models and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Doxorubicin Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent and widely used anthracycline antibiotic in cancer chemotherapy.[1] Its clinical efficacy is, however, often limited by the development of multidrug resistance and severe dose-dependent cardiotoxicity.[1] These limitations have driven extensive research into the synthesis and evaluation of this compound analogs with improved therapeutic indices. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, focusing on modifications of its core structural components: the tetracyclic aglycone, the daunosamine sugar moiety, and the C-13 side chain.
The primary mechanisms of this compound's anticancer activity include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[2][3] this compound's planar aromatic chromophore inserts between DNA base pairs, leading to a local unwinding of the DNA helix and blockage of DNA and RNA synthesis.[4] Furthermore, this compound forms a stable ternary complex with topoisomerase II and DNA, trapping the enzyme in its cleavage-competent state and leading to double-strand breaks. The quinone moiety of the aglycone can undergo redox cycling to produce superoxide radicals and other ROS, contributing to both its cytotoxic and cardiotoxic effects.
This guide summarizes key quantitative SAR data, provides detailed experimental protocols for the evaluation of this compound analogs, and visualizes critical signaling pathways and experimental workflows to aid in the rational design of novel, more effective, and safer anthracycline chemotherapeutics.
Core Structure of this compound
The chemical structure of this compound consists of a tetracyclic aglycone, adriamycinone, linked via a glycosidic bond at the C-7 position to the amino sugar, daunosamine. The C-14 position of the aglycone bears a hydroxyl group, a key feature distinguishing it from its parent compound, daunorubicin.
Structure-Activity Relationship (SAR) Studies
Modifications of the Daunosamine Sugar Moiety
The daunosamine sugar is crucial for the biological activity of this compound, playing a significant role in DNA binding and interaction with topoisomerase II. Modifications to this moiety, particularly at the 3'-amino group, have been a major focus of SAR studies.
| Analog | Modification | Cell Line | IC50 (µM) | Fold Change vs. This compound | Reference |
| This compound | - | MCF-7 | 0.05 | 1 | |
| This compound | - | HCT-116 | 1.0 | 1 | |
| DOX-1 | Pyridoxine conjugate | MCF-7 | 1.045 | 20.9-fold less potent | |
| DOX-1 | Pyridoxine conjugate | HCT-116 | 4.2 | 4.2-fold less potent | |
| DOX-2 | Pyridoxine conjugate | MCF-7 | 0.425 | 8.5-fold less potent | |
| DOX-2 | Pyridoxine conjugate | HCT-116 | 1.3 | 1.3-fold less potent | |
| N-(5,5-diacetoxypent-1-yl)this compound | 3'-N-substitution with a latent aldehyde | CHO | ~0.001 | ~150-fold more potent | |
| 3'-deamino-3'-(2''-pyrroline-1''-yl)this compound | Daunosamine nitrogen incorporated into a five-membered ring | Various | - | 500-1000 times more potent | |
| 3'-deamino-3'-(1'',3''-tetrahydropyridine-1''-yl)this compound | Daunosamine nitrogen incorporated into a six-membered ring | Various | - | 30-50 times less potent than the pyrroline analog | |
| N-benzyladriamycin-14-valerate (AD198) | N-benzylation and C-14 valerate esterification | K9TCC & K9OSA | More potent than this compound | - |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
Modifications of the C-13 Side Chain and C-14 Position
The C-13 keto group and the C-14 hydroxyl group are also important for this compound's activity. Modifications at these positions have been explored to reduce cardiotoxicity and overcome drug resistance.
Esterification of the C-14 hydroxyl group can lead to prodrugs with altered pharmacokinetic properties. For instance, Valrubicin (N-trifluoroacetyl-doxorubicin-14-valerate) is a C-14 ester derivative used for the intravesical treatment of bladder cancer.
Modifications of the Tetracyclic Aglycone
The aglycone is essential for DNA intercalation. Modifications to the anthraquinone chromophore can significantly impact the drug's activity. Removal or modification of the methoxy group at C-4 can affect the electronic properties of the ring system and its interaction with DNA. The hydroxyl groups at C-6 and C-11 are also critical for DNA binding and topoisomerase II inhibition.
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through a complex interplay of signaling pathways, primarily revolving around DNA damage response and the induction of apoptosis.
References
The Advent of an Anthracycline: A Technical History of Doxorubicin in Chemotherapy
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin, a cornerstone of combination chemotherapy for decades, represents a landmark in the development of anti-cancer therapeutics. Its discovery and subsequent clinical integration mark a pivotal era in oncology, characterized by the systematic screening of natural products for cytotoxic activity. This technical guide provides a comprehensive historical context of this compound's use in chemotherapy, detailing its discovery, mechanism of action, early clinical efficacy, and the experimental methodologies that elucidated its therapeutic properties. For the modern researcher, this historical perspective offers valuable insights into the foundational principles of anthracycline chemotherapy and the enduring challenges of cardiotoxicity and drug resistance.
Discovery and Development: From Soil to Syringe
The story of this compound begins in the 1950s with an organized effort by the Italian research company, Farmitalia Research Laboratories, to discover novel anti-cancer compounds from soil-based microbes.[1] A soil sample isolated from the area surrounding the 13th-century Castel del Monte in Apulia, Italy, yielded a new strain of Streptomyces peucetius that produced a red pigment.[1][2] This pigment, an antibiotic, demonstrated significant activity against tumors in mice.[1][2]
Initially named daunomycin (later daunorubicin), this compound entered clinical trials in the 1960s and showed success in treating acute leukemia and lymphoma. However, a significant and often fatal cardiotoxicity was identified as a major limitation by 1967.
Undeterred, researchers at Farmitalia explored structural modifications to improve the therapeutic index. By mutating a strain of Streptomyces using N-nitroso-N-methyl urethane, they isolated a new, red-colored antibiotic. Initially named Adriamycin, after the Adriatic Sea, it was later renamed this compound. This compound demonstrated superior activity against a broader range of murine tumors, particularly solid tumors, compared to its predecessor, daunorubicin. While the cardiotoxicity remained a concern, this compound's enhanced anti-tumor efficacy led to its approval for medical use in the United States in 1974, solidifying its place in the oncologist's armamentarium.
Early Clinical Efficacy: A Broad Spectrum of Activity
Early clinical trials in the 1970s and early 1980s established this compound's broad spectrum of activity against a variety of hematological malignancies and solid tumors. The following tables summarize the quantitative data from some of these seminal studies.
| Breast Cancer - Early Clinical Trials (1970s) | |
| Treatment Regimen | Overall Response Rate (ORR) |
| This compound (single agent, 60 mg/m²) | 43% (11% Complete Remission, 32% Partial Response) |
| This compound (weekly low-dose, 12 mg/m²) | 23% |
| This compound-containing combination therapy (e.g., CMFP + this compound) | 59% |
| Non-Hodgkin's Lymphoma - Early Clinical Trials (CHOP Regimen, 1970s) | |
| Patient Risk Group (International Prognostic Index) | Complete Response (CR) Rate |
| Low (L) + Low-Intermediate (LI) | 91.3% |
| High-Intermediate (HI) + High (H) | 29.4% |
| Acute Myelogenous Leukemia (AML) - Early Clinical Trials (1970s-1980s) | |
| Treatment Regimen | Complete Remission (CR) Rate |
| This compound + Cytarabine (ara-C) + Thioguanine (TG) | 63% |
| This compound-based induction therapy | 52.5% |
Mechanism of Action: A Multifaceted Assault on Cancer Cells
This compound's potent anti-neoplastic effects stem from a multi-pronged attack on cancer cells, primarily targeting the cell's genetic machinery. The two principal mechanisms of action are:
-
DNA Intercalation: The planar aromatic chromophore of the this compound molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to a halt in macromolecular biosynthesis.
-
Topoisomerase II Inhibition: this compound stabilizes the topoisomerase II complex after it has created a double-strand break in the DNA to relieve supercoiling. By preventing the re-ligation of the broken DNA strands, this compound effectively traps the enzyme on the DNA, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.
In addition to these primary mechanisms, this compound is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity through oxidative damage to cellular components.
Signaling Pathways and Experimental Workflows
The cellular response to this compound-induced damage involves complex signaling pathways. Below are diagrams illustrating key pathways and a typical experimental workflow for investigating this compound's mechanism of action.
Caption: this compound-induced Reactive Oxygen Species (ROS) signaling pathway.
Caption: this compound-induced p53-mediated apoptosis pathway.
Caption: Experimental workflow for mechanism of action studies.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Protocol 1: DNA Intercalation Assay by Viscometry
Objective: To determine if this compound increases the viscosity of a DNA solution, which is indicative of DNA lengthening due to intercalation.
Materials:
-
Purified, sonicated calf thymus DNA (to a uniform, manageable length)
-
This compound hydrochloride
-
Appropriate buffer (e.g., Tris-EDTA buffer, pH 7.4)
-
Ostwald viscometer
-
Constant temperature water bath (maintained at 25°C)
-
Stopwatch
Methodology:
-
DNA Solution Preparation: Prepare a stock solution of sonicated calf thymus DNA in the buffer. The concentration should be adjusted to yield a flow time in the viscometer of approximately 100-200 seconds.
-
Viscometer Equilibration: Place the viscometer in the constant temperature water bath and allow it to equilibrate.
-
Measurement of Buffer Flow Time: Measure the flow time of the buffer (t₀) by drawing the buffer up above the top mark of the viscometer and measuring the time it takes for the meniscus to fall between the two marks. Repeat for consistency.
-
Measurement of DNA Solution Flow Time: Replace the buffer with the DNA solution and measure its flow time (t). Repeat for consistency.
-
Titration with this compound: Add small aliquots of a concentrated this compound solution to the DNA solution in the viscometer. After each addition, mix thoroughly and allow the solution to equilibrate for 5-10 minutes.
-
Measurement of Flow Time with this compound: Measure the flow time of the DNA-doxorubicin solution at each concentration point.
-
Data Analysis: Calculate the relative viscosity (η/η₀) at each this compound concentration, where η is the viscosity of the DNA solution and η₀ is the viscosity of the buffer. The viscosity is proportional to the flow time. Plot the change in relative viscosity as a function of the this compound concentration. An increase in viscosity indicates DNA lengthening consistent with intercalation.
Protocol 2: Topoisomerase II-Mediated DNA Cleavage Assay
Objective: To determine if this compound stabilizes the topoisomerase II-DNA covalent complex, leading to an accumulation of cleaved DNA.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase II assay buffer (containing ATP and Mg²⁺)
-
This compound hydrochloride
-
Stop solution (containing SDS and proteinase K)
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator and imaging system
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the topoisomerase II assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound (or a vehicle control).
-
Enzyme Addition: Add purified topoisomerase IIα to the reaction mixture and mix gently.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to act on the DNA.
-
Reaction Termination: Stop the reaction by adding the stop solution. The SDS will denature the enzyme, and the proteinase K will digest it, leaving the covalently attached DNA breaks.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands using a UV transilluminator. The appearance of a linear DNA band in the presence of this compound and topoisomerase II, which is absent or less intense in the control lanes, indicates the stabilization of the cleavable complex.
Conclusion
This compound's journey from a soil microbe to a staple of cancer chemotherapy is a testament to the power of natural product screening and rational drug modification. Its well-characterized mechanisms of DNA intercalation and topoisomerase II inhibition have provided a framework for understanding the action of a major class of anti-cancer agents. While its clinical utility is tempered by significant cardiotoxicity, the historical context of its development continues to inform modern drug discovery efforts aimed at improving the therapeutic index of cytotoxic agents. For researchers and drug development professionals, the story of this compound serves as a powerful reminder of the intricate interplay between chemistry, biology, and clinical medicine in the ongoing fight against cancer.
References
Review of Doxorubicin's primary anticancer properties
An in-depth technical guide on the core anticancer properties of Doxorubicin for researchers, scientists, and drug development professionals.
Introduction
This compound (DOX), an anthracycline antibiotic first isolated from Streptomyces peucetius var. caesius, is a cornerstone of chemotherapy regimens and has been in clinical use for decades.[1] It is recognized by the Food and Drug Administration (FDA) for treating a wide array of malignancies, including breast cancer, sarcomas, hematological cancers, and various carcinomas.[2] Despite its efficacy, its use can be limited by significant side effects, most notably cardiotoxicity.[3] This guide focuses on the primary anticancer properties of this compound, elucidating its core mechanisms of action, the cellular responses it triggers, and the experimental protocols used to evaluate its effects.
Primary Anticancer Mechanisms of Action
This compound's anticancer activity is pleiotropic, stemming from multiple, interconnected mechanisms that ultimately converge to induce cancer cell death.[2][4] The two most widely acknowledged primary mechanisms are the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS).
DNA Intercalation and Topoisomerase II Inhibition
A primary mode of action for this compound is its ability to intercalate into the DNA double helix. This insertion between base pairs physically obstructs the processes of replication and transcription. More critically, this intercalation allows this compound to act as a "topoisomerase II poison."
Topoisomerase II (TOP2) is an essential enzyme that resolves DNA topological problems, such as supercoils and tangles, by creating transient double-strand breaks (DSBs), passing a second DNA segment through the break, and then religating the strands. This compound stabilizes the TOP2-DNA covalent complex, also known as the "cleavable complex," which prevents the enzyme from religating the DNA break it has created. These stabilized complexes result in the accumulation of persistent DNA single and double-strand breaks, which are highly cytotoxic lesions. Failure to repair these breaks triggers downstream signaling cascades that lead to cell cycle arrest and apoptosis. While both etoposide and this compound are TOP2 poisons, some studies suggest this compound can also stall replication forks independently of TOP2 by intercalating into the parental DNA.
Generation of Reactive Oxygen Species (ROS)
This compound's chemical structure facilitates the generation of free radicals and reactive oxygen species (ROS). The drug can undergo enzymatic reduction to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide radicals. This process can regenerate the parent quinone, allowing for a continuous cycle of ROS production. This oxidative stress leads to widespread cellular damage, including:
-
Lipid Peroxidation: Damage to cell membranes and organellar membranes.
-
Protein Oxidation: Impairment of enzyme function and structural proteins.
-
Oxidative DNA Damage: this compound-induced ROS can cause direct damage to DNA bases, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine, which is a trigger for apoptosis.
-
Mitochondrial Dysfunction: this compound binds to cardiolipin in the inner mitochondrial membrane, disrupting its structure and function, leading to further ROS production and the release of pro-apoptotic factors like cytochrome c.
The generation of ROS is a key contributor to both the anticancer effects and the cardiotoxicity of this compound.
Cellular Consequences of this compound Action
The primary mechanisms of this compound initiate a cascade of cellular responses, primarily the DNA damage response (DDR), leading to cell cycle arrest and programmed cell death.
DNA Damage Response and Cell Cycle Arrest
The DNA strand breaks induced by this compound activate the DNA Damage Response (DDR) pathway. Key sensor kinases, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), are recruited to the sites of damage. These kinases phosphorylate and activate downstream checkpoint kinases, CHK1 and CHK2.
Activated CHK1 and CHK2, in turn, phosphorylate and inactivate CDC25 phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinase (CDK)-cyclin complexes that are necessary for cell cycle progression, leading to cell cycle arrest, most prominently at the G2/M phase. Additionally, the DDR pathway can activate the p53 tumor suppressor protein. Activated p53 can induce the expression of the CDK inhibitor p21, further reinforcing the cell cycle block. This arrest provides the cell with time to repair the DNA damage; however, if the damage is too extensive, the cell is directed towards apoptosis.
Induction of Apoptosis
When DNA damage is irreparable, this compound is a potent inducer of apoptosis through multiple pathways.
-
Intrinsic (Mitochondrial) Pathway: This is a major route for this compound-induced apoptosis. DNA damage and oxidative stress lead to the activation of p53, which upregulates pro-apoptotic proteins of the BCL2 family, such as Bax. Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase for this pathway. Caspase-9 subsequently activates executioner caspases, such as caspase-3, which dismantle the cell.
-
Extrinsic (Death Receptor) Pathway: this compound has also been shown to upregulate the expression of Fas, a death receptor on the cell surface. The binding of the Fas ligand (FasL) to this receptor can initiate a signaling cascade that directly activates caspase-8, which in turn can activate executioner caspases.
-
p53-Dependent and Independent Apoptosis: In tumor cells, this compound-induced apoptosis is often dependent on the activation of p53. However, apoptosis can also occur through p53-independent mechanisms, particularly in normal cells, where H2O2-mediated pathways may play a more dominant role. This compound can also induce apoptosis via mechanisms independent of topoisomerase II, particularly through the formation of this compound-DNA adducts.
Quantitative Data: this compound Efficacy
The cytotoxic efficacy of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies significantly across different cancer cell lines and exposure times.
| Cell Line | Cancer Type | Exposure Time | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 24 h | ~2.5 | |
| HepG2 | Hepatocellular Carcinoma | 24 h | 12.2 | |
| Huh7 | Hepatocellular Carcinoma | 24 h | > 20 | |
| A549 | Lung Carcinoma | 24 h | > 20 | |
| HeLa | Cervical Carcinoma | 24 h | 2.9 | |
| HCT116 | Colon Cancer | Not Specified | 24.30 (µg/ml) | |
| PC3 | Prostate Cancer | Not Specified | 2.64 (µg/ml) | |
| BFTC-905 | Bladder Cancer | 24 h | 2.3 |
Visualizations of this compound's Anticancer Properties
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound's core signaling pathways leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vitro Assessment
Caption: A typical experimental workflow for evaluating this compound's anticancer effects in vitro.
Logical Relationship of Anticancer Properties
Caption: Logical flow from this compound's primary mechanisms to its ultimate cytotoxic outcome.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's anticancer properties.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This assay measures cell metabolic activity as an indicator of cell viability. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the various this compound concentrations (and a vehicle control). Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the drug-containing medium. To avoid interference from this compound's color, wash the cells with PBS. Then, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with this compound for the desired time, harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in a small volume of PBS, and while vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in PI staining solution. This solution contains PI to stain the DNA and RNase A to degrade RNA, ensuring that only DNA is stained.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel that detects PI. This compound itself is fluorescent, which must be considered when setting up the analysis, particularly on channels excited by a 488 nm laser.
-
Data Analysis: Gate the single-cell population using a plot of pulse-width versus pulse-area. Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.
Protocol 3: TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.
Materials:
-
Cells grown on coverslips or in a microplate
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Commercially available TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Treat cells with this compound (a positive control using DNase I to induce DNA breaks is recommended).
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde. After another wash, permeabilize the cells to allow the TdT enzyme to enter the nucleus.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the manufacturer's protocol, typically for 60 minutes at 37°C in a humidified chamber. This allows the enzyme to label the ends of the DNA fragments.
-
Washing and Counterstaining: Stop the reaction and wash the cells to remove unincorporated nucleotides. Stain the nuclei with a counterstain like DAPI to visualize all cells.
-
Visualization and Analysis: Mount the coverslips onto slides and visualize using a fluorescence microscope. Apoptotic cells (TUNEL-positive) will show fluorescence (e.g., green for FITC-dUTP) co-localized with the nuclear stain. Quantify the percentage of TUNEL-positive cells by counting them relative to the total number of cells (DAPI-stained).
Conclusion
This compound remains a potent and widely used anticancer agent due to its multifaceted mechanism of action. Its ability to intercalate into DNA, poison topoisomerase II, and generate high levels of ROS culminates in extensive DNA damage, cell cycle arrest, and the induction of apoptosis. A thorough understanding of these core properties, facilitated by robust experimental evaluation, is essential for drug development professionals seeking to optimize its therapeutic index, overcome resistance, and develop novel combination therapies. The protocols and conceptual frameworks presented in this guide provide a foundation for the continued investigation and strategic deployment of this critical chemotherapeutic drug.
References
- 1. remedypublications.com [remedypublications.com]
- 2. This compound—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. (PDF) this compound—An Agent with Multiple Mechanisms of Anticancer Activity (2023) | Mateusz Kciuk | 175 Citations [scispace.com]
Methodological & Application
Application Note & Protocol: Determination of Doxorubicin IC50 in MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicin (DOX) is a potent anthracycline antibiotic widely employed in chemotherapy for various cancers, including breast cancer.[1][2][3] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively trigger apoptosis in cancer cells.[1][4] The human breast adenocarcinoma cell line, MCF-7, is an estrogen-receptor-positive cell line extensively used as a model system to evaluate the efficacy of chemotherapeutic agents.
Determining the half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This document provides detailed application notes and protocols for determining the IC50 value of this compound in MCF-7 cells using common cell viability assays.
Mechanism of Action of this compound in MCF-7 Cells
This compound exerts its cytotoxic effects through multiple pathways. A primary mechanism is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, this compound leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. Additionally, this compound metabolism generates a high level of reactive oxygen species (ROS), which induces oxidative stress, damages cellular components like membranes and proteins, and further contributes to DNA damage and cell death.
In MCF-7 cells, this compound treatment has been shown to induce apoptosis by modulating key signaling proteins. It increases the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of caspase-3, a key executioner of apoptosis.
Data Presentation: this compound IC50 Values
The IC50 value of this compound in MCF-7 cells can vary significantly based on experimental conditions such as treatment duration, cell passage number, and the specific viability assay used. Below is a summary of reported IC50 values from various studies.
| IC50 Value | Treatment Duration | Assay Used | Reference |
| 400 nM | Not Specified | MTT | |
| 0.68 ± 0.04 µg/mL | 48 hours | MTT | |
| 8306 nM | 48 hours | SRB | |
| 4 µM | Not Specified | MTT | |
| 3.09 ± 0.03 µg/mL | 48 hours | MTT | |
| 1.65 µM | Not Specified | Cytotoxicity Test | |
| 0.133 µM | Not Specified | MTT |
Note: It is highly recommended to determine the IC50 experimentally under your specific laboratory conditions.
Experimental Workflow
The general workflow for determining the IC50 value involves seeding the cells, treating them with a range of drug concentrations, incubating for a defined period, assessing cell viability, and analyzing the data to calculate the IC50.
Detailed Experimental Protocols
5.1. Materials and Reagents
-
MCF-7 cell line (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
This compound Hydrochloride (DOX)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
For MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
For SRB Assay: Sulforhodamine B (SRB) dye, Trichloroacetic acid (TCA), Tris base solution, Acetic acid (1%)
5.2. Protocol for MCF-7 Cell Culture
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the confluent cell monolayer with PBS.
-
Add 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes until cells detach.
-
Neutralize trypsin with complete medium, create a single-cell suspension, and centrifuge.
-
Resuspend the cell pellet in fresh medium and seed into new flasks for expansion or plates for experiments.
5.3. Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000–10,000 cells/well in 200 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in serum-free medium at concentrations ranging from approximately 0.05 to 5 µg/mL.
-
Remove the medium from the wells and add 200 µL of the medium containing the different this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the drug-containing medium.
-
Important Consideration: this compound is red and can interfere with absorbance readings. To minimize interference, wash the cells gently with 100 µL of PBS before proceeding.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 492 nm or 570 nm using a microplate reader.
5.4. Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of SRB dye to bind to protein basic amino acid residues, providing a measure of total cellular biomass.
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Cell Fixation: After the incubation period, gently add 50-100 µL of ice-cold 10% (wt/vol) Trichloroacetic acid (TCA) to each well without removing the supernatant. Incubate at 4°C for at least 1 hour.
-
Washing: Discard the supernatant and wash the plates five times with 1% (vol/vol) acetic acid or water to remove excess TCA and unbound dye.
-
Allow the plates to air-dry completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air-dry completely.
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Shake the plate on a gyratory shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at approximately 510-540 nm using a microplate reader.
5.5. Data Analysis and IC50 Calculation
-
Average the absorbance readings for each drug concentration.
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
References
Doxorubicin In Vivo Administration Protocol for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of doxorubicin in mouse models, a critical component in preclinical cancer research. This document outlines standard dosages, administration routes, and monitoring procedures to ensure experimental reproducibility and animal welfare.
Introduction to this compound
This compound is a widely utilized anthracycline antibiotic with potent cytotoxic properties, making it a cornerstone of many chemotherapy regimens.[1][2] Its primary mechanisms of antitumor activity include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively disrupt DNA replication and induce cancer cell death.[3][4][5] However, its clinical application is often limited by dose-dependent cardiotoxicity. Mouse models are instrumental in studying both the efficacy and toxicity of this compound.
This compound Administration Protocols
The selection of a specific this compound administration protocol depends on the research question, tumor model, and desired outcome (e.g., modeling acute vs. chronic toxicity). Below are summarized protocols from various studies.
Summary of this compound Dosages and Administration Routes
| Mouse Strain | Tumor Model | This compound Dose | Administration Route | Dosing Schedule | Reference |
| C57BL/6 | N/A (Diaphragm Weakness Study) | 20 mg/kg | IV or IP | Single dose | |
| MF1 nu/nu | MDA-G8 Breast Cancer | 2, 4, or 8 mg/kg | Not Specified | Once per week for 6 weeks | |
| Juvenile Mice | EL4 Lymphoma | 4 mg/kg/week | Intraperitoneal (IP) | Once per week for 3 weeks | |
| Juvenile DBA/2J | N/A (Cardiotoxicity Study) | 5 mg/kg | Intraperitoneal (IP) | Once per week for 5 weeks (25 mg/kg cumulative) | |
| Nude Mice | PC3 Xenograft | 4-8 mg/kg | Intraperitoneal (IP) | Single dose | |
| 129 S1/SvImJ | N/A (Nephrotic Syndrome Model) | 14.5 µg/g (14.5 mg/kg) | IV (Lateral Tail Vein or Retrobulbar Sinus) | Single dose | |
| C57BL/6J | N/A (Cognitive Impairment Study) | 2 mg/kg | Intravenous (IV) | Once per week for 4 weeks | |
| Collaborative Cross (CC) Strains | N/A (Cardiotoxicity Study) | 5 mg/kg | Intravenous (IV) | Once per week for 5 weeks (25 mg/kg cumulative) | |
| C57BL/6 | N/A (Cardiotoxicity Study) | 2.17 mg/kg | Intraperitoneal (IP) | Daily for 7 days | |
| C57BL/6 | N/A (Cardiotoxicity Study) | 20 or 30 mg/kg | Not Specified | Single dose |
Detailed Experimental Protocols
-
This compound Hydrochloride (powder)
-
Sterile Saline (0.9% NaCl)
-
Syringes (1 mL) and Needles (e.g., 27-30 gauge)
-
Animal Scale
-
Warming device for IV injections (e.g., heat lamp)
-
Mouse restrainer
-
70% Ethanol
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Reconstitution: this compound hydrochloride is typically a lyophilized powder. Reconstitute it with sterile saline to a desired stock concentration (e.g., 2 mg/mL). Protect the solution from light as this compound is light-sensitive.
-
Working Solution: Dilute the stock solution with sterile saline to the final concentration required for injection based on the average weight of the mice and the desired dose volume. A typical injection volume is 100 µL.
Intraperitoneal (IP) Injection:
-
Weigh the mouse to determine the exact volume of this compound solution to be administered.
-
Securely hold the mouse, tilting it slightly downwards to allow the abdominal organs to shift.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, then slowly inject the solution.
Intravenous (IV) Injection (Lateral Tail Vein):
-
Weigh the mouse to calculate the correct injection volume.
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restrainer to secure it and expose the tail.
-
Swab the tail with 70% ethanol.
-
Visualize one of the lateral tail veins and insert the needle, bevel up, at a shallow angle.
-
Slowly inject the this compound solution. If resistance is met or a blister forms, the needle is not in the vein.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Retrobulbar Sinus Injection: Note: This is a highly specialized technique that requires significant training and is often performed under anesthesia.
-
Anesthetize the mouse according to an approved institutional protocol.
-
Gently retract the skin around the eye to cause the eyeball to protrude slightly, exposing the retrobulbar sinus.
-
Insert a small gauge needle at the medial canthus of the eye, angled towards the back of the head.
-
Slowly inject the solution into the sinus.
Monitoring and Data Collection
Tumor Growth Measurement
For xenograft or allograft tumor models, tumor growth should be monitored regularly.
-
Using digital calipers, measure the length (L) and width (W) of the tumor every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .
-
Record the tumor volumes for each mouse over time to generate tumor growth curves.
Toxicity and Animal Welfare Monitoring
Monitor the mice daily for signs of toxicity.
-
Body Weight: Record the body weight of each mouse at least three times a week. Significant weight loss (>15-20%) is a common endpoint criterion.
-
Clinical Signs: Observe for changes in posture, activity, grooming, and signs of pain or distress.
-
Cardiotoxicity Monitoring: For studies focusing on cardiac effects, monitor electrocardiography (ECG) in freely moving mice. At the study endpoint, cardiac tissue can be collected for histological analysis (e.g., looking for myofiber disarray, fibrosis, and vacuolization) and for measuring biomarkers like cardiac troponins.
This compound's Mechanism of Action and Experimental Workflow
Signaling Pathway of this compound-Induced Cell Death
This compound exerts its cytotoxic effects through a multi-pronged attack on cancer cells, primarily involving DNA damage and the generation of oxidative stress.
Caption: this compound's primary mechanisms of action in a cancer cell.
Experimental Workflow for In Vivo this compound Studies
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse tumor model.
Caption: A typical experimental workflow for this compound studies in mice.
References
Quantifying Doxorubicin-Induced DNA Double-Strand Breaks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the quantification of DNA double-strand breaks (DSBs) induced by the chemotherapeutic agent doxorubicin. Understanding the extent of DNA damage is crucial for evaluating drug efficacy, mechanisms of action, and potential genotoxicity.
Introduction to this compound-Induced DNA Damage
This compound is a widely used anthracycline antibiotic in cancer chemotherapy.[1][2] Its primary mechanisms of anticancer activity involve the intercalation into DNA and the inhibition of topoisomerase II.[1][3] This interference with topoisomerase II stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the formation of cytotoxic DNA double-strand breaks (DSBs).[1] Additionally, this compound can generate reactive oxygen species (ROS), which can also contribute to DNA damage. The induction of DSBs triggers a cellular DNA damage response (DDR), which can lead to cell cycle arrest, senescence, or apoptosis.
Key Methods for Quantifying this compound-Induced DSBs
Several robust methods are available to quantify this compound-induced DSBs. The most common and well-established assays include:
-
γH2AX Immunofluorescence Assay: A highly sensitive and specific method that detects the phosphorylation of the histone variant H2AX (forming γH2AX) at sites of DSBs.
-
Comet Assay (Single-Cell Gel Electrophoresis): A versatile method for detecting DNA strand breaks in individual cells. Both alkaline and neutral versions of the assay can be used, with the neutral assay being more specific for DSBs.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Primarily used to detect DNA fragmentation associated with late-stage apoptosis, but can also indicate extensive DNA damage.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies that have measured this compound-induced DNA damage using the assays mentioned above.
Table 1: Quantification of this compound-Induced γH2AX Foci
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in γH2AX Foci (vs. Control) | Reference |
| MIN6 | 500 ng/ml | 2 hours | Significant increase observed | |
| H9c2 | 1 µM | Not specified | Large increase in nuclear γH2AX foci | |
| 231/ADR | Varies | Not specified | Dose-dependent increase | |
| HS-27A | 50 nM | 24 hours | Significant increase in γH2AX signal intensity |
Table 2: Quantification of this compound-Induced DNA Damage by Comet Assay
| Cell Line | This compound Concentration | Treatment Duration | Parameter Measured | Result (vs. Control) | Reference |
| U251 | 1 µM | 20 hours | Olive Tail Moment (Alkaline) | 13.84 ± 1.325 vs. 0.134 ± 0.0448 | |
| U251 | 1 µM | 20 hours | Olive Tail Moment (Neutral) | 9.979 ± 0.658 vs. 0.596 ± 0.06668 | |
| Human Lymphocytes | 0.2 µM | 20 hours | Tail Moment | 15.17 vs. 0.72 | |
| Human Sperm | 0.8 µM | Not specified | % Head DNA | 63.48% vs. 82.07% |
Signaling Pathways and Experimental Workflows
dot
Caption: this compound-induced DNA damage signaling pathway.
dot
Caption: Experimental workflow for γH2AX immunofluorescence assay.
dot
Caption: Experimental workflow for the comet assay.
Detailed Experimental Protocols
Protocol 1: γH2AX Immunofluorescence Assay
This protocol details the detection and quantification of γH2AX foci in cultured cells treated with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse anti-γH2AX (Ser139)
-
Secondary antibody: Fluorophore-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) stain
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound for the specified duration. Include an untreated control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10-20 minutes at room temperature.
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji. A common method involves setting a threshold to identify foci and then using the "Analyze Particles" function.
-
Protocol 2: Comet Assay (Alkaline and Neutral)
This protocol describes the detection of DNA strand breaks in individual cells treated with this compound. The alkaline version detects both single and double-strand breaks, while the neutral version is more specific for double-strand breaks.
Materials:
-
Cell culture medium
-
This compound hydrochloride
-
PBS, ice-cold
-
Low-melting-point agarose (LMA)
-
Normal-melting-point agarose (NMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutral electrophoresis buffer (100 mM Tris, 300 mM Sodium Acetate, pH 9.0)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., propidium iodide or SYBR Green)
-
Coated microscope slides
-
Electrophoresis tank
-
Fluorescence microscope
-
Comet assay analysis software
Procedure:
-
Cell Preparation:
-
Treat cells with this compound.
-
Harvest cells and resuspend in ice-cold PBS to obtain a single-cell suspension.
-
-
Slide Preparation:
-
Mix the cell suspension with LMA at 37°C.
-
Pipette the cell-agarose mixture onto a pre-coated slide with NMA.
-
Cover with a coverslip and allow the agarose to solidify on a cold plate.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
DNA Unwinding and Electrophoresis:
-
For Alkaline Comet Assay: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding. Then, perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
For Neutral Comet Assay: Equilibrate the slides in neutral electrophoresis buffer. Perform electrophoresis at a low voltage.
-
-
Neutralization and Staining:
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a suitable fluorescent dye.
-
-
Image Acquisition and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per sample using specialized software to calculate parameters such as Olive tail moment, tail DNA percentage, and tail length.
-
Protocol 3: TUNEL Assay
This protocol is for detecting DNA fragmentation, a hallmark of apoptosis, which can be induced by extensive this compound-mediated DNA damage.
Materials:
-
TUNEL assay kit (commercial kits are recommended)
-
Fixation and permeabilization reagents (as provided in the kit or prepared separately)
-
Wash buffers
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation, Fixation, and Permeabilization:
-
Treat cells with this compound.
-
Harvest and fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling enzyme.
-
-
TUNEL Reaction:
-
Follow the manufacturer's instructions for the TUNEL reaction. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). The TdT enzyme adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection:
-
If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Wash the cells to remove unbound reagents.
-
-
Analysis:
-
Analyze the cells by fluorescence microscopy to visualize TUNEL-positive (apoptotic) cells, or by flow cytometry for a quantitative analysis of the apoptotic cell population.
-
Conclusion
The quantification of this compound-induced DNA double-strand breaks is a critical component of preclinical and translational research. The γH2AX immunofluorescence assay, comet assay, and TUNEL assay are powerful and complementary techniques for this purpose. The detailed protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively measure the DNA-damaging effects of this compound and other genotoxic agents. The choice of assay will depend on the specific research question, with the γH2AX assay being highly sensitive for DSB detection and the comet assay providing information on overall DNA damage in individual cells.
References
- 1. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Comet Assay to Determine the Mode of Cell Death for the Ultrasonic Delivery of this compound to Human Leukemia (HL-60 cells) from Pluronic P105 Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Doxorubicin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Doxorubicin is a widely used anthracycline antibiotic in chemotherapy. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis, or programmed cell death. The accurate quantification of apoptosis is crucial for evaluating the efficacy of this compound and other potential anticancer agents. Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, offers a robust and quantitative method to assess apoptosis by identifying changes in the plasma membrane that occur during this process. This document provides detailed protocols and application notes for analyzing this compound-induced apoptosis using flow cytometry.
This compound-Induced Apoptosis Signaling Pathway
This compound triggers apoptosis through both the intrinsic and extrinsic pathways. The intrinsic pathway is initiated by DNA damage, leading to the activation of p53.[1] p53, a tumor suppressor protein, then upregulates the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax.[1] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.[1][2] The extrinsic pathway can be activated by this compound through the upregulation of Fas/FasL, leading to the activation of caspase-8 and subsequent cleavage of caspase-3.[3]
Experimental Workflow for Apoptosis Analysis
The general workflow for analyzing this compound-induced apoptosis by flow cytometry involves cell culture and treatment, staining with Annexin V and PI, and subsequent acquisition and analysis of data on a flow cytometer.
Detailed Experimental Protocols
Materials
-
Cancer cell line of interest
-
Complete culture medium
-
This compound hydrochloride
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Cell Culture and this compound Treatment
-
Culture the chosen cancer cell line in a complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere and stabilize for 24 hours.
-
Prepare a stock solution of this compound in sterile DMSO or water. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5 µM).
-
Treat the cells with varying concentrations of this compound for a specific time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same amount of DMSO as the highest this compound concentration).
Protocol for Annexin V-FITC and PI Staining
-
Following the treatment period, carefully collect the culture medium, which may contain detached apoptotic cells, into sterile centrifuge tubes.
-
For adherent cells, wash the attached cells with PBS and then detach them using Trypsin-EDTA. Combine these cells with the collected medium from the previous step. For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the centrifugation and resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol for Flow Cytometry Acquisition and Analysis
-
Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (excited by a 488 nm laser, emission detected at ~530 nm) and PI (excited by a 488 nm laser, emission detected at >670 nm).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants for analysis.
-
Acquire data for each sample, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate software. The cell population will be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table for easy comparison of the effects of different this compound concentrations and treatment durations.
| This compound (µM) | Treatment Time (h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | 24 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| 0.5 | 24 | 75.6 ± 3.5 | 15.8 ± 1.8 | 7.1 ± 1.2 | 1.5 ± 0.4 |
| 1.0 | 24 | 52.1 ± 4.2 | 28.9 ± 2.5 | 16.5 ± 2.0 | 2.5 ± 0.6 |
| 5.0 | 24 | 20.3 ± 3.8 | 45.7 ± 4.1 | 30.2 ± 3.3 | 3.8 ± 0.9 |
| 0 (Control) | 48 | 93.5 ± 2.5 | 3.1 ± 0.6 | 2.5 ± 0.4 | 0.9 ± 0.2 |
| 0.5 | 48 | 48.9 ± 4.0 | 25.4 ± 2.8 | 22.3 ± 2.5 | 3.4 ± 0.7 |
| 1.0 | 48 | 25.7 ± 3.1 | 35.8 ± 3.5 | 34.1 ± 3.1 | 4.4 ± 1.0 |
| 5.0 | 48 | 8.9 ± 2.2 | 30.1 ± 3.9 | 55.6 ± 5.2 | 5.4 ± 1.3 |
Data are represented as mean ± standard deviation from three independent experiments.
Logical Relationship of Apoptotic Cell States
The progression of a cell through apoptosis can be visualized based on the staining pattern of Annexin V and Propidium Iodide.
References
- 1. Differences in this compound-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 3. Regulated cell death pathways in this compound-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Doxorubicin Resistance Genes Using Lentiviral Transduction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. However, the development of drug resistance is a major obstacle to its clinical efficacy. Understanding the genetic and molecular mechanisms underlying this compound resistance is crucial for developing novel therapeutic strategies to overcome it. Lentiviral vectors are a powerful tool for this purpose, enabling stable gene overexpression or knockdown in a wide range of cell types to study the function of specific genes in drug resistance.
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral transduction to identify and characterize genes involved in this compound resistance. The protocols cover lentivirus production, cell transduction, and various assays to assess the impact of gene modulation on this compound sensitivity.
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the growth of 50% of cancer cells. A higher IC50 value is indicative of greater resistance.
| Cell Line | Cancer Type | Status | This compound IC50 | Reference |
| HeLa | Cervical Cancer | Sensitive | 2.664 µM | [1] |
| HeLa/Dox | Cervical Cancer | Resistant | 5.470 µM | [1] |
| K562 | Chronic Myelogenous Leukemia | Sensitive | 0.031 µM | [1] |
| K562/Dox | Chronic Myelogenous Leukemia | Resistant | 0.996 µM | [1] |
| MCF-7 | Breast Cancer | Sensitive | 1.65 µM | [2] |
| MCF-7/Dox | Breast Cancer | Resistant | 128.5 µM | |
| BFTC-905 | Bladder Cancer | Sensitive | < 2.77 µM | |
| A549 | Lung Cancer | Resistant | > 20 µM |
Table 2: Fold Change of ABCB1 (MDR1) Expression in this compound-Resistant Cells
The ATP-binding cassette subfamily B member 1 (ABCB1), also known as multidrug resistance protein 1 (MDR1) or P-glycoprotein (P-gp), is a well-characterized efflux pump that actively transports a wide range of chemotherapeutic drugs, including this compound, out of cancer cells, thereby conferring resistance. Upregulation of ABCB1 is a common mechanism of this compound resistance.
| Cell Line | Method | Fold Change in Resistant vs. Sensitive | Reference |
| KB-V1 vs. KB-3-1 | SYBR Green qRT-PCR | ~150 | |
| KB-V1 vs. KB-3-1 | TaqMan qRT-PCR | ~120 | |
| This compound-Resistant Leukemic Cell Line (K562) | Not Specified | 11- to 13-fold higher | |
| Paclitaxel-Resistant NSCLC (NCI-H460) | Not Specified | 11- to 13-fold higher |
Signaling Pathways in this compound Resistance
Several signaling pathways have been implicated in the development of this compound resistance. Understanding these pathways can provide insights into potential therapeutic targets to overcome resistance.
References
Application Notes and Protocols: High-Throughput Identification of Doxorubicin Sensitizers using CRISPR-Cas9 Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent and widely used anthracycline chemotherapeutic agent effective against a broad spectrum of cancers. Its clinical efficacy, however, is often limited by both intrinsic and acquired resistance, as well as significant cardiotoxicity.[1][2][3][4] A key strategy to overcome these limitations is the identification of novel "sensitizer" genes whose inhibition can enhance the cytotoxic effects of this compound in cancer cells. Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased tool to systematically interrogate the genome for genes that modulate drug sensitivity.[1]
This document provides detailed application notes and protocols for conducting a CRISPR-Cas9 screen to identify genes that sensitize cancer cells to this compound. The methodologies outlined here will guide researchers through the process of experimental design, execution, and data analysis, ultimately enabling the discovery of novel therapeutic targets for combination therapies.
This compound's Mechanism of Action and Resistance
This compound exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA double-strand breaks (DSBs) and the activation of the DNA damage response (DDR) pathway. This damage, if not adequately repaired, triggers apoptotic cell death. Additionally, this compound generates reactive oxygen species (ROS), which contribute to cellular damage.
Resistance to this compound can arise from various mechanisms, including increased drug efflux, enhanced DNA repair capacity, and alterations in apoptotic signaling pathways. For instance, the E3 ubiquitin-protein ligase Rad18 has been identified as a driver of this compound resistance in osteosarcoma by promoting the homologous recombination (HR) pathway for DNA repair.
Experimental Principles
A pooled CRISPR-Cas9 knockout screen involves the introduction of a library of single-guide RNAs (sgRNAs), each targeting a specific gene, into a population of Cas9-expressing cells. This mutagenized cell population is then treated with a sub-lethal dose of this compound. The underlying principle is that cells with a knockout of a "sensitizer" gene will be more susceptible to this compound and will be depleted from the population. Conversely, cells with a knockout of a "resistor" gene will have a survival advantage and become enriched. By comparing the sgRNA representation in the treated versus untreated cell populations using next-generation sequencing (NGS), we can identify genes that modulate this compound sensitivity.
Data Presentation: Identified this compound Sensitizers and Resistors
The following tables summarize genes identified in published CRISPR-Cas9 screens that, when knocked out, alter cellular sensitivity to this compound.
Table 1: Potential this compound Sensitizer Genes (Loss-of-Function Leads to Increased Sensitivity)
| Gene | Cell Type | Screening Approach | Reference |
| RARA | Cardiomyocytes | Genome-wide CRISPRko | |
| INPP4B | Lymphoblastoid cell lines | Linkage analysis | |
| CDH13 | Lymphoblastoid cell lines | Linkage analysis | |
| ATM | Breast Cancer Cells | Inhibitor Studies | |
| DNA-PK | Breast Cancer Cells | Inhibitor Studies |
Table 2: Potential this compound Resistor Genes (Loss-of-Function Leads to Increased Resistance)
| Gene | Cell Type | Screening Approach | Reference |
| Rad18 | Osteosarcoma | Genome-wide CRISPR screen | |
| SLCO1A2 | iPS-derived Cardiomyocytes | Genome-wide CRISPR/Cas9 screen | |
| SLCO1B3 | iPS-derived Cardiomyocytes | Genome-wide CRISPR/Cas9 screen | |
| ABCB1 | K562 | Focused CRISPRko and CRISPRa screens | |
| ABCG2 | K562 | Focused CRISPRko and CRISPRa screens |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a pooled CRISPR-Cas9 knockout screen to identify this compound sensitizers.
Part 1: Cell Line Preparation and Lentiviral Production
-
Cell Line Selection and Culture: Choose a cancer cell line of interest and ensure it can be efficiently transduced. Culture the cells in the recommended medium and conditions.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the parental cell line with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin). Select for a polyclonal population of Cas9-expressing cells.
-
Lentiviral Library Production:
-
Thaw the pooled sgRNA library (e.g., GeCKOv2, Brunello).
-
Amplify the library by electroporation into competent E. coli.
-
Isolate the plasmid DNA library.
-
Co-transfect the sgRNA library plasmid with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells to produce lentiviral particles.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Titer the lentiviral library on the Cas9-expressing target cell line to determine the optimal multiplicity of infection (MOI). An MOI of 0.2-0.3 is often used to ensure that most cells receive a single sgRNA.
-
Part 2: CRISPR-Cas9 Screen
-
Library Transduction:
-
Seed the Cas9-expressing cells at a density that will result in a representation of at least 300-1000 cells per sgRNA in the library.
-
Transduce the cells with the sgRNA lentiviral library at the predetermined MOI.
-
-
Antibiotic Selection:
-
Two days post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Maintain the selection for 2-3 days until a non-transduced control plate shows complete cell death.
-
-
This compound Treatment:
-
Determine the IC50 of this compound for the Cas9-expressing cell line.
-
Split the mutagenized cell population into two groups: a control group (treated with DMSO) and a this compound-treated group.
-
Treat the cells with a concentration of this compound that results in approximately 50-90% cell death over the course of the experiment (typically 5-14 days).
-
Maintain a sufficient number of cells throughout the experiment to preserve library complexity.
-
-
Cell Harvesting and Genomic DNA Extraction:
-
At the end of the treatment period, harvest the surviving cells from both the control and this compound-treated populations.
-
Extract genomic DNA (gDNA) from each cell population.
-
Part 3: Next-Generation Sequencing and Data Analysis
-
sgRNA Library Amplification:
-
Amplify the sgRNA-containing cassettes from the gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA region, and the second PCR adds the NGS adapters and barcodes.
-
-
Next-Generation Sequencing:
-
Pool the barcoded PCR products and perform deep sequencing on an NGS platform (e.g., Illumina).
-
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library reference to determine the read counts for each sgRNA.
-
Calculate the fold-change in sgRNA representation between the this compound-treated and control samples.
-
Use statistical methods (e.g., MAGeCK) to identify significantly depleted (sensitizer hits) and enriched (resistor hits) sgRNAs and genes.
-
Perform gene ontology (GO) and pathway analysis on the hit list to identify enriched biological processes and signaling pathways.
-
Visualizations
Signaling Pathways
Caption: this compound's mechanism of action pathway.
Experimental Workflow
Caption: CRISPR-Cas9 screen experimental workflow.
References
Application Notes and Protocols for Live-Cell Imaging with Fluorescent Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (Dox), a potent anthracycline antibiotic, is a widely utilized chemotherapeutic agent effective against a broad spectrum of cancers.[1][2] A key intrinsic property of this compound is its fluorescence, making it a valuable tool for live-cell imaging studies.[3][4] This allows for the real-time visualization of its cellular uptake, subcellular localization, and dynamic interactions within living cells, providing critical insights into its mechanism of action and the development of drug resistance.[5] These application notes provide detailed protocols for utilizing fluorescent this compound in live-cell imaging experiments.
Fluorescence Properties of this compound
This compound exhibits intrinsic fluorescence, with excitation and emission maxima that are well-suited for standard fluorescence microscopy. The fluorescence properties can be summarized as follows:
| Property | Value | Reference |
| Maximum Excitation (λex) | ~470 nm | |
| Maximum Emission (λem) | ~560-600 nm | |
| Fluorescence Color | Green to Red |
Note: The exact excitation and emission maxima may vary slightly depending on the local microenvironment (e.g., binding to DNA).
Experimental Protocols
Cell Culture and Seeding
A variety of human cancer cell lines can be used to study the effects of this compound. The choice of cell line will depend on the specific research question.
Materials:
-
Selected cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture flasks or plates (e.g., 6-well plates, 24-well plates, or glass-bottom dishes for imaging)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the chosen cell line in a T-75 flask with complete medium in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 70-80% confluency, aspirate the medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells from the flask.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and count the cells.
-
Seed the cells into the desired imaging plates or dishes at an appropriate density (e.g., 50,000 cells/well for a 24-well plate) and allow them to adhere overnight.
This compound Treatment
Materials:
-
This compound hydrochloride (stock solution, e.g., 10 mM in DMSO or water)
-
Complete cell culture medium
Protocol:
-
Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to the desired final concentration. Common concentrations for live-cell imaging range from 1 µM to 10 µM.
-
Aspirate the medium from the seeded cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired time period (e.g., 30 minutes to 72 hours), depending on the experimental goals.
Live-Cell Imaging
Equipment:
-
Inverted fluorescence microscope or confocal microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2).
-
Appropriate filter sets for this compound fluorescence (e.g., excitation filter ~488 nm, emission filter ~560-630 nm).
Protocol:
-
Place the cell culture plate or dish on the microscope stage within the live-cell imaging chamber.
-
Allow the temperature and CO2 levels to equilibrate.
-
Use a low magnification objective to locate the cells.
-
Switch to a higher magnification objective (e.g., 40x or 60x) for detailed imaging.
-
Set the excitation and emission filters appropriate for this compound. For example, a 488 nm laser line can be used for excitation, and a 580/30 emission filter can be used for detection.
-
Capture images at different time points to observe the dynamics of this compound uptake and localization. Time-lapse imaging can be performed to create a video of the process.
-
If desired, co-stain with other fluorescent probes to visualize specific cellular compartments (e.g., DAPI for the nucleus).
Quantitative Data Summary
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary significantly between different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Reference |
| HepG2 | Hepatocellular Carcinoma | 12.2 | - | - | |
| Huh7 | Hepatocellular Carcinoma | > 20 | - | - | |
| UMUC-3 | Bladder Cancer | 5.1 | - | - | |
| VMCUB-1 | Bladder Cancer | > 20 | - | - | |
| TCCSUP | Bladder Cancer | 12.6 | - | - | |
| BFTC-905 | Bladder Cancer | 2.3 | - | - | |
| A549 | Lung Cancer | > 20 | 0.6 | 0.23 | |
| HeLa | Cervical Carcinoma | 2.9 | - | - | |
| MCF-7 | Breast Cancer | 2.5 | - | - | |
| M21 | Skin Melanoma | 2.8 | - | - | |
| SNU449 | Hepatocellular Carcinoma | - | - | - |
Note: IC50 values can be influenced by the assay method and incubation time.
Visualizations
This compound Mechanism of Action
This compound exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting the function of topoisomerase II, which leads to DNA damage and apoptosis. It is also known to generate reactive oxygen species (ROS).
Caption: this compound's primary mechanisms of action.
Experimental Workflow for Live-Cell Imaging
The following diagram outlines the key steps involved in a typical live-cell imaging experiment using fluorescent this compound.
References
- 1. Different this compound Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Fluorescence-Based Assays for Measuring this compound in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using In Vitro Live-cell Imaging to Explore Chemotherapeutics Delivered by Lipid-based Nanoparticles [jove.com]
- 5. Time-lapse live cell imaging to monitor this compound release from DNA origami nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Doxorubicin Cytotoxicity Testing Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicin is a widely used chemotherapeutic agent effective against a broad spectrum of cancers.[1] Its primary mechanism of action involves the inhibition of DNA topoisomerase II, which leads to breaks in the DNA of cancer cells and subsequent apoptosis.[2] Assessing the cytotoxic effects of this compound is crucial for determining its efficacy and for the development of new drug delivery systems. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive, quantitative, and reliable colorimetric method for evaluating cell viability and proliferation.[3] This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in a solubilization agent, typically dimethyl sulfoxide (DMSO), to be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.
These application notes provide a detailed protocol for determining the cytotoxicity of this compound on cancer cell lines using the MTT assay.
Mechanism of MTT Assay
The core of the MTT assay lies in the enzymatic conversion of the MTT salt. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria, reduce the tetrazolium ring of MTT. This reaction transforms the water-soluble, yellow MTT into a water-insoluble, purple formazan. The insoluble formazan crystals accumulate within the cells. The addition of a solubilizing agent, such as DMSO, dissolves these crystals, resulting in a colored solution. The absorbance of this solution is then measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the purple color is a direct indicator of the metabolic activity of the cells and, therefore, their viability.
Caption: Mechanism of the MTT assay within a viable cell.
Experimental Protocol
This protocol outlines the steps for assessing this compound cytotoxicity using the MTT assay in a 96-well plate format.
Materials and Reagents
| Reagent/Material | Specifications |
| This compound Hydrochloride | Crystalline solid |
| Cell Culture Medium | e.g., DMEM, RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin |
| Cancer Cell Line | e.g., MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer) |
| MTT Reagent | 5 mg/mL in sterile PBS, stored at -20°C in the dark |
| Solubilization Solution | Dimethyl sulfoxide (DMSO) |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| 96-well flat-bottom plates | Sterile |
| CO2 Incubator | 37°C, 5% CO2 |
| Microplate Reader | Capable of measuring absorbance at 570 nm |
Procedure
1. Cell Seeding:
-
Culture the selected cancer cell line until it reaches the exponential growth phase.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at an optimized density (typically 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. This compound Treatment:
-
Prepare a stock solution of this compound hydrochloride. It is soluble in water and DMSO. A common stock concentration is 10 mg/mL in sterile water or DMSO. Store aliquots at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium. The concentration range should be chosen based on the expected IC50 value for the specific cell line. A broad starting range could be 0.1 µM to 20 µM.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound-containing medium.
-
Include control wells:
-
Untreated Control: Cells treated with drug-free medium.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, carefully remove the this compound-containing medium from each well. To avoid interference from this compound's color, it is recommended to wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2 to 4 hours at 37°C in a CO2 incubator, or until a purple precipitate is visible.
4. Solubilization of Formazan:
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for about 15 minutes at room temperature to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Experimental Workflow
Caption: Experimental workflow for this compound cytotoxicity testing.
Data Presentation and Analysis
The raw absorbance data is used to calculate the percentage of cell viability for each this compound concentration.
Calculation of Cell Viability
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
Sample Data Table
The following table presents sample data from an MTT assay performed on a hypothetical cancer cell line treated with this compound for 48 hours.
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Cell Viability |
| 0 (Untreated) | 1.250 | 1.200 | 100% |
| 0.1 | 1.130 | 1.080 | 90.0% |
| 0.5 | 0.890 | 0.840 | 70.0% |
| 1.0 | 0.650 | 0.600 | 50.0% |
| 2.5 | 0.350 | 0.300 | 25.0% |
| 5.0 | 0.170 | 0.120 | 10.0% |
| 10.0 | 0.080 | 0.030 | 2.5% |
| Blank | 0.050 | - | - |
Corrected Absorbance = Mean Absorbance - Blank Absorbance
IC50 Determination
The IC50 value, which is the concentration of a drug that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration. Various software programs can be used to perform a non-linear regression analysis to calculate the precise IC50 value.
Expected IC50 Values
The IC50 of this compound can vary significantly between different cancer cell lines. The following table provides a summary of reported IC50 values for this compound in some common cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| MCF-7 | Breast Cancer | 2.50 |
| HeLa | Cervical Cancer | 2.9 |
| HepG2 | Liver Cancer | 12.2 |
| A549 | Lung Cancer | > 20 |
| PC3 | Prostate Cancer | ~4.55 (converted from 2.64 µg/ml) |
Note: IC50 values can be influenced by experimental conditions such as cell seeding density and incubation time.
Troubleshooting and Considerations
-
This compound Interference: this compound is a colored compound and can interfere with the absorbance reading. It is crucial to wash the cells with PBS after the drug treatment and before adding the MTT reagent to minimize this interference.
-
Cell Seeding Density: The optimal cell number for seeding should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
MTT Incubation Time: The incubation time with the MTT reagent may need to be optimized for different cell lines, as the rate of formazan formation can vary.
-
Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization can lead to inaccurate results.
References
Application Notes and Protocols: Western Blot Analysis of PARP Cleavage Following Doxorubicin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of Poly (ADP-ribose) polymerase (PARP) cleavage in cell cultures treated with the chemotherapeutic agent Doxorubicin. This process is a key indicator of apoptosis, or programmed cell death. The following sections detail the underlying signaling pathway, a complete experimental workflow, and the necessary reagents and steps for successful Western blot analysis.
Introduction to this compound-Induced PARP Cleavage
This compound is a widely used anthracycline antibiotic in cancer chemotherapy. Its primary mechanism of action involves intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS).[1][2][3] This leads to DNA damage, which in turn triggers cellular apoptosis. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[4][5]
One of the key substrates for executioner caspases, such as caspase-3 and caspase-7, is PARP-1, a nuclear enzyme crucial for DNA repair. In response to DNA damage, PARP-1 is typically activated and synthesizes poly(ADP-ribose) chains on nuclear proteins to facilitate DNA repair. However, during apoptosis, caspase-3 cleaves the 116 kDa full-length PARP-1 into two fragments: an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment. This cleavage inactivates PARP-1, preventing DNA repair and ensuring the progression of apoptosis. The detection of the 89 kDa cleaved PARP fragment by Western blotting is therefore a reliable and widely used marker for apoptosis.
Signaling Pathway of this compound-Induced PARP Cleavage
The following diagram illustrates the signaling cascade initiated by this compound, leading to the cleavage of PARP.
Caption: this compound-induced DNA damage triggers the intrinsic apoptotic pathway, leading to caspase-3 activation and subsequent cleavage of PARP-1.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of PARP cleavage.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, MCF-7, Jurkat) in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) for different time points (e.g., 6, 12, 24 hours). A vehicle-treated control (e.g., DMSO) should be included. A positive control for apoptosis, such as staurosporine (1 µM for 3 hours), can also be beneficial.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer: Add ice-cold RIPA lysis buffer (1% NP-40, 0.1% SDS, 0.5% deoxycholate in PBS) supplemented with a protease inhibitor cocktail to the cells.
-
Scraping and Incubation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge the lysate at 13,000 rpm for 20 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the total protein and store it at -80°C.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris NuPage gel and run the electrophoresis in MES buffer until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Antibody Incubation and Detection
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C with gentle agitation. Alternatively, an antibody that detects both full-length and cleaved PARP can be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
Data Presentation
The following tables summarize typical quantitative data for this experimental setup.
Table 1: this compound Treatment Parameters
| Parameter | Recommended Range | Example Values |
| Cell Line | Various cancer cell lines | HeLa, MCF-7, Jurkat, PC3 |
| This compound Concentration | 0.1 - 10 µM | 0.5 µM, 1 µM, 2 µM |
| Treatment Duration | 2 - 48 hours | 16h, 24h, 48h |
| Positive Control | Staurosporine, Etoposide | 1 µM Staurosporine for 3h |
Table 2: Western Blot Antibody and Reagent Details
| Reagent | Specification | Recommended Dilution/Concentration |
| Primary Antibody (Cleaved PARP) | Rabbit Polyclonal/Monoclonal | 1:500 - 1:1000 |
| Primary Antibody (Full-length & Cleaved PARP) | Rabbit Monoclonal | Varies by manufacturer |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG | Varies by manufacturer |
| Protein Loading per Lane | Total Protein | 20 - 40 µg |
| Blocking Buffer | Non-fat milk or BSA in TBST | 5% non-fat milk or 3% BSA |
Experimental Workflow Diagram
The following diagram outlines the key steps in the Western blot analysis of PARP cleavage.
Caption: A stepwise workflow for the Western blot analysis of this compound-induced PARP cleavage.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. PARP inhibition sensitizes p53-deficient breast cancer cells to this compound-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound generates a pro-apoptotic phenotype by phosphorylation of EF-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Doxorubicin Formulations in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (DOX) is a potent anthracycline antibiotic widely employed as a chemotherapeutic agent against a broad spectrum of cancers, including solid tumors and hematological malignancies.[1][2][3][4] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[5] Despite its efficacy, the clinical use of this compound is often limited by severe dose-dependent toxicities, most notably cardiotoxicity and myelosuppression.
In preclinical research, various this compound formulations are utilized to evaluate anti-tumor efficacy, pharmacokinetics, and toxicity profiles. These formulations range from the conventional this compound hydrochloride solution to advanced drug delivery systems like liposomes, which are designed to alter the drug's biodistribution, reduce toxicity, and enhance tumor targeting. This document provides detailed application notes and protocols for the preparation and use of this compound formulations in preclinical animal studies.
This compound Formulations
The choice of this compound formulation is critical for the design and outcome of preclinical studies. The two most common forms are standard this compound hydrochloride and liposomal this compound.
-
This compound Hydrochloride (Free DOX): This is the conventional, non-encapsulated form of the drug. It is typically supplied as a lyophilized powder that is reconstituted for administration.
-
Liposomal this compound: In this formulation, this compound is encapsulated within lipid-based vesicles. This encapsulation can alter the pharmacokinetic profile, leading to a longer circulation time and potentially increased accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. Clinically approved liposomal formulations include PEGylated liposomal this compound (PLD), such as Doxil®/Caelyx®, and non-PEGylated versions like Myocet®. Preclinical studies often utilize these or similar formulations to investigate methods for reducing toxicity and improving therapeutic index.
Data Presentation: Formulation and Dosing
Quantitative data for this compound formulations in preclinical studies are summarized below. Dosages can vary significantly based on the animal model, tumor type, and study objectives.
| Parameter | This compound Hydrochloride (Free DOX) | Liposomal this compound (e.g., PLD) | Reference |
| Animal Model | Mice (various strains), Rats (Sprague-Dawley) | Mice (various strains), Dogs (Beagle) | ,, |
| Typical Dosage Range (Mice) | 2 - 10 mg/kg | 2 - 32 mg/kg (LD50) | ,,, |
| Typical Dosage Range (Rats) | 1 - 10 mg/kg (single or cumulative) | Not as commonly reported in provided abstracts | , |
| Administration Routes | Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC) | Intravenous (IV) | ,, |
| Maximum Tolerated Dose (MTD) - Dogs | 1.5 mg/kg | 2.25 mg/kg | |
| LD50 (Mice) | 17 mg/kg | 32 mg/kg |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride for Injection
Materials:
-
This compound hydrochloride (lyophilized powder)
-
Sterile 0.9% Sodium Chloride Injection, USP (saline)
-
Sterile Water for Injection, USP
-
Sterile syringes and needles
-
Certified chemical fume hood or Class II Type B2 Biological Safety Cabinet (BSC)
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Safety Precautions: All handling of this compound powder and solutions must be performed in a certified chemical fume hood or BSC to prevent aerosol exposure. Appropriate PPE must be worn at all times.
-
Reconstitution: Reconstitute the lyophilized this compound hydrochloride powder with Sterile Water for Injection or 0.9% saline to a desired stock concentration (e.g., 2 mg/mL). The solubility in saline is approximately 50 mg/mL. For some applications, DMSO can be used as a solvent, with a solubility of about 10 mg/mL.
-
Dilution: For injection, dilute the stock solution to the final desired concentration using sterile 0.9% saline. The final concentration will depend on the target dose (in mg/kg) and the injection volume appropriate for the animal (e.g., typically 100-200 µL for mice).
-
Sterilization (Optional): If the reconstituted solution is not prepared under strict aseptic conditions, it can be sterilized by filtration through a 0.22-micron filter. Filtration has been shown not to affect the potency of the solution.
-
Storage: Reconstituted this compound solutions can be stored refrigerated (2-8°C) for extended periods. Studies have shown stability for up to 124 days at 4°C in glass vials. Another study suggests stability for up to six months when refrigerated. For longer-term storage, freezing at -20°C is an option, with demonstrated stability for at least one month.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Tumor cells (e.g., MDA-MB-231 for breast cancer)
-
Immunocompromised mice (e.g., nude or SCID)
-
Prepared this compound formulation
-
Calipers for tumor measurement
-
Animal balance
-
Appropriate caging and husbandry supplies
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or media) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Animal Grouping: Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=7-10 mice per group).
-
Treatment Administration:
-
Control Group: Administer the vehicle (e.g., 0.9% saline) following the same schedule and route as the treatment groups.
-
Treatment Groups: Administer the prepared this compound formulation (e.g., free DOX or liposomal DOX) at the predetermined dose and schedule. For example, 2 mg/kg or 5 mg/kg administered intravenously or intraperitoneally once a week for 3-4 weeks.
-
-
Data Collection:
-
Continue to monitor tumor volume 2-3 times per week.
-
Measure body weight at each measurement time point as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress or toxicity.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or when significant toxicity is observed. Tumors are then excised and weighed.
Protocol 3: Acute Toxicity Study
Materials:
-
Healthy, age-matched mice or rats
-
Prepared this compound formulation
-
Animal balance
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Necropsy tools
Procedure:
-
Animal Grouping: Randomize animals into dose-escalation groups and a control group.
-
Dose Administration: Administer single doses of the this compound formulation via the intended clinical route (typically intravenous). Doses should span a range expected to produce varying levels of toxicity.
-
Observation: Monitor animals daily for clinical signs of toxicity, including changes in weight, activity, and appearance. Record mortality.
-
Data Collection:
-
Record body weights daily for the first week and then several times a week.
-
At predetermined time points (e.g., 7 and 14 days post-dose), collect blood for hematology and serum chemistry analysis to assess organ toxicity (e.g., liver, kidney function).
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs (heart, liver, kidneys, spleen, etc.) for histopathological examination to identify any drug-related tissue damage.
Visualizations
This compound Mechanism of Action
Caption: this compound's dual mechanisms of action leading to apoptosis.
Preclinical Efficacy Study Workflow
Caption: Workflow for a preclinical in vivo efficacy study of this compound.
References
Application Notes and Protocols: Measuring Doxorubicin-Induced Mitochondrial Dysfunction Using the Seahorse XF Cell Mito Stress Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicin (DOX) is a potent and widely used anthracycline chemotherapeutic agent effective against a broad spectrum of cancers.[1] However, its clinical utility is significantly hampered by dose-dependent cardiotoxicity, which can lead to severe and often irreversible heart failure.[1][2] A primary mechanism underlying DOX-induced cardiotoxicity is the impairment of mitochondrial function.[1][2] Mitochondria are central to cardiomyocyte energy production and survival, and their dysfunction is a key event in the pathogenesis of this compound-induced cardiomyopathy.
The Agilent Seahorse XF Cell Mito Stress Test is a standard and powerful method for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR). This real-time assay provides key parameters of mitochondrial respiration, offering critical insights into the metabolic phenotype of cells and the impact of drugs like this compound. These application notes provide a detailed protocol for utilizing the Seahorse XF platform to quantify this compound-induced mitochondrial toxicity.
This compound's Impact on Mitochondrial Respiration
This compound disrupts mitochondrial function through several mechanisms, including the generation of reactive oxygen species (ROS), damage to mitochondrial DNA (mtDNA), and interference with the electron transport chain (ETC). This leads to a cascade of detrimental effects on mitochondrial respiration. The Seahorse XF Cell Mito Stress Test allows for the precise quantification of these effects by measuring several key parameters.
Summary of this compound's Effects on Mitochondrial Respiration Parameters:
| Parameter | Description | Effect of this compound |
| Basal Respiration | The baseline oxygen consumption of the cells, representing the energetic demand under resting conditions. | Dose-dependent decrease, indicating reduced overall mitochondrial activity. |
| ATP Production-Linked Respiration | The portion of basal respiration used to generate ATP via ATP synthase. | Significant decrease, reflecting impaired energy production. |
| Proton Leak | Oxygen consumption that is not coupled to ATP synthesis, representing the protons that leak across the inner mitochondrial membrane. | Decrease, suggesting a general suppression of mitochondrial activity rather than specific uncoupling. |
| Maximal Respiration | The maximum oxygen consumption rate that can be achieved by the cell, induced by an uncoupling agent like FCCP. | Dose-dependent decrease, indicating a reduced capacity to respond to increased energy demands. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, representing the cell's ability to respond to energetic stress. | Significant decrease, highlighting a compromised ability to handle stress. |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes outside of the mitochondria. | Generally minimal changes, as this compound primarily targets mitochondria. |
Experimental Protocol: Seahorse XF Cell Mito Stress Test with this compound
This protocol is a guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
Agilent Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Sensor Cartridge
-
Agilent Seahorse XF Calibrant Solution
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
This compound Hydrochloride
-
Cell type of interest (e.g., H9c2 cardiomyocytes, iPSC-derived cardiomyocytes)
-
Appropriate cell culture medium and supplements
-
Seahorse XF Base Medium (or specific assay medium, e.g., DMEM) supplemented with glucose, pyruvate, and glutamine
Procedure:
Day 1: Cell Seeding
-
Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Cell density is critical and should be optimized to ensure OCR values fall within the instrument's linear range.
-
Include background correction wells containing only medium.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations.
-
Carefully replace the medium in the wells of the cell culture microplate with the medium containing the different concentrations of this compound. Include vehicle control wells.
-
Incubate the cells with this compound for the desired duration (e.g., 24 hours). Incubation time should be optimized based on the cell type and experimental goals.
Day 3: Seahorse XF Assay
-
Hydrate the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: Warm the Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine) to 37°C and adjust the pH to 7.4.
-
Prepare Mitochondrial Stress Test Compounds: Reconstitute the Oligomycin, FCCP, and Rotenone/Antimycin A from the Seahorse XF Cell Mito Stress Test Kit in the prepared assay medium to the desired stock concentrations. The final concentrations in the wells will be achieved after injection by the instrument. Optimal concentrations of FCCP should be determined empirically for each cell type.
-
Load the Sensor Cartridge: Load the prepared mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Wash and Incubate Cells:
-
Remove the cell culture microplate from the incubator.
-
Gently wash the cells twice with the warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well.
-
Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow the temperature and pH to equilibrate.
-
-
Run the Assay:
-
Place the hydrated and loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the utility plate with the cell culture microplate.
-
Initiate the Seahorse XF Cell Mito Stress Test protocol in the Wave software. The instrument will measure the basal OCR before sequentially injecting the compounds and measuring the OCR after each injection.
-
Data Analysis:
-
After the run, the Seahorse Wave software will calculate the key mitochondrial respiration parameters.
-
Normalize the OCR data to cell number, protein concentration (e.g., using a BCA assay), or DNA content to account for any differences in cell density between wells.
-
The Seahorse XF Cell Mito Stress Test Report Generator can be used for automated analysis and visualization of the data.
Visualizations
This compound-Induced Mitochondrial Dysfunction Pathway
References
Application Notes and Protocols: Comet Assay for DNA Damage Assessment by Doxorubicin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicin is a potent and widely used anthracycline antibiotic for cancer chemotherapy. Its primary mechanism of action involves the induction of DNA damage, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][2] The comet assay, or single-cell gel electrophoresis, is a sensitive and reliable method for the detection and quantification of DNA damage at the individual cell level.[3][4] This document provides detailed application notes and protocols for utilizing the comet assay to assess DNA damage induced by this compound.
This compound inflicts DNA damage through multiple mechanisms:
-
Intercalation into DNA: this compound inserts itself between DNA base pairs, distorting the double helix structure and interfering with DNA replication and transcription.[2]
-
Inhibition of Topoisomerase II: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This trapping of the enzyme leads to the formation of DNA double-strand breaks (DSBs).
-
Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to DNA, resulting in single-strand breaks (SSBs) and base modifications.
The comet assay is particularly well-suited for evaluating the genotoxic effects of this compound as it can detect both SSBs and DSBs.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies using the comet assay to measure this compound-induced DNA damage.
Table 1: Alkaline Comet Assay Data in U251 Glioblastoma Cells
| Treatment Group | Concentration | Time (h) | Number of Cells (n) | Average Tail Moment (Mean ± SEM) |
| Control | - | 20 | 52 | 0.134 ± 0.0448 |
| This compound | 1 µM | 20 | 51 | 13.84 ± 1.325 |
Table 2: Neutral Comet Assay Data in U251 Glioblastoma Cells
| Treatment Group | Concentration | Time (h) | Number of Cells (n) | Average Tail Moment (Mean ± SEM) |
| Control | - | 20 | 78 | 0.596 ± 0.06668 |
| This compound | 1 µM | 20 | 51 | 9.979 ± 0.658 |
Table 3: Comet Assay Data in Human Lymphocytes
| This compound Concentration (µM) | Median % Head DNA |
| 0 (Control) | 82.07 |
| 0.8 | 63.48 |
| 1.6 | 60.96 |
Experimental Protocols
I. Alkaline Comet Assay Protocol
The alkaline comet assay is primarily used for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites.
Materials:
-
This compound
-
Cultured cells or isolated primary cells
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Low Melting Point (LMP) Agarose (1%)
-
Normal Melting Point (NMP) Agarose (1%)
-
Comet Assay Slides (pre-coated or frosted)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh
-
Alkaline Unwinding and Electrophoresis Solution (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green, Propidium Iodide)
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for the desired duration. A negative control (untreated cells) and a positive control (e.g., cells treated with a known DNA damaging agent like H₂O₂) should be included.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells with ice-cold PBS and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Prepare a 1% NMP agarose solution in water and coat the slides with a thin layer. Let them dry completely.
-
Melt 1% LMP agarose and maintain it at 37°C.
-
Mix 25 µL of the cell suspension with 75 µL of LMP agarose.
-
Quickly pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10-30 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold, freshly prepared Lysis Solution.
-
Incubate at 4°C for at least 1 hour (can be left overnight).
-
-
Alkaline Unwinding and Electrophoresis:
-
Carefully remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Solution until the slides are covered.
-
Let the DNA unwind for 20-40 minutes in the alkaline buffer.
-
Perform electrophoresis at a low voltage (e.g., 25 V, ~300 mA) for 20-30 minutes. All these steps should be performed in the dark to prevent additional DNA damage.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and wash them three times for 5 minutes each with Neutralization Buffer.
-
Stain the slides with a suitable DNA stain (e.g., add a drop of diluted SYBR® Green and cover with a coverslip).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized comet assay software. At least 50-100 cells per slide should be scored.
-
Commonly used parameters for quantifying DNA damage include Tail Length, % DNA in Tail, and Tail Moment.
-
II. Neutral Comet Assay Protocol
The neutral comet assay is specifically used for the detection of double-strand breaks.
Materials:
-
Same as for the Alkaline Comet Assay, with the following exceptions:
-
Neutral Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 7.5, with 1% Triton X-100 and 10% DMSO added fresh).
-
Neutral Electrophoresis Buffer (1X TBE or 1X TAE buffer).
Procedure:
-
Cell Preparation and Treatment & Slide Preparation:
-
Follow steps 1 and 2 from the Alkaline Comet Assay protocol.
-
-
Lysis:
-
Immerse the slides in cold, freshly prepared Neutral Lysis Buffer.
-
Incubate at 4°C for at least 1 hour.
-
-
Electrophoresis:
-
Remove the slides from the Lysis Buffer and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold Neutral Electrophoresis Buffer.
-
Perform electrophoresis at a low voltage for a duration determined by optimization (e.g., 20-30 minutes).
-
-
Neutralization and Staining & Visualization and Analysis:
-
Follow steps 5 and 6 from the Alkaline Comet Assay protocol.
-
Visualizations
Caption: this compound's mechanisms of inducing DNA damage.
Caption: General workflow of the alkaline comet assay.
Caption: Simplified DNA damage response pathway activated by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Doxorubicin-Induced Cell Death In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of doxorubicin-induced cell death in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inducing cell death in my cell line?
There are several potential reasons why this compound may not be inducing the expected levels of cell death in your in vitro experiments. These can be broadly categorized into three areas: issues with the compound itself, characteristics of the cell line, or problems with the experimental setup and assays used.
Q2: How can I be sure that my this compound is active?
This compound is sensitive to light and can degrade over time, leading to a loss of activity. It is crucial to properly store this compound hydrochloride, which is typically at -20°C, protected from light. To verify its activity, you can use a sensitive cell line known to respond to this compound as a positive control. Additionally, the characteristic red color of this compound can serve as a preliminary indicator of its integrity, although this is not a definitive measure of its biological activity.
Q3: Could my cell line be resistant to this compound?
Yes, both intrinsic and acquired resistance to this compound are common phenomena. A primary mechanism of resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene (also known as multidrug resistance protein 1 or MDR1). These pumps actively transport this compound out of the cell, preventing it from reaching its intracellular targets. Other resistance mechanisms include alterations in the drug's targets (topoisomerase II), enhanced DNA repair capabilities, and dysregulation of apoptotic signaling pathways.
Q4: What is the typical effective concentration range for this compound?
The effective concentration of this compound, often represented as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line. This variability is influenced by factors such as the cell line's origin, proliferation rate, and expression of drug resistance markers. For sensitive cancer cell lines, the IC50 value is typically in the nanomolar to low micromolar range.
Troubleshooting Guide
If you are not observing the expected cell death after this compound treatment, follow these troubleshooting steps:
Step 1: Verify the Integrity and Activity of this compound
-
Check Storage Conditions: Ensure that your this compound stock solution has been stored correctly at -20°C and protected from light.
-
Prepare Fresh Solutions: If there is any doubt about the age or storage of your current stock, prepare a fresh solution from a new vial of this compound powder.
-
Use a Positive Control Cell Line: Test your this compound on a cell line known to be sensitive to the drug (e.g., MCF-7, HeLa) to confirm its bioactivity.
Step 2: Optimize this compound Treatment Conditions
-
Concentration Range: Perform a dose-response experiment using a wide range of this compound concentrations to determine the optimal concentration for your specific cell line.
-
Incubation Time: Vary the incubation time to ensure that you are not missing the optimal window for detecting apoptosis. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Step 3: Evaluate the Characteristics of Your Cell Line
-
Assess for Multidrug Resistance: Check the expression levels of drug efflux pumps like P-glycoprotein (P-gp/MDR1) in your cell line using techniques such as Western blotting, immunofluorescence, or qRT-PCR.
-
Consider p53 Status: The tumor suppressor protein p53 plays a critical role in this compound-induced apoptosis. Cell lines with mutated or deficient p53 may exhibit resistance to this compound.
Step 4: Scrutinize Your Cell Death Detection Method
-
Choose the Right Assay: Different assays measure different aspects of cell death. For example, MTT and resazurin-based assays measure metabolic activity, which may not always directly correlate with apoptosis. It is advisable to use a more direct measure of apoptosis, such as Annexin V/Propidium Iodide (PI) staining or a caspase activity assay.
-
Assay Controls: Ensure that you have included all necessary controls for your chosen assay, including untreated cells (negative control) and a positive control for apoptosis induction if available.
Quantitative Data
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. Note that these values can vary between different laboratories and experimental conditions.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| MCF-7 | Breast Cancer | 0.01 - 0.5 |
| MDA-MB-231 | Breast Cancer | 0.1 - 2.0 |
| HeLa | Cervical Cancer | 0.05 - 1.0 |
| A549 | Lung Cancer | 0.1 - 1.5 |
| U-87 MG | Glioblastoma | 0.2 - 2.5 |
| K562 | Leukemia | 0.01 - 0.2 |
Experimental Protocols
Protocol 1: this compound-Induced Apoptosis Detection by Annexin V/PI Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound. Include an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Gently collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Technical Support Center: Troubleshooting Doxorubicin Cytotoxicity Assays
This guide provides answers to frequently asked questions (FAQs) and troubleshooting advice for researchers encountering inconsistent results in doxorubicin cytotoxicity assays. It offers structured data, detailed protocols, and visual workflows to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why are my this compound IC50 values inconsistent between experiments?
Inconsistent IC50 values are a common challenge in cytotoxicity assays and can stem from several factors related to cell culture, reagent handling, and assay parameters.[1][2]
Troubleshooting Guide:
-
Cell Health and Culture Conditions:
-
Passage Number: Use cells with a consistent and low passage number. High-passage cells can undergo genetic drift, leading to altered morphology, growth rates, and drug sensitivity. A study on triple-negative breast cancer cells showed that cells exposed to this compound for 24 passages had significantly higher IC50 values than the parental cells.[3]
-
Cell Density: The number of cells seeded per well can significantly impact the calculated IC50. Higher densities can increase resistance.[1] Ensure you use a consistent seeding density across all experiments.
-
Growth Phase: Always use cells that are in the logarithmic (log) growth phase for experiments. Cells that are over-confluent can exhibit altered metabolism and drug response.
-
-
Reagent Purity and Handling:
-
This compound Stock: this compound is sensitive to light. Prepare fresh dilutions from a concentrated stock for each experiment. Store stock solutions, whether lyophilized or in DMSO, at -20°C, protected from light, and aliquot to avoid repeated freeze-thaw cycles. Once in solution, potency can be lost over time; it's recommended to use within 3 months.
-
Solvent Concentration: If using DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically ≤0.5%) and consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells.
-
-
Assay Parameters and Execution:
-
Incubation Time: The duration of this compound exposure will affect the IC50 value. Standardize the incubation time (e.g., 24, 48, or 72 hours) for all comparative experiments.
-
Assay Type: Different cytotoxicity assays measure different endpoints (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values. For colorimetric assays like MTT, this compound's red color can interfere with absorbance readings. A washing step with PBS after drug incubation and before adding the MTT reagent is recommended to avoid this interference.
-
Plate Edge Effects: The outer wells of a 96-well plate are susceptible to evaporation, which can alter drug concentrations. It is best practice to avoid using the outermost wells for critical data points or to ensure proper humidification in the incubator.
-
Table 1: Impact of Experimental Variables on this compound IC50 Values
| Variable | Low Setting | High Setting | Effect on IC50 | Reference |
| Cell Seeding Density | 2,500 cells/well | 10,000 cells/well | IC50 may increase with higher density. | |
| Cell Passage Number | Passage 5 | Passage 30 | IC50 can significantly increase with high passage. | |
| DMSO Concentration | 0.1% | 1.0% | High DMSO can cause non-specific toxicity, confounding results. | |
| Incubation Time | 24 hours | 72 hours | IC50 generally decreases with longer incubation. |
FAQ 2: My untreated (or vehicle control) cells show low viability. What's the problem?
Low viability in control wells points to a fundamental issue with the experimental setup, often related to solvent toxicity or suboptimal culture conditions.
Troubleshooting Guide:
-
DMSO Toxicity: The most common cause is an excessive concentration of the vehicle solvent, DMSO. The safe concentration of DMSO is cell-line dependent, but a final concentration below 0.5% is generally recommended.
-
Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can rapidly kill cells or alter their metabolism, leading to poor viability. Visually inspect cultures for any signs of contamination and perform routine mycoplasma testing.
-
Suboptimal Culture Conditions: Factors such as depleted nutrients in the media, incorrect CO2 levels, or improper temperature can stress cells and reduce viability over the course of a long incubation period.
Table 2: General DMSO Tolerance for Various Cell Lines
| DMSO Concentration | Effect on Viability | Cell Line Examples | Reference |
| ≤ 0.5% | Generally considered safe with minimal cytotoxic effects. | Most cancer cell lines (e.g., HepG2, HT29) | |
| 0.5% - 2% | Can reduce viability in a dose-dependent manner. | Goat skin fibroblasts, hAPC cells | |
| > 2% | Often cytotoxic, inhibiting cell proliferation. | Hep G2, human fibroblast-like synoviocytes |
FAQ 3: How does this compound work, and how could its mechanism affect my assay?
This compound is a multifaceted cytotoxic agent, and understanding its mechanisms can provide insight into experimental outcomes. Its primary modes of action include:
-
DNA Intercalation: this compound inserts itself into the DNA double helix, blocking DNA synthesis and transcription.
-
Topoisomerase II Inhibition: It traps the topoisomerase II enzyme in a complex with DNA, leading to double-strand breaks.
-
Reactive Oxygen Species (ROS) Generation: this compound induces significant oxidative stress by producing free radicals, which damage cellular components including DNA, proteins, and membranes.
This complex mechanism means that the cell's metabolic state, DNA repair capacity, and antioxidant levels can all influence its sensitivity to the drug, potentially contributing to variability.
Experimental Protocols
Protocol 1: Standard MTT Assay for this compound Cytotoxicity
This protocol outlines a standard method for assessing cell viability by measuring the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
Cell line of interest in appropriate culture medium.
-
This compound hydrochloride.
-
Sterile DMSO for stock solution preparation.
-
MTT reagent (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., pure DMSO or 0.01 N HCl in 10% SDS).
-
96-well flat-bottom tissue culture plates.
-
Sterile PBS.
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the log phase of growth.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium from a stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution.
-
Include "vehicle control" wells containing medium with the highest concentration of DMSO used and "untreated control" wells with medium only.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, carefully remove the drug-containing medium and wash each well once with 100 µL of sterile PBS to minimize this compound interference.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the viability percentage against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights in gene expression alteration as effect of this compound drug resistance in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Doxorubicin Concentration for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing doxorubicin concentration for in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
Issue 1: High Toxicity and Adverse Effects Observed
Researchers often face challenges with this compound-induced toxicity, which can manifest as significant weight loss, lethargy, or even mortality in animal models.
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Possible Cause: The initial dose of this compound may be too high for the chosen animal strain or model. The maximum tolerated dose (MTD) can vary between different mouse strains. For example, the single-dose MTD for this compound in BALB/c mice has been established at 7.5 mg/kg.[1][2] Doses of 10 mg/kg can lead to extended periods of weight loss.[1]
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Solution:
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Dose Reduction: If significant toxicity is observed, reduce the this compound dose. For repeat-dose studies, a lower dose of 4 mg/kg of cisplatin, another chemotherapeutic agent, was well-tolerated in mice when the single-dose MTD caused excessive toxicity in the second cycle.[1] This principle can be applied to this compound as well.
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Dose-Range Finding Study: Conduct a pilot study with a range of doses to determine the MTD in your specific animal model and strain. This involves administering different doses to small groups of animals and monitoring for signs of toxicity over a set period.[3]
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Supportive Care: In clinical settings, patients often receive supportive treatments to manage side effects. While not common in murine studies, the use of supportive care agents like dexamethasone has been shown to reduce chemotherapy-induced weight loss in mice.
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Issue 2: Lack of Therapeutic Efficacy
At times, researchers may not observe the desired anti-tumor effect at the administered this compound concentrations.
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Possible Cause: The administered dose may be too low to achieve a therapeutic concentration in the target tissue. This compound's efficacy is dose-dependent.
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Solution:
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Dose Escalation: If the initial doses are well-tolerated but ineffective, a dose-escalation study can be performed. Gradually increase the this compound dose in different cohorts of animals while carefully monitoring for toxicity.
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Route of Administration: The route of administration can significantly impact drug bioavailability and efficacy. While intraperitoneal (i.p.) injections are common due to ease of administration, intravenous (i.v.) administration can lead to a different pharmacokinetic profile and may be more effective in certain models. However, i.v. administration can also lead to more pronounced systemic side effects.
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Drug Delivery Systems: To enhance tumor targeting and reduce systemic toxicity, consider using nanoparticle-based delivery systems for this compound, such as liposomal formulations. These have been shown to improve the pharmacokinetic profile of the drug.
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Issue 3: High Variability in Experimental Results
Inconsistent results between animals within the same treatment group can compromise the statistical power and validity of a study.
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Possible Cause: Variability can arise from inconsistencies in experimental procedures, as well as biological differences between individual animals.
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Solution:
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Standardized Protocols: Ensure that all experimental procedures, including drug preparation, dosing, and animal handling, are strictly standardized and followed by all personnel.
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Animal Characteristics: Use age- and weight-matched animals from a reputable supplier to minimize biological variability.
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Sample Size: Increasing the number of animals per group can help to account for individual variations and improve the statistical power of the study.
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Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A1: The starting dose of this compound for in vivo studies in mice depends on the experimental goals (e.g., efficacy vs. toxicity studies) and the dosing regimen (single vs. multiple doses).
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Single-Dose Studies: For acute cardiotoxicity models, a single dose of 15-20 mg/kg is often used. However, a dose of 20 mg/kg can be associated with higher mortality. The MTD for a single dose in BALB/c mice has been reported as 7.5 mg/kg.
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Multiple-Dose Studies: For chronic cardiotoxicity models, a common regimen is 5 mg/kg administered weekly for four weeks. Other protocols use doses ranging from 2.5 to 5.5 mg/kg given 3-6 times, with a cumulative dose of 15-20 mg/kg.
Q2: How do I choose the appropriate route of administration for this compound?
A2: The choice of administration route depends on the experimental objective and the specific animal model.
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Intravenous (i.v.): This route ensures direct entry into the systemic circulation, providing rapid and complete bioavailability. It is often used in pharmacokinetic studies and to mimic clinical administration. However, it can cause local toxic effects at the injection site.
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Intraperitoneal (i.p.): This is a commonly used route in rodent studies due to its relative ease of administration. However, i.p. injection of this compound can cause local irritation and toxic effects on the intestine.
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Subcutaneous (s.c.): This route can create a depot effect, leading to prolonged release of the drug. However, subcutaneous injection of free this compound can cause severe local inflammation and tissue necrosis.
Q3: How can I monitor this compound-induced cardiotoxicity in my animal model?
A3: Monitoring for cardiotoxicity is crucial in studies involving this compound.
-
Echocardiography: This is a non-invasive method to assess cardiac function, including ejection fraction and fractional shortening.
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Electrocardiography (ECG): ECG can detect changes in cardiac electrical activity, such as alterations in the ST interval, which can be indicative of cardiotoxicity.
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Biomarkers: Blood levels of cardiac troponins (e.g., troponin T) can be measured as an indicator of cardiac injury.
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Histopathology: Post-mortem histological examination of heart tissue can reveal structural changes such as cardiomyocyte vacuolization, myofibrillar loss, and fibrosis.
Q4: How do I convert a human dose of this compound to a mouse dose?
A4: Dose conversion between species is typically done using allometric scaling, which is based on the body surface area. The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)
The Km factor is the body weight (kg) divided by the body surface area (m2). The Km for a mouse is 3 and for a human is 37. Therefore, to convert a mouse dose to a human equivalent dose, you would divide the mouse dose by approximately 12.3. Conversely, to estimate an animal equivalent dose (AED) from a human dose, you would multiply the human dose by the appropriate Km ratio.
Data Presentation
Table 1: Examples of this compound Dosing Regimens in Mice
| Mouse Strain | Route of Administration | Dosing Schedule | Cumulative Dose (mg/kg) | Primary Outcome/Model | Reference |
| BALB/c | i.v. | 7 weekly doses of 4 mg/kg | 28 | Cardiotoxicity | |
| BALB/c | i.v. | Single dose of 6 mg/kg | 6 | MTD for efficacy study | |
| BALB/c | i.p. | Single dose of 7.5 mg/kg | 7.5 | MTD determination | |
| C57BL/6N | i.p. | 5 mg/kg once a week for 5 weeks | 25 | Chronic cardiomyopathy | |
| C57BL/6N | i.p. | 3 mg/kg every other day for two weeks | 24 | Subacute cardiomyopathy | |
| C57BL/6 | i.p. | 2.17 mg/kg daily for 7 days | 15.19 | Early cardiac dysfunction |
Table 2: Examples of this compound Dosing Regimens in Rats
| Rat Strain | Route of Administration | Dosing Schedule | Cumulative Dose (mg/kg) | Primary Outcome/Model | Reference |
| Wistar | i.p. | 2 mg/kg/week for 4 weeks | 8 | Dose-dependent toxicity | |
| Wistar | i.p. | 4 mg/kg/week for 4 weeks | 16 | Dose-dependent toxicity | |
| Wistar | i.p. | 5 mg/kg/week for 4 weeks | 20 | Dose-dependent toxicity | |
| Wistar | i.p. | 4 injections of ~3.1 mg/kg every 3 days | 12.45 | Congestive heart failure | |
| Sprague-Dawley | i.v. | Single dose of 10-30 mg/kg | 10-30 | Short-term cardiotoxicity |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
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Animal Selection: Use age- and weight-matched mice (e.g., BALB/c or C57BL/6, 8-10 weeks old). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
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This compound Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired stock concentration. Prepare fresh on the day of injection.
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Dose-Range Finding:
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Divide mice into groups of 3-5.
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Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of this compound at escalating doses (e.g., 5, 7.5, 10, 15, 20 mg/kg). Include a vehicle control group (saline).
-
-
Monitoring:
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Record body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture) daily for 14 days.
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The MTD is defined as the highest dose that does not result in greater than 15-20% body weight loss or severe clinical signs of toxicity.
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-
Data Analysis: Plot the percentage change in body weight over time for each dose group.
Protocol 2: Induction of Chronic this compound-Induced Cardiotoxicity in Mice
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Animal Selection: Use C57BL/6 mice, as they are a commonly used strain for cardiovascular research.
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This compound Administration: Administer this compound at a dose of 5 mg/kg via i.p. injection once a week for five consecutive weeks.
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Monitoring:
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Monitor body weight weekly.
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Perform echocardiography at baseline and at specified time points after the final dose (e.g., 5-7 weeks) to assess cardiac function (e.g., left ventricular ejection fraction and fractional shortening).
-
-
Endpoint Analysis:
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At the end of the study, euthanize the mice and collect heart tissue for histological analysis (e.g., H&E staining for general morphology, Masson's trichrome for fibrosis) and molecular analysis (e.g., gene expression of cardiac stress markers).
-
Visualizations
Caption: this compound's primary mechanisms of action in cancer cells.
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
Caption: Key signaling pathways modulated by this compound.
References
Technical Support Center: Mitigating Doxorubicin-Induced Cardiotoxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studies on reducing doxorubicin-induced cardiotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for studying this compound-induced cardiotoxicity, and what are the typical this compound dosages?
A1: The most frequently used animal models are rats (Wistar, Sprague-Dawley) and mice (C57BL/6, BALB/c). The choice between an acute or chronic model depends on the research question.
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Acute Cardiotoxicity Models: These models are useful for studying the initial mechanisms of cardiac injury. They typically involve a single high dose or a few doses over a short period.
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Chronic Cardiotoxicity Models: These models more closely mimic the clinical scenario where cardiotoxicity develops over time with cumulative doses.
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Mice: Multiple i.p. injections, for example, 4 mg/kg twice a week for a cumulative dose of up to 24 mg/kg.[2][3]
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Rats: Multiple i.p. injections, for instance, 2.5 mg/kg twice a week for four weeks, reaching a cumulative dose of 20 mg/kg.[4] Another protocol involves weekly injections of 2.5 mg/kg for 6 weeks.
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Q2: What are the primary mechanisms of this compound-induced cardiotoxicity?
A2: this compound-induced cardiotoxicity is a multifactorial process involving several interconnected mechanisms:
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Oxidative Stress: this compound promotes the generation of reactive oxygen species (ROS), leading to an imbalance between ROS production and the antioxidant defense system. This results in damage to cellular components, including lipids, proteins, and DNA.
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Mitochondrial Dysfunction: As the primary sites of cellular energy production, mitochondria are a key target of this compound. The drug disrupts mitochondrial DNA, impairs the electron transport chain, and reduces ATP synthesis, leading to energy deprivation in cardiomyocytes.
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Apoptosis: this compound activates both intrinsic and extrinsic apoptotic pathways in cardiomyocytes, leading to programmed cell death. Key players in this process include the p53 protein and the Bcl-2 family of proteins.
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Inflammation: this compound can trigger an inflammatory response in the heart, activating transcription factors like NF-κB and leading to the production of pro-inflammatory cytokines such as TNF-α and various interleukins.
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Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins in the ER due to this compound can lead to ER stress, which in turn can trigger apoptosis.
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Calcium Dysregulation: this compound can disrupt calcium homeostasis within cardiomyocytes, affecting excitation-contraction coupling and leading to impaired contractility.
Q3: What are some promising strategies to reduce this compound-induced cardiotoxicity in animal models?
A3: Several strategies are being investigated to protect the heart from this compound's toxic effects. These include:
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Dexrazoxane: The only FDA-approved cardioprotective agent for this purpose.
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Natural Compounds: Many natural products with antioxidant and anti-inflammatory properties have shown promise.
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Resveratrol: A polyphenol that can activate SIRT1, a protein involved in cellular stress resistance.
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Curcumin: The active component of turmeric, it has demonstrated cardioprotective effects through its antioxidant properties.
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Quercetin: A flavonoid with antioxidant and anti-inflammatory properties that can mitigate cardiovascular damage.
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Coenzyme Q10: A powerful antioxidant that can preserve myocardial ATP levels and reduce ROS production.
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Vitamin C: An antioxidant that may reduce oxidative stress and preserve mitochondrial function.
-
-
Targeted Therapies:
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SIRT1 Activators: Activating SIRT1 can help regulate oxidative stress, mitochondrial function, and apoptosis.
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Mitochondria-Targeted Therapies: Interventions aimed at modulating mitophagy, mitochondrial dynamics, and oxidative stress are being explored. This includes agents like melatonin and sulforaphane.
-
Troubleshooting Guides
Issue 1: High mortality rate in the this compound-treated group.
| Potential Cause | Troubleshooting Step |
| This compound dose is too high for the specific animal strain or age. | Reduce the individual or cumulative dose of this compound. A dose of 5 mg/kg in rats resulted in a 90% mortality rate, suggesting lower doses should be used for chronic studies. |
| Animal health status. | Ensure animals are healthy and free of underlying conditions before starting the experiment. Monitor animal weight and general health closely throughout the study. |
| Route of administration. | Intraperitoneal (i.p.) injection is common, but intravenous (i.v.) administration can also be used. The route can affect the toxicity profile. |
Issue 2: No significant signs of cardiotoxicity observed.
| Potential Cause | Troubleshooting Step |
| Insufficient cumulative dose of this compound. | Increase the cumulative dose by extending the duration of the treatment or slightly increasing the individual doses, while monitoring for mortality. Chronic models often require several weeks of treatment. |
| Timing of assessment is too early. | Cardiotoxicity, especially in chronic models, develops over time. Ensure that the endpoint for assessment allows sufficient time for cardiac dysfunction to manifest. |
| Insensitive methods of detection. | Use a combination of sensitive techniques to assess cardiac function, such as echocardiography (for LVEF and FS), serum biomarkers (cTnI, CK-MB), and histopathology. |
Issue 3: High variability in cardiac function measurements.
| Potential Cause | Troubleshooting Step |
| Inconsistent experimental procedures. | Standardize all procedures, including drug administration, animal handling, and data acquisition. Ensure the person performing echocardiography is well-trained and blinded to the treatment groups. |
| Individual animal differences. | Increase the number of animals per group to improve statistical power and account for biological variability. |
Quantitative Data Summary
Table 1: Effect of Protective Agents on Cardiac Injury Biomarkers in this compound-Treated Rats
| Treatment Group | Creatine Kinase (CK) | Lactate Dehydrogenase (LDH) | Creatine Phosphokinase (CPK) |
| Control | Baseline | Baseline | Baseline |
| This compound (DOX) | Increased | Significantly Increased | Significantly Increased |
| DOX + Curcumin | - | Significantly Decreased vs. DOX | Significantly Decreased vs. DOX |
| DOX + Sitagliptin | - | Decreased vs. DOX | - |
| DOX + Vitamin C | Reduced by 50% vs. DOX | Reduced vs. DOX | Reduced vs. DOX |
| DOX + Quercetin | - | - | Decreased vs. DOX |
Table 2: Effect of Protective Agents on Antioxidant Enzyme Levels in the Heart Tissue of this compound-Treated Rats
| Treatment Group | Superoxide Dismutase (SOD) | Catalase (CAT) | Reduced Glutathione (GSH) | Malondialdehyde (MDA) |
| Control | Normal Levels | Normal Levels | Normal Levels | Baseline |
| This compound (DOX) | Decreased | Decreased | Decreased | Increased |
| DOX + Curcumin | Increased vs. DOX | Increased vs. DOX | Increased vs. DOX | Decreased vs. DOX |
| DOX + Sitagliptin | Increased vs. DOX | - | Increased vs. DOX | Reduced vs. DOX |
| DOX + Vitamin C | Enhanced vs. DOX | Enhanced vs. DOX | Enhanced vs. DOX | Reduced vs. DOX |
Experimental Protocols
Protocol 1: Induction of Chronic this compound-Induced Cardiotoxicity in Rats
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Animals: Male Wistar rats.
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This compound Administration: Intraperitoneal (i.p.) injection of this compound at a dose of 2.5 mg/kg, twice a week for 4 weeks. The cumulative dose is 20 mg/kg.
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Control Group: Administer an equivalent volume of saline i.p.
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Assessment of Cardiotoxicity:
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Echocardiography: Performed at baseline and at the end of the study to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
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Serum Biomarkers: Blood samples are collected at the end of the study to measure levels of cardiac troponin I (cTnI), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH).
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Histopathology: Hearts are harvested, fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to observe myocardial fiber arrangement, vacuolization, and necrosis. Masson's trichrome staining can be used to assess fibrosis.
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Oxidative Stress Markers: A portion of the heart tissue is homogenized to measure the levels of malondialdehyde (MDA) and the activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
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Protocol 2: Evaluation of a Cardioprotective Agent (e.g., Curcumin)
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Experimental Groups:
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Control (Saline)
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This compound (DOX) alone
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Curcumin alone (e.g., 200 mg/kg, orally)
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DOX + Curcumin
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-
Treatment Protocol:
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Administer curcumin (or vehicle) orally for a pre-treatment period (e.g., two weeks) before starting this compound injections.
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Continue curcumin administration concurrently with the this compound injections as described in Protocol 1.
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-
Assessments: Perform the same assessments as in Protocol 1 to compare the outcomes between the different treatment groups.
Visualizations
Caption: Key signaling pathways in this compound-induced cardiotoxicity.
Caption: General experimental workflow for assessing cardioprotective agents.
References
- 1. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analysis of Models of this compound-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician [frontiersin.org]
- 3. Analysis of Models of this compound-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
Technical Support Center: Doxorubicin Resistance in Patient-Derived Xenografts
Welcome to the technical support center for troubleshooting doxorubicin resistance in patient-derived xenograft (PDX) models. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of this compound resistance observed in PDX models?
A1: this compound resistance in PDX models is a multifaceted issue, often mirroring the complexities seen in clinical settings. The primary mechanisms include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a major contributor to reduced intracellular this compound concentration.[1][2][3]
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Altered Drug Target: Changes in the expression or function of topoisomerase II, the primary target of this compound, can diminish the drug's efficacy.[1]
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Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by this compound.
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Activation of Pro-Survival Signaling Pathways: Pathways such as MAPK/ERK and PI3K/Akt can be activated, promoting cell survival and proliferation despite drug treatment.[4]
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Induction of Autophagy: Autophagy can act as a survival mechanism for cancer cells under the stress of chemotherapy.
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Epithelial-Mesenchymal Transition (EMT): The transition of cancer cells to a more mesenchymal state has been linked to increased drug resistance.
Q2: How can I determine if my PDX model is inherently resistant to this compound?
A2: Establishing the baseline sensitivity of your PDX model to this compound is a critical first step. This can be achieved by:
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In vivo Efficacy Study: Conduct a pilot study with a small cohort of mice engrafted with the PDX model. Treat the mice with a standard, clinically relevant dose of this compound and monitor tumor growth over time compared to a vehicle-treated control group.
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Histopathological and Molecular Characterization: Analyze the baseline expression of known this compound resistance markers in the PDX tumor tissue through techniques like immunohistochemistry (IHC) and genomic or proteomic profiling.
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Comparison with Patient Clinical Data: If available, compare the treatment response of the PDX model with the clinical response of the patient from whom the tumor was derived.
Q3: What is the recommended approach for validating a PDX model for this compound resistance studies?
A3: Rigorous validation is essential to ensure the clinical relevance of your PDX model. Key validation steps include:
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Histological Comparison: Compare the histology of the PDX tumor with the original patient tumor to confirm that the key morphological features are preserved.
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Molecular Profiling: Perform genomic and transcriptomic analysis to verify that the molecular characteristics of the PDX model, such as key mutations and gene expression signatures, are consistent with the patient's tumor.
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Passage Number Tracking: Keep meticulous records of the passage number of your PDX model. It is advisable to use low-passage number models for experiments to minimize the risk of genetic drift and divergence from the original tumor.
Q4: What are the key considerations for designing an in vivo efficacy study to evaluate this compound response in PDX models?
A4: A well-designed in vivo study is crucial for obtaining reliable and reproducible data. Important considerations include:
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Appropriate Mouse Strain: Use severely immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice) to ensure successful engraftment of human tumor tissue.
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Tumor Implantation Site: The site of implantation (subcutaneous or orthotopic) can influence tumor growth and drug response. Orthotopic models often better recapitulate the tumor microenvironment.
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Cohort Size and Study Duration: The number of animals per group and the length of the study should be sufficient to detect statistically significant differences in tumor growth. A study duration of at least 21-28 days is often necessary to observe a clear response.
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Tumor Volume Measurement: Consistently and accurately measure tumor volume at regular intervals using calipers.
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Defining Response Criteria: Establish clear criteria for classifying treatment response (e.g., tumor growth inhibition, regression) based on changes in tumor volume.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Problem 1: My PDX model, which was expected to be sensitive to this compound, is showing unexpected resistance.
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Question: What are the initial steps I should take to troubleshoot this issue?
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Answer:
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Verify this compound Formulation and Administration: Double-check the concentration, formulation, and stability of your this compound solution. Ensure the correct dose was administered via the appropriate route (e.g., intravenous, intraperitoneal).
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Review Animal Health Records: Confirm that the mice are healthy and that there are no underlying conditions that could affect drug metabolism or tumor growth.
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Re-evaluate PDX Model Characteristics:
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Passage Number: Check the passage number of the PDX model. High passage numbers can lead to genetic drift and altered drug sensitivity.
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Histology and Biomarker Expression: Perform histological analysis and IHC for key resistance markers on the resistant tumors to see if their characteristics have changed.
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Question: How can I investigate if the resistance is due to reduced drug delivery to the tumor?
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Answer:
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In vivo Imaging: If possible, use imaging techniques with fluorescently labeled this compound to visualize its biodistribution and accumulation in the tumor.
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Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in the plasma and tumor tissue over time to assess its delivery and clearance.
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-
-
Question: What experiments can I perform to determine the cellular mechanism of resistance in the PDX tumors?
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Answer:
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Gene and Protein Expression Analysis: Use techniques like qPCR, Western blotting, or proteomics to analyze the expression of genes and proteins involved in this compound resistance, such as ABC transporters and components of survival signaling pathways.
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Functional Assays: Isolate cells from the PDX tumors and perform in vitro assays to assess drug efflux pump activity (e.g., using a fluorescent substrate like Rhodamine 123) or sensitivity to this compound in the presence of specific inhibitors.
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Problem 2: I am observing high variability in this compound response among different mice with the same PDX model.
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Question: What could be the reasons for this variability?
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Answer:
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Tumor Heterogeneity: The original patient tumor may have been heterogeneous, and this heterogeneity can be maintained in the PDX model, leading to different subclones with varying drug sensitivities.
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Engraftment Site and Tumor Size: Variations in the initial engraftment success and the size of the tumors at the start of treatment can influence the response.
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Individual Animal Differences: Minor differences in the health and metabolism of individual mice can contribute to variability.
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Question: How can I minimize and account for this variability in my experiments?
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Answer:
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Increase Cohort Size: Using a larger number of mice per group can help to average out individual variations and increase the statistical power of your study.
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Randomization: Randomize the mice into treatment and control groups based on tumor volume before starting the treatment to ensure an even distribution of tumor sizes.
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Consistent Procedures: Maintain consistency in all experimental procedures, including tumor implantation, drug administration, and tumor measurement.
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Statistical Analysis: Use appropriate statistical methods to analyze your data and account for variability.
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Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in PDX Models
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Animal Model: Use immunodeficient mice (e.g., NSG).
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Tumor Implantation:
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Harvest fresh tumor tissue from a donor PDX mouse.
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Implant small tumor fragments (approximately 2-3 mm³) subcutaneously into the flank of recipient mice.
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Tumor Growth Monitoring:
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Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
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Calculate tumor volume using the formula: (Length x Width²) / 2.
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Randomization and Treatment:
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When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Administer this compound at the desired dose and schedule (e.g., intravenously). Administer vehicle to the control group.
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Data Collection and Analysis:
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Continue to monitor tumor volume and body weight throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, IHC, molecular analysis).
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Analyze the data by comparing the tumor growth curves and end-of-study tumor volumes between the treatment and control groups.
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Protocol 2: Immunohistochemistry (IHC) for P-glycoprotein (P-gp) in PDX Tumor Tissue
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Tissue Preparation:
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Fix freshly excised PDX tumor tissue in 10% neutral buffered formalin.
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Embed the fixed tissue in paraffin and cut 4-5 µm sections.
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Antigen Retrieval:
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Deparaffinize and rehydrate the tissue sections.
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Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
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Immunostaining:
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Block endogenous peroxidase activity.
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Block non-specific antibody binding.
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Incubate the sections with a primary antibody specific for P-gp.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Develop the signal using a chromogen such as diaminobenzidine (DAB).
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Counterstain with hematoxylin.
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-
Imaging and Analysis:
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Dehydrate and mount the sections.
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Image the stained sections using a microscope.
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Quantify the P-gp expression based on the intensity and percentage of positive cells.
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Data Presentation
Table 1: Example of this compound Efficacy Data in PDX Models
| PDX Model ID | Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| PDX-001 | Vehicle | 8 | 155 ± 25 | 1250 ± 210 | - |
| PDX-001 | This compound (2 mg/kg) | 8 | 152 ± 28 | 450 ± 150 | 64 |
| PDX-002 | Vehicle | 8 | 160 ± 30 | 1100 ± 180 | - |
| PDX-002 | This compound (2 mg/kg) | 8 | 158 ± 27 | 980 ± 200 | 11 |
Visualizations
Caption: Key signaling pathways involved in this compound resistance.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
Technical Support Center: Cell Recovery After Doxorubicin Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell recovery after Doxorubicin (Dox) treatment in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during in vitro experiments involving this compound.
Q1: My cells show extremely high mortality even at low this compound concentrations. What could be the cause?
A1: Unusually high cytotoxicity can stem from several factors:
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Cell Line Sensitivity: Different cancer cell lines exhibit a wide range of sensitivities to this compound. For instance, MCF-7 and HeLa cells are generally more sensitive than A549 cells.[1] It is crucial to consult literature for typical IC50 values for your specific cell line.
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Initial Seeding Density: A low initial cell density can render cells more vulnerable to drug-induced stress. Ensure you are using a consistent and appropriate seeding density for your cell line and plate format.
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This compound Stock Concentration and Integrity: Verify the concentration of your this compound stock solution. Improper storage or age can lead to degradation, although errors in dilution are more common. Ensure the purity of the compound to avoid confounding cytotoxic effects from contaminants.
Q2: I am observing significant variability in my IC50 values between experiments. What are the common sources of this variability?
A2: Consistency is paramount in cytotoxicity assays. If you are experiencing high variability, consider the following:
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Cell Health and Passage Number: Always use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
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Reagent Handling: Assays like the MTT assay use light-sensitive reagents. Prepare these reagents fresh and protect them from light during incubation.
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Incomplete Solubilization: In MTT assays, ensure the formazan crystals are fully dissolved before measuring absorbance. Incomplete solubilization is a frequent source of error.
Q3: After this compound treatment and a recovery period in drug-free media, how do I interpret the morphology of my cells?
A3: Cellular morphology provides valuable clues about the fate of your cells post-treatment.
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Healthy, Recovering Cells: These cells will typically regain a normal morphology, similar to untreated control cells. They will adhere well to the culture dish and show signs of proliferation, forming colonies.
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Senescent Cells: These cells often appear enlarged, flattened, and may be multinucleated.[2][3] They will remain metabolically active but will not proliferate. Senescence can be confirmed using a Senescence-Associated β-Galactosidase (SA-β-Gal) staining assay.
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Apoptotic Cells: These cells will appear rounded, shrunken, and may show membrane blebbing.[4] They will eventually detach from the culture surface. Apoptosis can be confirmed using an Annexin V/PI assay.
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Necrotic Cells: These cells lose membrane integrity, swell, and lyse.[4] This is often observed at higher drug concentrations.
Q4: My this compound-treated cells are arrested in the G2/M phase. How can I study their recovery and re-entry into the cell cycle?
A4: To study the recovery from this compound-induced G2/M arrest, you can perform a "washout" experiment. After treating the cells with this compound for a defined period to induce arrest, gently wash the cells with sterile PBS and replace the drug-containing medium with fresh, drug-free medium. You can then monitor the cells at various time points post-washout for re-entry into the cell cycle using flow cytometry to analyze DNA content. The release of a double thymidine block is a common method to synchronize cells, which can then be treated with this compound to study cell cycle-specific effects and subsequent recovery.
Q5: My cells appear to be resistant to this compound, showing little to no cell death even at high concentrations. What are the potential mechanisms?
A5: this compound resistance is a complex phenomenon involving multiple mechanisms:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.
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Altered Drug Target: Mutations or altered expression of Topoisomerase II, the primary target of this compound, can reduce the drug's efficacy.
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Enhanced DNA Damage Repair: Cancer cells can upregulate DNA repair pathways to counteract the DNA damage induced by this compound.
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Dysregulation of Apoptosis: Alterations in apoptotic signaling pathways, such as the p53 pathway, can make cells less susceptible to programmed cell death.
To investigate resistance, you can assess the expression of P-glycoprotein or use inhibitors like Verapamil to see if sensitivity is restored.
Quantitative Data
Table 1: this compound IC50 Values for Common Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions such as treatment duration and the assay used. The following table provides a range of reported IC50 values for several common cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) - 24h exposure | This compound IC50 (µM) - 48-72h exposure |
| HeLa | Cervical Cancer | ~0.1 - 2.92 | ~0.1 - 1.0 |
| A549 | Lung Adenocarcinoma | > 20 | ~0.5 - 5.0 |
| MCF-7 | Breast Adenocarcinoma | ~2.50 | ~0.1 - 2.0 |
| HCT116 | Colorectal Carcinoma | Not widely reported for 24h | ~0.05 - 0.5 |
Note: These values are approximate ranges compiled from multiple sources and should be used as a guideline. It is highly recommended to determine the IC50 for your specific cell line and experimental conditions.
Experimental Protocols
Here are detailed methodologies for key experiments related to this compound treatment and cell recovery.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
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Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
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Complete culture medium (e.g., DMEM with 10% FBS)
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This compound hydrochloride
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO)
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96-well plates
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Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
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Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle controls.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is for detecting cellular senescence after this compound treatment.
Materials:
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Cells cultured on glass coverslips or in culture dishes
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Phosphate-buffered saline (PBS)
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Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
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Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
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Microscope
Procedure:
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Wash Cells: Gently wash the cells twice with PBS.
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Fixation: Fix the cells for 3-5 minutes at room temperature with the fixative solution.
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Wash Cells: Wash the cells three times with PBS.
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Staining: Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-16 hours, protected from light.
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Visualization: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
Protocol 3: Overcoming this compound Resistance with Verapamil
This protocol describes a method to investigate the role of P-glycoprotein-mediated drug efflux in this compound resistance.
Materials:
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This compound-resistant and sensitive cancer cell lines
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Complete culture medium
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This compound hydrochloride
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Verapamil hydrochloride
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Reagents for a cell viability assay (e.g., MTT assay)
Procedure:
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Cell Seeding: Seed both resistant and sensitive cell lines into 96-well plates and allow them to adhere for 24 hours.
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Co-treatment: Prepare serial dilutions of this compound in complete culture medium. For the co-treatment groups, also add a non-toxic concentration of Verapamil (e.g., 5-20 µM, to be optimized for your cell line) to the this compound dilutions.
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Treatment Groups: Include the following groups:
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Untreated cells
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Cells treated with Verapamil alone
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Cells treated with this compound alone
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Cells co-treated with this compound and Verapamil
-
-
Incubation and Viability Assay: Incubate the cells for 48-72 hours and then perform a cell viability assay (e.g., MTT assay as described in Protocol 1).
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Data Analysis: Compare the IC50 values of this compound with and without Verapamil co-treatment in the resistant cell line. A significant decrease in the IC50 value in the presence of Verapamil suggests that P-glycoprotein-mediated efflux contributes to this compound resistance.
Visualizations: Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows involved in this compound treatment and cell recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Morphological and Functional Characteristic of Senescent Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein expression and in vitro reversion of this compound resistance by verapamil in clinical specimens from acute leukaemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxorubicin Dialysis Release Experiment: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting doxorubicin (DOX) in vitro release studies using dialysis methods.
Troubleshooting Guide
This section addresses specific problems that may arise during your this compound dialysis release experiment.
Q: Why am I observing a very high initial burst release of this compound?
A: A significant initial burst release, where a large fraction of the drug is released in the first few hours, is a common issue. It can be attributed to several factors:
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Unencapsulated Drug: A high percentage of this compound may not have been successfully encapsulated within your nanoparticles or liposomes. This unbound drug, located on or near the carrier surface, will diffuse rapidly.
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Formulation Instability: The formulation may be unstable in the release medium, leading to the rapid disintegration of the carrier and release of the drug.
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Hydrophilic Drug Properties: this compound hydrochloride (DOX·HCl) is water-soluble. If the formulation doesn't effectively trap it, it will be released quickly. One strategy to mitigate this is to use a more hydrophobic, deprotonated form of this compound within the formulation, which has been shown to reduce the initial burst release significantly[1].
Troubleshooting Steps:
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Purify the Formulation: Ensure all unencapsulated DOX is removed after formulation. Methods like size exclusion chromatography or centrifugation can be used.
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Assess Formulation Stability: Characterize the stability of your drug delivery system in the release buffer prior to the release study.
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Modify the Formulation: Consider strategies to increase the interaction between this compound and the carrier, such as using a more hydrophobic form of the drug[1].
Q: My this compound release is very slow or incomplete. What could be the cause?
A: Slow or incomplete release can be just as problematic as a burst release and may indicate several issues:
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Inadequate Sink Conditions: Sink conditions are crucial for ensuring that the release rate is not limited by the drug's solubility in the release medium[2][3][4]. If the concentration of DOX in the external buffer approaches saturation, the concentration gradient across the dialysis membrane decreases, slowing down diffusion.
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Membrane Barrier Effect: The dialysis membrane itself presents a barrier to drug diffusion. The permeation of DOX across the membrane can be the rate-limiting step, not the release from your formulation. This is especially true for membranes with a low Molecular Weight Cut-Off (MWCO) relative to the drug's size.
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Drug-Membrane Interaction: this compound can be adsorbed onto the surface of certain dialysis membranes, such as those made of regenerated cellulose. This reduces the amount of free drug available to diffuse into the release medium.
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Drug Aggregation/Precipitation: this compound can precipitate or form dimers in certain buffer solutions, especially at neutral pH. This precipitate may be too large to pass through the membrane pores.
Troubleshooting Steps:
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Ensure Sink Conditions: The volume of the release medium should be at least 3-10 times the volume required to form a saturated solution of the total amount of this compound in your formulation. This can be achieved by using a large volume of release medium or by periodically replacing the medium with a fresh buffer.
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Select an Appropriate Membrane: Choose a dialysis membrane with an MWCO that is significantly larger than the molecular weight of this compound (~580 g/mol for the hydrochloride salt) to minimize the membrane's barrier effect. An MWCO of 3.5 kDa to 14 kDa is often used. However, ensure the MWCO is small enough to retain your nanoparticles.
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Run a Control Experiment: Perform a release experiment with a solution of free this compound at the same concentration as in your formulation. This will help you determine the diffusion rate of the free drug across your chosen membrane under your experimental conditions and identify if the membrane is the rate-limiting factor.
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Check for Precipitation: Visually inspect the dialysis bag for any red precipitate. Using buffers like HEPES-buffered saline (HBS) or Tris-buffered saline (TBS) might be an alternative if precipitation in phosphate-buffered saline (PBS) is suspected.
Q: The results of my release experiment are not reproducible. Why?
A: Lack of reproducibility can stem from inconsistencies in the experimental setup and procedure.
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Hydrodynamics: The stirring rate of the release medium can significantly impact the diffusion rate across the membrane by affecting the thickness of the stagnant diffusion layer. Inconsistent agitation will lead to variable results.
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Temperature Fluctuations: Temperature affects both the release of the drug from the carrier and its diffusion rate across the membrane.
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Inconsistent Sampling: Inaccurate timing or volume of samples taken from the release medium will lead to errors in the calculated release profile.
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Variable Formulation Batches: Differences in drug loading, encapsulation efficiency, or particle size between batches of your formulation will naturally lead to different release profiles.
Troubleshooting Steps:
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Standardize Agitation: Use a calibrated magnetic stirrer or orbital shaker and maintain a constant, specified stirring speed (e.g., 100 rpm) throughout the experiment.
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Maintain Constant Temperature: Conduct the experiment in a temperature-controlled water bath or incubator, typically at 37°C.
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Implement a Strict Sampling Protocol: Use calibrated pipettes and adhere to a precise schedule for sample collection. Remember to replace the volume of medium withdrawn with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.
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Thoroughly Characterize Each Formulation Batch: Ensure that each batch of your drug delivery system used in release studies is well-characterized and consistent.
Frequently Asked Questions (FAQs)
Q: How do I select the right dialysis membrane?
A: The choice of membrane is critical. Consider two main factors:
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Molecular Weight Cut-Off (MWCO): The MWCO should be large enough to allow free passage of this compound (MW ~580 Da) but small enough to retain your drug carrier (nanoparticles, liposomes, etc.). A common recommendation is to use a membrane with an MWCO at least 100 times the molecular weight of the drug to ensure free passage. For this compound, membranes with MWCOs ranging from 3.5 kDa to 20 kDa are frequently used.
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Membrane Material: Regenerated cellulose (RC) and cellulose ester (CE) are common materials. Be aware that this compound may adsorb to some membranes. It is advisable to test for drug binding to your chosen membrane material before beginning the full study.
Q: What is the best release medium for a this compound release study?
A: The choice of medium should mimic the physiological environment of interest.
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Phosphate-Buffered Saline (PBS): PBS at pH 7.4 is the most common choice to simulate physiological pH.
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Acidic Buffers: To simulate the acidic environment of tumors or endosomes, buffers with a pH of 5.0 to 6.5 are often used. Studies often show a faster release of this compound at acidic pH.
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Stability: Be aware that this compound can form precipitates in PBS. Also, its stability decreases in alkaline solutions (pH > 8.0).
Q: How is the concentration of released this compound measured?
A: The most common method is UV-Vis spectrophotometry. This compound has a characteristic absorbance peak at approximately 480-490 nm. A standard calibration curve of free this compound in the release medium should be prepared to accurately quantify the concentration in your samples. Be aware that components of the release medium or the drug itself at high concentrations can sometimes interfere with absorbance readings.
Data Presentation
The following tables summarize key experimental parameters and their impact on this compound release profiles.
Table 1: Influence of pH on this compound Release
| pH of Release Medium | Typical Observation on Release Rate | Rationale | Reference |
| 5.0 - 6.0 | Increased/Faster Release | Simulates acidic tumor microenvironment; many carrier systems are designed to be pH-sensitive, releasing the drug more readily at lower pH. | |
| 7.4 | Slower/Sustained Release | Simulates physiological pH of blood and healthy tissues. | |
| > 8.0 | Not Recommended | This compound is unstable and prone to degradation in alkaline conditions. |
Table 2: Influence of Dialysis Membrane MWCO on this compound Release
| MWCO (Daltons) | Effect on Free DOX Permeation | Suitability for Nanoparticle Studies | Reference |
| 1,000 | May significantly hinder or prevent DOX release. | Not recommended as it can be rate-limiting. | |
| 3,500 - 14,000 | Generally allows adequate permeation of free DOX. | Commonly used; provides a good balance between retaining nanoparticles and allowing drug diffusion. | |
| > 20,000 | Faster permeation of free DOX. | Use with caution; risk of leakage of smaller nanoparticles or formulation components. |
Experimental Protocol: Standard Dialysis Release Method
This protocol provides a general methodology for assessing the in vitro release of this compound from a nanoparticle formulation.
1. Materials and Equipment:
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This compound-loaded nanoparticle formulation.
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Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassette, Float-A-Lyzer® G2, or dialysis tubing).
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Dialysis membrane with appropriate MWCO (e.g., 10 kDa).
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Release Medium: Phosphate-Buffered Saline (PBS), pH 7.4 (and/or acetate buffer, pH 5.5).
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Temperature-controlled shaker or water bath set to 37°C.
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Magnetic stirrer and stir bars.
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UV-Vis Spectrophotometer.
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Calibrated pipettes and cuvettes.
2. Preparation:
-
Pre-soak the dialysis membrane in the release medium according to the manufacturer's instructions.
-
Prepare a large volume of the release medium and pre-warm it to 37°C.
-
Prepare a standard calibration curve for this compound in the release medium (e.g., 1-20 µg/mL).
3. Experimental Procedure:
-
Accurately pipette a known volume (e.g., 1-2 mL) of the this compound-loaded nanoparticle suspension into the dialysis bag/cassette.
-
Seal the dialysis device securely, ensuring no leakage.
-
Immerse the sealed device in a specified volume of pre-warmed release medium (e.g., 100 mL in a beaker). The volume should be sufficient to ensure sink conditions.
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Place the beaker in the temperature-controlled shaker/water bath (37°C) and begin stirring at a constant rate (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release medium.
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Immediately after each sampling, replenish the release medium with an equal volume (1 mL) of fresh, pre-warmed buffer to maintain a constant volume and sink conditions.
-
Measure the absorbance of each sample at ~480 nm using the UV-Vis spectrophotometer.
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Calculate the concentration of this compound in each sample using the standard curve.
4. Data Analysis:
-
Calculate the cumulative amount and percentage of this compound released at each time point, correcting for the drug removed during previous sampling and the volume replacement.
-
Plot the cumulative percentage of DOX released versus time.
Visualizations
The following diagrams illustrate key workflows and concepts in this compound release experiments.
References
- 1. Reduction the Initial-Burst Release of this compound from Polymeric Depot as a Local Drug Delivery System for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialpharmacist.com [industrialpharmacist.com]
- 3. Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Doxorubicin Response Variability
This guide provides troubleshooting advice and answers to frequently asked questions regarding the variability in doxorubicin response observed between different cell passages.
Frequently Asked Questions (FAQs)
Q1: Why is there variability in my this compound dose-response experiments across different cell passages?
Variability in this compound response between cell passages is a common issue stemming from the inherent instability of cultured cell lines. As cells are passaged, they can undergo selection pressures and genetic drift, leading to a heterogeneous population. This can manifest as changes in drug sensitivity. Key factors include altered expression of drug efflux pumps, changes in apoptotic pathways, and modifications in DNA repair mechanisms. For instance, prolonged culturing can lead to the selection of cells with higher levels of P-glycoprotein (P-gp/ABCB1), an efflux pump that actively removes this compound from the cell, thereby conferring resistance.
Q2: What are the primary molecular mechanisms responsible for changes in this compound sensitivity with increasing cell passage?
The primary mechanisms are often multifactorial and can include:
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Overexpression of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), is a well-documented mechanism of multidrug resistance. These transporters function as efflux pumps, reducing the intracellular concentration of this compound.
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Alterations in Apoptotic Pathways: Changes in the expression levels of proteins involved in apoptosis, such as the Bcl-2 family proteins (e.g., increased anti-apoptotic Bcl-2, decreased pro-apoptotic Bax) or mutations in the p53 tumor suppressor gene, can make cells more resistant to this compound-induced cell death.
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Enhanced DNA Damage Repair: this compound functions primarily by intercalating with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks. Upregulation of DNA repair pathways can counteract the drug's cytotoxic effects.
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Changes in Cell Cycle Regulation: Alterations in cell cycle checkpoints can allow cells to survive DNA damage that would normally trigger apoptosis.
Q3: How can I minimize experimental variability related to cell passage?
To minimize variability, it is crucial to implement standardized cell culture practices:
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Use Low-Passage Cells: Whenever possible, use cells with a low passage number from a reputable cell bank. Thaw a new vial of cells after a defined number of passages (e.g., 10-15 passages).
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Maintain a Passage Number Log: Keep a detailed record of the passage number for all cell lines in use.
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Regular Cell Line Authentication: Periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure they have not been cross-contaminated.
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Consistent Culture Conditions: Maintain consistent culture conditions, including media formulation, serum concentration, temperature, and CO2 levels.
Troubleshooting Guide
Problem: I am observing a progressive increase in the IC50 value of this compound in my cell line.
This is a classic indication of developing drug resistance. The following workflow can help you diagnose and address the issue.
Doxorubicin Solubility and Preparation for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of Doxorubicin for in vitro experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing concentrated stock solutions of this compound Hydrochloride.[1][2][3][4][5] It offers high solubility, allowing for the preparation of stock solutions up to 100 mg/mL. For aqueous applications, sterile, purified water is also a suitable solvent, though with a lower solubility limit.
Q2: What is the solubility of this compound Hydrochloride in common laboratory solvents?
A2: The solubility of this compound Hydrochloride varies significantly depending on the solvent. Refer to the table below for a summary of solubility data.
Q3: My this compound precipitated after I diluted my stock solution in PBS. Why did this happen and how can I prevent it?
A3: this compound is known to precipitate in phosphate-buffered saline (PBS) at neutral pH. This precipitation is often due to the formation of this compound dimers, which are insoluble in PBS. To prevent this, it is recommended to first dissolve this compound in DMSO or water to create a stock solution. This stock solution can then be further diluted into your cell culture medium or a buffer with a slightly acidic pH. It is advisable to avoid storing this compound solutions in PBS for extended periods.
Q4: How should I store my this compound stock solution?
A4: this compound, both in lyophilized powder form and in solution, should be stored at -20°C and protected from light. When stored as a lyophilized powder, it is stable for at least two years. Once in solution, it is recommended to use it within three months to avoid loss of potency. To prevent multiple freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q5: What is the difference between this compound Hydrochloride and this compound free base?
A5: this compound is commonly available as a hydrochloride salt to enhance its water solubility. The hydrochloride salt and the free base share the same pharmacological properties. However, their physicochemical properties, including solubility, can differ, especially in non-pH controlled environments. The free base form of this compound has markedly reduced water solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms upon dilution in PBS. | Dimerization and aggregation of this compound at neutral pH. | Prepare a concentrated stock solution in DMSO or water first, then dilute it into the final aqueous buffer or cell culture medium. Avoid using PBS as the primary solvent for stock solutions. |
| Difficulty dissolving this compound powder in water. | This compound hydrochloride has a lower solubility in water compared to DMSO. | Gentle warming can aid in the dissolution of this compound in water. Ensure the water is of high purity (e.g., distilled or deionized). |
| Inconsistent experimental results. | Degradation of this compound in solution. | Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment. Avoid repeated freeze-thaw cycles. Be aware that this compound can be unstable in some tissue culture media over time. |
| Color change of this compound solution. | pH of the solution. | Aqueous solutions of this compound are typically red at a pH below 8.3 and can turn purple at a pH above 10.5. Ensure your final solution pH is within the desired range for your experiment. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~100 mg/mL | |
| Water | ~10 mg/mL (can be increased with slight warming) | |
| Water | 50-52 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Ethanol | Sparingly soluble / Insoluble |
Experimental Protocols & Visualizations
Protocol for Preparing a this compound Stock Solution
A standard protocol for preparing a this compound stock solution for in vitro cell culture experiments is outlined below.
This compound's Mechanism of Action
This compound exerts its cytotoxic effects primarily through its interaction with DNA and the inhibition of topoisomerase II, a key enzyme in DNA replication and repair.
References
Technical Support Center: Minimizing Doxorubicin Off-Target Effects in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Doxorubicin (DOX) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in primary cell cultures?
A1: this compound, a potent chemotherapeutic agent, can induce significant off-target toxicity in various primary cell types. The most commonly reported adverse effects include cardiotoxicity in primary cardiomyocytes, neurotoxicity in primary neurons, and nephrotoxicity in primary renal cells.[1][2][3][4] These toxicities are often linked to the generation of reactive oxygen species (ROS), DNA damage, and induction of apoptosis and senescence.[5]
Q2: How can I reduce this compound-induced cardiotoxicity in my primary cardiomyocyte cultures?
A2: Several strategies can be employed to mitigate cardiotoxicity. Co-administration of antioxidants like N-acetylcysteine (NAC) or dexrazoxane, an iron-chelating agent, has shown protective effects. Another promising approach is the use of siRNA to knock down Topoisomerase-2 beta (TOP2B), a key mediator of DOX-induced cardiotoxicity. Furthermore, nano-drug delivery systems can help target this compound to cancer cells while sparing cardiomyocytes.
Q3: What methods can be used to minimize neurotoxicity in primary neuron cultures treated with this compound?
A3: Minimizing neurotoxicity involves protecting neurons from oxidative stress and apoptosis. Antioxidants such as galantamine, curcumin, and quercetin have demonstrated neuroprotective potential. Additionally, strategies to maintain mitochondrial function and prevent synaptic alterations are crucial.
Q4: Are there effective strategies to protect primary renal cells from this compound-induced nephrotoxicity?
A4: Yes, co-treatment with antioxidants has shown promise in reducing nephrotoxicity. For instance, natural compounds like tannins and naringin can mitigate DOX-induced kidney injury by reducing oxidative stress and inflammation. Monitoring kidney injury markers such as KIM-1 can help assess the efficacy of protective agents.
Q5: Can this compound induce senescence in primary cells, and how can this be managed?
A5: this compound can indeed induce a senescent phenotype in various cell types, including astrocytes and intestinal epithelial cells. This is often characterized by increased expression of senescence markers like p21 and β-galactosidase. While senescence can be a desired outcome in cancer cells, in primary cells it represents an off-target effect. Senomorphic drugs, which suppress the senescence-associated secretory phenotype (SASP), are being explored to manage this.
Troubleshooting Guide
Issue 1: High levels of apoptosis are observed in my primary cell cultures even at low this compound concentrations.
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Possible Cause: Primary cells can be highly sensitive to this compound. The concentration used may still be too high for the specific cell type.
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Solution:
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Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration that induces the desired effect on target (cancer) cells while minimizing toxicity in primary cells.
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Co-culture System: If applicable, utilize a co-culture system with cancer cells and primary cells to assess the therapeutic window more accurately.
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Use of Antioxidants: Co-treat with an antioxidant like N-acetylcysteine (NAC) to mitigate ROS-induced apoptosis.
-
Issue 2: My antioxidant co-treatment is not reducing this compound's off-target toxicity.
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Possible Cause: The chosen antioxidant may not be effective for the specific toxicity pathway, or the concentration and timing of administration may be suboptimal.
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Solution:
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Select a Specific Antioxidant: Different antioxidants have varying mechanisms of action. Research the most appropriate antioxidant for the observed off-target effect (e.g., cardiotoxicity, neurotoxicity).
-
Optimize Treatment Protocol: Experiment with different pre-treatment times and concentrations of the antioxidant to maximize its protective effect.
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Consider Combination Therapy: Combining this compound with other protective agents, such as siRNA, may yield better results.
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Issue 3: Difficulty in distinguishing between apoptosis and necrosis in this compound-treated cells using flow cytometry.
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Possible Cause: this compound's intrinsic fluorescence can interfere with common fluorescent dyes used in apoptosis assays.
-
Solution:
-
Optimize Flow Cytometry Protocol: Use fluorochromes that are spectrally distinct from this compound. For example, Annexin V conjugated to a fluorochrome with emission outside of this compound's range.
-
Include Proper Controls: Always include unstained cells and cells treated with this compound alone as controls to set up proper compensation and gating.
-
Alternative Apoptosis Assays: Consider using non-flow cytometry-based methods to confirm apoptosis, such as caspase activity assays or TUNEL staining.
-
Issue 4: Inconsistent results in cell viability assays (MTT/MTS) with this compound treatment.
-
Possible Cause: this compound can interfere with the colorimetric readings of MTT and MTS assays.
-
Solution:
-
Modify Assay Protocol: After the incubation period with this compound, wash the cells with PBS before adding the MTT or MTS reagent to remove any residual drug.
-
Use Alternative Viability Assays: Employ viability assays that are not based on tetrazolium salt reduction, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| MCF-7 (Breast Cancer) | ~0.21 µg/mL (~0.36 µM) | 72 | |
| HeLa (Cervical Cancer) | 0.21 µg/mL (~0.36 µM) | 72 | |
| HCT-116 (Colon Carcinoma) | Varies | - | |
| Jurkat (T-leukemia) | Varies | - |
Table 2: Protective Effects of Antioxidants against this compound-Induced Toxicity
| Antioxidant | Cell Type | Protective Effect | Reference |
| N-acetylcysteine (NAC) | ABC-DLBCL cell lines | Reduced ROS accumulation and cell death | |
| Vitamin C | ABC-DLBCL cell lines | Reduced ROS accumulation and restored viability | |
| Cichoric Acid | Human Fibroblasts | Increased GSH/GSSG ratio, increased thiol group content | |
| Naringin | Rat Kidney | Reduced serum creatinine, urea, and uric acid | |
| Rutin | Rat Liver | Reduced AST and bilirubin levels, increased GSH levels | |
| Quercetin | Rat Liver | Reduced lipid peroxidation |
Experimental Protocols & Methodologies
Protocol 1: MTS Assay for Cell Viability
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, with or without a protective agent. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Flow Cytometry for Apoptosis Detection (Annexin V/DAPI Staining)
-
Cell Treatment: Treat primary cells with this compound at the desired concentration and duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and DAPI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. DAPI will stain necrotic or late apoptotic cells, while Annexin V will stain early apoptotic cells.
-
Data Interpretation: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: siRNA Knockdown of TOP2B
-
siRNA Preparation: Prepare the siRNA targeting TOP2B and a non-targeting control siRNA.
-
Transfection: Transfect primary cardiomyocytes with the prepared siRNAs using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
This compound Treatment: After the incubation period, treat the cells with this compound.
-
Assessment of Cardiotoxicity: Evaluate cell viability, apoptosis, and other markers of cardiotoxicity (e.g., mitochondrial function, sarcomere structure) to assess the protective effect of TOP2B knockdown.
Visualizations
References
How to handle Doxorubicin safely in a laboratory setting
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of Doxorubicin in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a potent antineoplastic agent and is classified as a hazardous drug. The primary hazards include:
-
Carcinogenicity: It is known to cause cancer in humans.[1][2]
-
Mutagenicity and Genotoxicity: It can cause genetic damage.[2]
-
Teratogenicity: It may cause birth defects and harm to an unborn child.[1][3]
-
Cardiotoxicity: It can cause serious, potentially life-threatening heart problems.
-
Vesicant: It can cause severe tissue irritation, damage, and necrosis if it leaks into surrounding tissue upon injection.
-
Irritant: It is highly irritating to the eyes, skin, mucous membranes, and upper respiratory tract.
Q2: What immediate steps should be taken in case of accidental exposure to this compound?
A2: In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water or normal saline for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to an area with fresh air immediately.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
-
Needle Stick/Injection: Seek immediate medical attention as this can result in tissue necrosis.
Following any exposure, notify your supervisor and seek prompt medical attention.
Q3: Can I work with this compound on an open bench?
A3: No. All work with this compound, especially when handling the powder form or preparing solutions, must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize the risk of aerosol generation and inhalation.
Q4: What type of gloves are appropriate for handling this compound?
A4: Nitrile gloves are required as this compound can penetrate latex gloves. It is recommended to wear two pairs of gloves (double gloving), especially when working with high concentrations or for prolonged periods. The outer gloves should be changed immediately if they become contaminated.
Troubleshooting Guides
Issue: I have spilled a small amount of this compound solution on the benchtop.
Solution:
-
Restrict Access: Immediately control the area of the spill to prevent others from coming into contact with it.
-
Wear Appropriate PPE: Before cleaning, ensure you are wearing the proper personal protective equipment, including a lab coat, double nitrile gloves, and safety goggles.
-
Contain the Spill: For liquid spills, cover the area with absorbent pads to contain the solution. For powder spills, gently cover with wet paper towels to avoid aerosolizing the powder.
-
Clean the Area: Clean the spill area from the outside towards the center to avoid spreading the contamination. Use a detergent solution followed by water.
-
Dispose of Waste: All cleanup materials (absorbent pads, paper towels, gloves, etc.) are considered hazardous waste and must be placed in a designated, sealed, and labeled hazardous waste container.
-
Decontaminate Surfaces: After the initial cleanup, decontaminate the area again with a detergent solution and then wipe with clean water.
Issue: I am unsure how to properly dispose of this compound waste.
Solution:
-
Liquid Waste: Unused this compound solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the sink.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, lab coats, bench paper, and pipette tips, must be disposed of as hazardous chemical waste.
-
Sharps: Needles and syringes used for this compound administration must be disposed of immediately in a designated sharps container for incineration. Do not recap or bend needles.
-
Animal Bedding: Bedding from animals treated with this compound is considered hazardous and must be handled and disposed of as such, typically by incineration.
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification |
| Gloves | Double pair of nitrile gloves. |
| Lab Coat | Disposable, solid-front gown or lab coat with long sleeves and tight-fitting cuffs. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Respiratory Protection | An N95 or higher-rated respirator may be required for handling powders or during spill cleanup. |
| Footwear | Closed-toe shoes. |
Experimental Protocols
Protocol for Reconstitution of this compound Powder
-
Preparation:
-
Work must be performed in a certified chemical fume hood or Class II biological safety cabinet.
-
Cover the work surface with plastic-backed absorbent paper.
-
Don all required PPE: double nitrile gloves, disposable lab coat, and safety goggles.
-
-
Reconstitution:
-
Carefully uncap the vial containing the this compound powder.
-
Slowly add the appropriate solvent to the vial, avoiding any splashing or aerosol generation.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
-
Post-Reconstitution:
-
Wipe the exterior of the vial with a sterile, alcohol-soaked gauze pad.
-
Properly label the reconstituted solution with the chemical name, concentration, date, and your initials.
-
Dispose of all contaminated materials (e.g., absorbent paper, outer gloves) in the designated hazardous waste container.
-
Thoroughly wash your hands after removing your gloves.
-
Protocol for a Major this compound Spill
A major spill is defined as a spill that you are not comfortable cleaning up on your own, is larger than you can handle, or has the potential to spread.
-
Evacuate and Alert:
-
Immediately alert others in the laboratory and evacuate the area.
-
If the spill is in a fume hood, close the sash.
-
Restrict access to the contaminated area and post warning signs.
-
-
Contact Emergency Personnel:
-
Contact your institution's Environmental Health and Safety (EHS) or emergency response team. Provide them with the location, the name of the chemical, and an estimate of the amount spilled.
-
-
First Aid:
-
If anyone has been exposed, administer first aid as described in the FAQs and seek immediate medical attention.
-
-
Await Professional Cleanup:
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.
-
Visual Guides
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Decision-making flowchart for responding to a this compound spill.
References
Validation & Comparative
Doxorubicin vs. Epirubicin: A Comparative Guide on Efficacy and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin and its derivative, Epirubicin, are anthracycline antibiotics that represent a cornerstone in the treatment of a wide array of malignancies, including breast cancer, lymphomas, and soft tissue sarcomas. Their potent antineoplastic activity is, however, shadowed by significant dose-limiting toxicities, most notably cardiotoxicity. This guide provides an objective comparison of the efficacy and toxicity profiles of this compound and Epirubicin, supported by experimental data from clinical trials and meta-analyses, to aid researchers and clinicians in making informed decisions.
Efficacy Comparison
Clinical studies have extensively compared the efficacy of this compound and Epirubicin, primarily in the context of metastatic breast cancer. The general consensus is that when used at equimolar or equimyelotoxic doses, both drugs exhibit comparable antitumor activity.
A randomized phase II/III study by the EORTC Breast Cancer Cooperative Group in patients with advanced breast cancer found no statistically significant differences in response rates and survival between this compound and Epirubicin.[1] Treatment with this compound showed a trend towards a slightly longer duration of response and time to progression.[1] Another comparative study in metastatic breast cancer patients also concluded that Epirubicin is as active as its parent compound, this compound.[2]
| Efficacy Parameter | This compound | Epirubicin | Study Details |
| Overall Response Rate | 36% | 28% | EORTC Phase II/III trial in advanced breast cancer (second-line therapy). This compound at 75 mg/m² vs. Epirubicin at 90 mg/m².[1] |
| Overall Response Rate | 29% | 26% (continuous infusion), 13% (bolus) | Randomized trial in metastatic breast cancer. This compound at 60 mg/m² (continuous infusion) vs. Epirubicin at 90 mg/m² (continuous infusion or bolus).[2] |
| Overall Response Rate | 47% | Not specified, but no improved response rate | Randomized comparison in advanced breast cancer (first-line therapy). This compound at 60 mg/m² vs. Epirubicin at 90 mg/m². |
| Major Therapeutic Response | 25% | 25% | Randomized comparison in advanced breast cancer. This compound at 60 mg/m² vs. Epirubicin at 85 mg/m². |
| Median Time to Progression | 23 weeks | 19 weeks | EORTC Phase II/III trial in advanced breast cancer. |
| Median Duration of Response | 40 weeks | 32 weeks | EORTC Phase II/III trial in advanced breast cancer. |
| Median Duration of Response | 7.1 months | 11.9 months | Randomized comparison in advanced breast cancer. |
| Median Survival | 47 weeks | 44 weeks | EORTC Phase II/III trial in advanced breast cancer. |
| Median Survival | 12 months | 10 months | Randomized comparison in advanced breast cancer. |
Toxicity Profile Comparison
The primary distinguishing factor between this compound and Epirubicin lies in their toxicity profiles, with Epirubicin generally considered to be less cardiotoxic. This difference is attributed to variations in their molecular structure and metabolism.
Cardiotoxicity
Cardiotoxicity is the most severe adverse effect of anthracyclines. Multiple studies have demonstrated that Epirubicin has a better cardiac safety profile than this compound. A prospective randomized comparison showed that the median cumulative dose at which congestive heart failure occurred was significantly higher for Epirubicin (1,134 mg/m²) compared to this compound (492 mg/m²). Another study reported congestive heart failure in nine patients on this compound versus only two on Epirubicin. A network meta-analysis of randomized clinical trials confirmed that Epirubicin has a significantly superior cardioprotective effect compared to this compound.
Myelosuppression and Other Toxicities
While both drugs cause myelosuppression, some studies suggest differences in the severity of other toxicities. The EORTC trial found that leucocyte and platelet nadirs were significantly lower in the this compound group. Furthermore, mucositis, diarrhea, and hemorrhage were significantly more severe in the this compound arm. In contrast, another study found that hematologic toxicity was more severe with Epirubicin. Nausea and vomiting were reported to be less frequent with Epirubicin in one study.
| Toxicity Parameter | This compound | Epirubicin | Study Details |
| Congestive Heart Failure (CHF) | 9 patients | 2 patients | EORTC Phase II/III trial in advanced breast cancer. |
| Congestive Heart Failure (CHF) | 2 episodes | 1 episode (continuous infusion), 3 episodes (bolus) | Randomized trial in metastatic breast cancer. |
| Congestive Heart Failure (CHF) | 1 patient | 2 patients | Randomized comparison in advanced breast cancer. |
| Congestive Heart Failure (CHF) | 5 patients | 4 patients | Randomized comparison in advanced breast cancer. |
| Median Cumulative Dose to CHF | 492 mg/m² | 1,134 mg/m² | Randomized comparison in advanced breast cancer. |
| Leucocyte Count (nadir) | Significantly lower | Higher | EORTC Phase II/III trial in advanced breast cancer. |
| Platelet Count (nadir) | Significantly lower | Higher | EORTC Phase II/III trial in advanced breast cancer. |
| Mucositis | Significantly worse | Less severe | EORTC Phase II/III trial in advanced breast cancer. |
| Diarrhea | Significantly worse | Less severe | EORTC Phase II/III trial in advanced breast cancer. |
| Hemorrhage | Significantly worse | Less severe | EORTC Phase II/III trial in advanced breast cancer. |
| Nausea and Vomiting | More frequent | Fewer episodes | Randomized comparison in advanced breast cancer. |
Mechanism of Action and Cardiotoxicity Pathway
Both this compound and Epirubicin share a primary mechanism of antineoplastic action, which involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. However, the mechanisms underlying their cardiotoxicity differ, primarily related to the generation of reactive oxygen species (ROS) and interaction with topoisomerase IIβ in cardiomyocytes.
Caption: Comparative signaling pathways of this compound and Epirubicin.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of comparative studies. Below is a representative experimental protocol from a randomized clinical trial comparing this compound and Epirubicin in metastatic breast cancer.
Study Design: A prospective, randomized, open-label, multicenter clinical trial.
Patient Population: Patients with histologically confirmed metastatic breast cancer who have been previously treated with non-anthracycline-based chemotherapy.
Treatment Arms:
-
Arm 1 (this compound): this compound 60 mg/m² administered as a 48-hour continuous intravenous infusion every 3 weeks.
-
Arm 2 (Epirubicin Continuous Infusion): Epirubicin 90 mg/m² administered as a 48-hour continuous intravenous infusion every 3 weeks.
-
Arm 3 (Epirubicin Bolus): Epirubicin 90 mg/m² administered as an intravenous bolus injection every 3 weeks.
Efficacy Evaluation:
-
Tumor response was assessed every two cycles of therapy using standard RECIST criteria.
-
Duration of response, time to progression, and overall survival were monitored.
Toxicity Assessment:
-
Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Cardiac function was monitored by serial multigated radionuclide cineangiocardiography (MUGA) scans at baseline and regular intervals during treatment. Laboratory evidence of cardiotoxicity was defined as a decrease in resting left ventricular ejection fraction (LVEF) of >10% from baseline, or a decrease of ≥5% with exercise compared to the resting study on the same day.
Caption: Clinical trial workflow for comparing this compound and Epirubicin.
Conclusion
References
Doxorubicin's Differential Impact on Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin, a cornerstone of chemotherapy regimens for decades, exhibits a wide spectrum of efficacy across various malignancies. This guide provides a comparative analysis of this compound's effects on different cancer cell lines, focusing on its cytotoxicity, induction of apoptosis, and impact on cell cycle progression. The data presented is synthesized from multiple in vitro studies to aid in the selection of appropriate cell models and the interpretation of experimental results.
Quantitative Comparison of this compound's Effects
The following tables summarize the key performance indicators of this compound across a panel of human cancer cell lines, including breast, lung, cervical, and liver cancer.
Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary significantly among different cancer cell lines, reflecting their diverse sensitivities to this chemotherapeutic agent.
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 2.50 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 6.602 | [2] |
| A549 | Lung Adenocarcinoma | > 20 | [1][3] |
| HeLa | Cervical Cancer | 2.92 | [1] |
| HepG2 | Hepatocellular Carcinoma | 12.18 | |
| Huh7 | Hepatocellular Carcinoma | > 20 | |
| UMUC-3 | Bladder Cancer | 5.15 | |
| VMCUB-1 | Bladder Cancer | > 20 | |
| TCCSUP | Bladder Cancer | 12.55 | |
| BFTC-905 | Bladder Cancer | 2.26 | |
| M21 | Melanoma | 2.77 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number and assay duration.
Apoptosis Induction
This compound is a potent inducer of apoptosis, or programmed cell death. The percentage of apoptotic cells following this compound treatment is a key indicator of its therapeutic efficacy.
| Cell Line | This compound Conc. (nM) | Treatment Duration | Apoptotic Cells (%) | Reference |
| MCF-7 | 50 | 48h | 5.8 | |
| 200 | 48h | 10.0 | ||
| 800 | 48h | 13.75 | ||
| MDA-MB-231 | 50 | 48h | 6.75 | |
| 200 | 48h | 15.0 | ||
| 800 | 48h | 8.25 |
Cell Cycle Arrest
This compound is known to cause cell cycle arrest, primarily at the G2/M checkpoint, by interfering with DNA replication and repair.
| Cell Line | This compound Conc. (nM) | Treatment Duration | % Cells in G2/M Phase | Reference |
| MCF-7 | 800 | 48h | 36.32 | |
| MDA-MB-231 | 800 | 48h | 45.67 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway activated by this compound and a typical experimental workflow for assessing its cytotoxic effects.
Caption: this compound-induced DNA damage response pathway.
Caption: Experimental workflow for MTT cytotoxicity assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Harvest cells and seed them in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the medium in the wells with the this compound-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting viability against the log of the this compound concentration.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in PI staining solution containing RNase A to degrade RNA.
-
Incubation: Incubate the cells at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
References
Doxorubicin vs. Mitoxantrone: A Comparative Analysis in Leukemia Cell Lines
A Head-to-Head Examination of Efficacy and Cellular Mechanisms for Researchers and Drug Development Professionals
In the landscape of chemotherapeutic agents for leukemia, doxorubicin and mitoxantrone have long been cornerstone treatments. Both belong to the broader class of topoisomerase II inhibitors, yet their distinct molecular structures give rise to nuanced differences in their efficacy, toxicity, and cellular mechanisms of action. This guide provides a comprehensive comparison of this compound and mitoxantrone, presenting key experimental data on their performance in various leukemia cell lines, detailed experimental protocols, and a visual representation of their signaling pathways.
Performance Comparison: Cytotoxicity, Apoptosis, and Cell Cycle Arrest
The in vitro efficacy of this compound and mitoxantrone has been evaluated across a panel of leukemia cell lines. The following tables summarize their comparative performance in terms of cytotoxicity (IC50), induction of apoptosis, and effects on cell cycle progression.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Mitoxantrone in Leukemia Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| HL-60 | This compound | ~0.02 - 0.1 | [1] |
| Mitoxantrone | ~0.005 - 0.02 | [2] | |
| K562 | This compound | ~0.031 | [3] |
| Mitoxantrone | Not explicitly found | ||
| MOLM-13 | This compound | ~0.5 - 1.0 (effective concentration) | [4] |
| Mitoxantrone | 0.006629 | [5] | |
| U-937 | This compound | >1.0 (less sensitive) | |
| Mitoxantrone | Not explicitly found |
Table 2: Comparative Induction of Apoptosis by this compound and Mitoxantrone in Leukemia Cell Lines
| Cell Line | Drug | Treatment Conditions | Apoptosis Rate (% of cells) | Reference |
| MOLM-13 | This compound | 0.5 µM for 48h | 53% (early and late apoptosis) | |
| 1 µM for 48h | 89% (early and late apoptosis) | |||
| U-937 | This compound | 1 µM for 48h | Significantly lower than in MOLM-13 | |
| Leukemia Cells | Mitoxantrone | Not specified | Induces apoptosis |
Table 3: Comparative Effects on Cell Cycle Progression by this compound and Mitoxantrone
| Cell Line | Drug | Treatment Conditions | Effect on Cell Cycle | Reference |
| K562 | This compound | 15 µM | G2/M phase arrest | |
| Leukemia Cells | Mitoxantrone | Not specified | G2 phase block |
Mechanisms of Action: Signaling Pathways
Both this compound and mitoxantrone exert their cytotoxic effects primarily by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks and the activation of the DNA damage response (DDR) pathway. While sharing this core mechanism, nuances in their interactions with other cellular components may contribute to their differential activities.
This compound-Induced Signaling Pathway
This compound's induction of DNA double-strand breaks triggers the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases, in turn, phosphorylate and activate downstream checkpoint kinases CHK2 and CHK1, respectively. This signaling cascade leads to cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis. The apoptotic cascade initiated by this compound involves both intrinsic (mitochondrial) and extrinsic pathways, converging on the activation of executioner caspases like caspase-3.
Mitoxantrone-Induced Signaling Pathway
Similar to this compound, mitoxantrone inhibits topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest and apoptosis. Mitoxantrone has been shown to upregulate the expression of pro-apoptotic genes such as PUMA, Noxa, and Bim, while downregulating anti-apoptotic genes like Bcl-2. Furthermore, mitoxantrone can induce apoptosis through the upregulation of death receptors like DR4 and DR5, potentially sensitizing cells to extrinsic apoptotic signals. Recent studies also suggest that mitoxantrone's cytotoxic effects may be mediated through the activation of TET enzymes, which are involved in DNA demethylation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key assays used to generate the comparative data in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
This compound and Mitoxantrone
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and mitoxantrone in complete culture medium.
-
Add 100 µL of the drug dilutions to the respective wells and incubate for the desired time period (e.g., 48 or 72 hours). Include untreated control wells.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cell lines
-
This compound and Mitoxantrone
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with the desired concentrations of this compound or mitoxantrone for the specified time. Include an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Leukemia cell lines
-
This compound and Mitoxantrone
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with this compound or mitoxantrone.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the effects of this compound and mitoxantrone on leukemia cell lines.
Conclusion
This guide provides a comparative overview of this compound and mitoxantrone, two important chemotherapeutic agents in the treatment of leukemia. While both drugs function as topoisomerase II inhibitors, the available data suggest that mitoxantrone is often more potent in terms of cytotoxicity. Both drugs effectively induce apoptosis and cause cell cycle arrest, primarily in the G2/M phase. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate and build upon our understanding of these critical anticancer agents. Further head-to-head studies in a broader range of leukemia cell lines will be instrumental in elucidating the subtle yet significant differences that may inform more personalized and effective treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces the DNA damage response in cultured human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug: Mitoxantrone - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Navigating the Maze of Resistance: A Comparative Guide to the Cross-Resistance Profile of Doxorubicin-Resistant Cells
For researchers, scientists, and drug development professionals, understanding the intricacies of drug resistance is paramount in the quest for more effective cancer therapies. Doxorubicin, a cornerstone of many chemotherapy regimens, is often thwarted by the emergence of resistance, which frequently extends to other structurally and functionally diverse anticancer agents—a phenomenon known as cross-resistance. This guide provides an objective comparison of the cross-resistance profiles of this compound-resistant cancer cells, supported by experimental data and detailed methodologies, to aid in the development of novel strategies to overcome this significant clinical challenge.
Unraveling the Resistance Landscape: A Quantitative Comparison
The development of resistance to this compound is a complex process that can confer resistance to a wide array of other chemotherapeutic drugs. The extent of this cross-resistance is often quantified by comparing the half-maximal inhibitory concentration (IC50) of a drug in a this compound-resistant cell line to its parental, sensitive counterpart. A higher IC50 value in the resistant line indicates a diminished sensitivity to the drug.
The following tables summarize the cross-resistance profiles of several common this compound-resistant cancer cell lines, showcasing the fold-resistance to a panel of anticancer agents.
| Cell Line | Drug | IC50 Sensitive (µM) | IC50 Resistant (µM) | Fold Resistance | Primary Resistance Mechanism |
| MCF-7 (Breast Cancer) | This compound | 0.4 | 700 | 1750 | P-glycoprotein (P-gp) Overexpression[1] |
| Paclitaxel | - | - | 109 | P-gp Overexpression[2] | |
| Docetaxel | - | - | 10 | P-gp Overexpression[2] | |
| Vincristine | - | - | - | P-gp Overexpression | |
| Cisplatin | - | - | No significant cross-resistance | - | |
| K562 (Leukemia) | This compound | 0.031 | 0.996 | 32.1 | P-gp Overexpression[3] |
| Vincristine | - | - | - | P-gp Overexpression | |
| Etoposide | - | - | Cross-resistance observed | Altered Topoisomerase II | |
| Imatinib | - | - | Cross-resistance observed | P-gp Overexpression[4] | |
| Dasatinib | - | - | Cross-resistance observed | P-gp Overexpression | |
| A2780 (Ovarian Cancer) | This compound | - | - | 62.5 | Altered Topoisomerase II |
| Cisplatin | - | - | 4.6 | Altered Topoisomerase II | |
| Melphalan | - | - | 4.9 | Altered Topoisomerase II | |
| Vinblastine | - | - | No cross-resistance | - |
Key Mechanisms Driving Cross-Resistance
The development of cross-resistance in this compound-resistant cells is primarily attributed to two well-established mechanisms:
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: The most prominent member of this family is P-glycoprotein (P-gp), encoded by the MDR1 gene. P-gp is a broad-spectrum efflux pump that actively transports a wide range of chemotherapeutic drugs, including this compound, paclitaxel, docetaxel, and vincristine, out of the cancer cell, thereby reducing their intracellular concentration and efficacy.
-
Alterations in Topoisomerase II: this compound's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Mutations or altered expression of topoisomerase II can reduce the binding affinity of this compound and other topoisomerase II inhibitors, such as etoposide, leading to drug resistance.
Signaling Pathways at the Crossroads of Resistance
Several intracellular signaling pathways are implicated in the development and maintenance of this compound resistance and its associated cross-resistance phenotype. The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are key players in promoting cell survival and proliferation, and their dysregulation can contribute to a drug-resistant state.
Caption: Key signaling pathways involved in this compound cross-resistance.
Experimental Protocols
Establishment of this compound-Resistant Cell Lines
A common method for developing this compound-resistant cell lines involves continuous exposure to gradually increasing concentrations of the drug.
-
Initial Culture: Begin by culturing the parental cancer cell line in its recommended growth medium.
-
Determine IC50: Perform a dose-response assay (e.g., MTT or SRB assay) to determine the initial IC50 of this compound for the parental cell line.
-
Stepwise Selection:
-
Expose the cells to this compound at a concentration equal to or slightly below the IC50.
-
Once the cells have recovered and are proliferating steadily, increase the this compound concentration in the culture medium.
-
Repeat this process of gradual dose escalation over several months.
-
-
Verification of Resistance: Periodically, perform cytotoxicity assays to compare the IC50 of the resistant cell line to the parental line. A significant increase in the IC50 value indicates the development of resistance.
-
Maintenance: Maintain the established resistant cell line in a medium containing a specific concentration of this compound to preserve the resistant phenotype.
Cytotoxicity Assays: MTT and SRB
The MTT and Sulforhodamine B (SRB) assays are widely used colorimetric methods to assess cell viability and determine the cytotoxic effects of chemotherapeutic agents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the desired chemotherapeutic agent for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).
-
Cell Seeding and Drug Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: Fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates with water to remove the TCA.
-
SRB Staining: Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add a solubilizing agent (e.g., 10 mM Tris base solution) to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microplate reader. The optical density is proportional to the total cellular protein mass.
Experimental Workflow for Determining Cross-Resistance Profile
Caption: A typical workflow for assessing the cross-resistance profile.
By understanding the cross-resistance profiles and the underlying molecular mechanisms in this compound-resistant cells, researchers can better design novel therapeutic strategies. These may include the development of drugs that are not substrates for efflux pumps, agents that can circumvent altered topoisomerase II, or combination therapies that target the signaling pathways contributing to the resistant phenotype. This guide serves as a foundational resource to inform and direct these critical research endeavors.
References
Liposomal Doxorubicin Outperforms Free Doxorubicin in Preclinical Cancer Models: A Comparative Guide
An in-depth analysis of in vivo studies demonstrates that encapsulating doxorubicin within liposomes significantly enhances its therapeutic efficacy and safety profile compared to the conventional free form of the drug. This guide provides a comprehensive comparison, supported by experimental data, for researchers and drug development professionals.
Liposomal this compound formulations have emerged as a superior alternative to free this compound in preclinical cancer therapy, primarily by altering the pharmacokinetic profile of the drug to favor accumulation at the tumor site while minimizing exposure to healthy tissues, such as the heart. This targeted delivery mechanism, largely attributed to the Enhanced Permeability and Retention (EPR) effect in solid tumors, leads to improved antitumor activity and a significant reduction in dose-limiting toxicities.
Enhanced Tumor Accumulation and Improved Pharmacokinetics
In vivo studies consistently show that liposomal encapsulation dramatically increases the concentration of this compound within tumor tissues. For instance, in a study involving Balb/c mice with WEHI-164 fibrosarcoma, pegylated liposomal this compound (PLD) resulted in tumor this compound levels that were 20 to 30-fold greater than those observed in mice treated with free this compound[1]. This heightened accumulation is a direct consequence of the altered biodistribution and prolonged circulation time of the liposomal formulation.
Free this compound is rapidly cleared from the bloodstream, limiting the window for it to reach the tumor. In contrast, liposomal formulations exhibit a significantly longer half-life. Pharmacokinetic studies in rats and cats have confirmed that liposomal this compound has a much higher area under the concentration-time curve (AUC) and a lower clearance rate compared to the free drug[2][3]. This extended presence in circulation allows for greater extravasation of the liposomes into the tumor microenvironment.
Below is a diagram illustrating the differential pharmacokinetic pathways of free and liposomal this compound.
Caption: Differential biodistribution of free vs. liposomal this compound.
Superior Antitumor Efficacy in Preclinical Models
The enhanced drug delivery to the tumor translates directly into superior antitumor efficacy. In the WEHI-164 fibrosarcoma mouse model, both pegylated liposomal this compound (PLD) and a novel formulation co-encapsulating alendronate and this compound (PLAD) significantly inhibited tumor growth and prolonged survival, whereas free this compound showed minimal to no anticancer activity at the tested dose[1]. Similarly, studies in C-26 colon carcinoma-bearing mice have demonstrated that liposomal this compound leads to smaller tumor sizes and higher survival rates compared to the free drug[4].
The following table summarizes the key efficacy endpoints from a comparative in vivo study.
| Treatment Group | Tumor Growth Inhibition | Median Survival Time | Reference |
| Vehicle | - | - | |
| Free this compound | Minimal | Not significantly different from vehicle | |
| Pegylated Liposomal this compound (PLD) | Significant (p=0.0455 vs. Free Dox) | Significantly prolonged vs. Free Dox |
Reduced Cardiotoxicity: A Key Safety Advantage
One of the most significant limitations of free this compound is its cumulative, dose-dependent cardiotoxicity. Liposomal encapsulation mitigates this severe side effect by reducing the accumulation of this compound in the heart muscle. Studies in beagle dogs showed that while free this compound caused moderate to severe vacuolization of myocardial tissue, dogs treated with liposomal this compound had no lesions suggestive of cardiomyopathy. This improved safety profile allows for the potential of higher cumulative doses, which could lead to better therapeutic outcomes in a clinical setting.
The diagram below illustrates the proposed mechanism for reduced cardiotoxicity.
Caption: Mechanism of reduced cardiotoxicity with liposomal this compound.
Experimental Protocols
The findings presented are based on established in vivo experimental models. A typical workflow for assessing and comparing the efficacy of free and liposomal this compound is outlined below.
Caption: General experimental workflow for in vivo efficacy comparison.
Methodology for In Vivo Efficacy and Biodistribution Studies:
-
Animal Models: Studies frequently utilize immunodeficient or syngeneic mouse models. For example, Balb/c mice are subcutaneously implanted with cancer cell lines such as WEHI-164 fibrosarcoma or C-26 colon carcinoma.
-
Treatment Protocol: Once tumors reach a predetermined size, animals are randomized into different treatment groups. Drugs (free this compound, liposomal this compound, or vehicle control) are typically administered intravenously at equivalent this compound doses.
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. The primary efficacy endpoints often include tumor growth inhibition and overall survival, which is analyzed using Kaplan-Meier curves.
-
Biodistribution and Pharmacokinetics: To determine drug concentrations in various tissues, a separate cohort of tumor-bearing mice is used. At specific time points after drug administration, blood is collected, and tissues (tumor, heart, liver, spleen, etc.) are harvested. This compound levels are then quantified using techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis with laser-induced fluorescence (CE-LIF).
References
- 1. Comparative effects of free this compound, liposome encapsulated this compound and liposome co-encapsulated alendronate and this compound (PLAD) on the tumor immunologic milieu in a mouse fibrosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal this compound and free this compound in vivo quantitation method developed on CE-LIF and its application in pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Recent Preclinical and Clinical Progress in Liposomal this compound - PMC [pmc.ncbi.nlm.nih.gov]
Doxorubicin and Daunorubicin: A Comparative Analysis of Mechanisms
Doxorubicin and Daunorubicin are closely related anthracycline antibiotics renowned for their potent anticancer activity.[1] While structurally similar, subtle differences in their molecular makeup lead to variations in their clinical applications, efficacy, and toxicity profiles. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to inform researchers and drug development professionals.
Core Mechanisms of Action
Both this compound and Daunorubicin exert their cytotoxic effects through a multi-pronged attack on cancer cells, primarily involving DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[2][3]
1. DNA Intercalation:
This compound and Daunorubicin insert themselves between the base pairs of the DNA double helix.[4][5] This intercalation leads to a local unwinding of the DNA and steric hindrance, thereby disrupting DNA replication and transcription. Specifically, Daunorubicin has shown a preference for intercalating at sites with two adjacent G/C base pairs flanked by an A/T base pair on the 5' side. This process physically blocks the progression of DNA and RNA polymerases, ultimately halting cell proliferation.
2. Topoisomerase II Inhibition:
A crucial mechanism for both drugs is the inhibition of topoisomerase II. This enzyme is vital for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks. This compound and Daunorubicin stabilize the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the broken DNA strands. The accumulation of these cleavage complexes leads to catastrophic DNA damage and triggers apoptotic cell death.
3. Generation of Reactive Oxygen Species (ROS):
The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to the overall cytotoxicity of the drugs. This mechanism is also implicated in the cardiotoxicity associated with these agents.
Key Differences in Mechanism and Activity
The primary structural difference between this compound and Daunorubicin is the presence of a hydroxyl group on the C-14 of the aglycone in this compound, which is absent in Daunorubicin. This seemingly minor modification has significant implications for their biological activity. The hydroxyl group in this compound allows for additional interactions with cellular targets, potentially contributing to its broader spectrum of activity against solid tumors compared to Daunorubicin, which is primarily used for hematological malignancies.
Quantitative Comparison
The following table summarizes key quantitative parameters that differentiate the activity of this compound and Daunorubicin.
| Parameter | This compound | Daunorubicin | Reference |
| Half-Life | ~30 hours | ~20 hours | |
| Primary Indications | Breast, Bladder, Sarcomas, Lymphomas, Leukemias | Acute Myeloid Leukemia, Acute Lymphocytic Leukemia |
Experimental Protocols
Topoisomerase II Inhibition Assay (Cleavage Complex Assay):
This assay is fundamental to demonstrating the stabilization of the topoisomerase II-DNA cleavage complex by anthracyclines.
-
Objective: To quantify the amount of linearized plasmid DNA, which is indicative of the stabilized cleavage complex.
-
Methodology:
-
Incubate supercoiled plasmid DNA (e.g., pBR322) with purified human topoisomerase IIα in the presence of varying concentrations of this compound or Daunorubicin.
-
The reaction is stopped by adding SDS and proteinase K to digest the topoisomerase II enzyme, leaving the DNA breaks.
-
The resulting DNA is separated by agarose gel electrophoresis.
-
The amount of linearized plasmid DNA is quantified using a densitometer. An increase in linearized DNA corresponds to a higher level of cleavage complex stabilization.
-
DNA Intercalation Assay (Viscometry):
This method assesses the ability of the drugs to unwind and lengthen the DNA helix upon intercalation.
-
Objective: To measure the change in viscosity of a DNA solution upon addition of the drug.
-
Methodology:
-
A solution of linear DNA (e.g., calf thymus DNA) is prepared in a suitable buffer.
-
The viscosity of the DNA solution is measured using a viscometer.
-
Aliquots of this compound or Daunorubicin are added to the DNA solution, and the viscosity is measured after each addition.
-
Intercalation of the drug molecules increases the length of the DNA, leading to a measurable increase in the viscosity of the solution.
-
Visualizing the Mechanisms
To illustrate the key mechanistic steps and experimental workflows, the following diagrams are provided.
Caption: Core mechanisms of this compound and Daunorubicin.
Caption: Workflow for Topoisomerase II Inhibition Assay.
Clinical Implications and Toxicity
While both drugs are effective, their use is limited by significant side effects, most notably cardiotoxicity. The generation of ROS in cardiac myocytes is a major contributor to this toxicity. Studies have suggested that Daunorubicin may be less cardiotoxic than this compound at equivalent doses. This difference may influence the choice of agent in certain patient populations, particularly in pediatric oncology.
References
Validating a Synergistic Interaction with Doxorubicin and a New Compound: A Comparative Guide
For researchers and drug development professionals, establishing a synergistic interaction between a novel compound and a well-established chemotherapeutic agent like Doxorubicin is a critical step in preclinical development. This guide provides an objective comparison of methodologies to validate such synergy, complete with experimental protocols and data interpretation frameworks.
The primary goal of combination therapy is to achieve a therapeutic effect greater than the sum of the individual agents, potentially allowing for lower doses, reduced toxicity, and the circumvention of drug resistance mechanisms. This compound, a cornerstone of many chemotherapy regimens, functions primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to apoptotic cell death.[1][2][3] However, its efficacy is often limited by the development of resistance, frequently mediated by drug efflux pumps (e.g., ABCB1), alterations in apoptotic pathways, or activation of pro-survival signaling.[1][4] A synergistic new compound could potentially modulate these resistance pathways or enhance this compound's primary mechanism of action.
In Vitro Synergy Assessment
The initial validation of a synergistic interaction is typically performed using in vitro cell-based assays. The following table outlines common methods for quantifying synergy.
| Experimental Method | Principle | Advantages | Disadvantages |
| Checkerboard Assay | Cells are treated with a matrix of concentrations of both drugs to determine the minimum inhibitory concentration (MIC) or IC50 of the combination. | Provides a comprehensive overview of the interaction over a wide range of concentrations. Allows for the calculation of the Fractional Inhibitory Concentration Index (FICI). | Can be labor-intensive and time-consuming. |
| Time-Kill Assay | Measures the rate of cell killing over time when exposed to the individual drugs and their combination. | Provides dynamic information about the bactericidal or cytotoxic activity of the drug combination. | More complex and requires multiple time points for analysis. |
| Epsilometer Test (E-test) | Utilizes strips with a predefined gradient of one drug placed on an agar plate inoculated with cells and a second strip of the other drug placed at an angle. The intersection of the zones of inhibition is used to determine synergy. | Technically less demanding than checkerboard or time-kill assays. | Primarily used for antimicrobial synergy testing, but can be adapted for cancer cells. |
| Combination Index (CI) Method | Based on the Chou-Talalay method, this quantitative approach uses dose-effect data from single and combination drug treatments to calculate a CI value. | Widely accepted and provides a quantitative measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Can be applied to data from various cytotoxicity assays (e.g., MTT, CellTiter-Glo). | Requires accurate determination of dose-response curves for each drug individually. |
Experimental Protocols
This protocol describes the use of the MTT assay to generate dose-response curves for this compound and a new compound ("Compound X"), both individually and in combination, to calculate the Combination Index.
Materials:
-
Cancer cell line of interest
-
This compound
-
Compound X
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and Compound X in complete cell culture medium.
-
Single-Agent Treatment: Treat cells with increasing concentrations of this compound alone and Compound X alone to determine their individual IC50 values (the concentration that inhibits 50% of cell growth).
-
Combination Treatment: Treat cells with combinations of this compound and Compound X. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values (e.g., IC50 of this compound: IC50 of Compound X).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Generate dose-response curves for each drug and the combination.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.
-
This protocol assesses the induction of apoptosis by the drug combination.
Materials:
-
Cancer cell line of interest
-
This compound and Compound X
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound alone, Compound X alone, and the combination at synergistic concentrations determined from the cell viability assay. Include an untreated control.
-
Incubation: Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified.
-
Data Interpretation: A synergistic combination should show a significantly higher percentage of apoptotic cells compared to the individual drug treatments and the sum of their individual effects.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values of this compound and Compound X in Different Cancer Cell Lines.
| Cell Line | This compound IC50 (µM) | Compound X IC50 (µM) |
| MCF-7 | e.g., 0.5 | e.g., 2.0 |
| A549 | e.g., 0.8 | e.g., 5.0 |
| HeLa | e.g., 0.3 | e.g., 1.5 |
Table 2: Combination Index (CI) Values for this compound and Compound X Combination.
| Cell Line | Effect Level (Fa) | Combination Ratio (Dox:CompX) | Combination Index (CI) | Interpretation |
| MCF-7 | 0.50 (IC50) | 1:4 | e.g., 0.6 | Synergy |
| MCF-7 | 0.75 (IC75) | 1:4 | e.g., 0.4 | Strong Synergy |
| A549 | 0.50 (IC50) | 1:6.25 | e.g., 0.9 | Slight Synergy |
| HeLa | 0.50 (IC50) | 1:5 | e.g., 1.1 | Additive/Slight Antagonism |
Table 3: Apoptosis Induction by this compound and Compound X Combination.
| Treatment | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) |
| Control | e.g., 2.1 | e.g., 1.5 | e.g., 3.6 |
| This compound (IC50) | e.g., 10.5 | e.g., 5.2 | e.g., 15.7 |
| Compound X (IC50) | e.g., 8.3 | e.g., 4.1 | e.g., 12.4 |
| Dox + CompX | e.g., 25.7 | e.g., 15.3 | e.g., 41.0 |
Visualizations
Caption: Experimental workflow for validating synergistic drug interactions.
Caption: this compound's mechanism and targets for synergistic compounds.
In Vivo Validation
Promising in vitro synergistic combinations should be validated in vivo using animal models, such as tumor xenografts in immunodeficient mice.
Experimental Design:
-
Animal Model: Select an appropriate cancer cell line for xenograft implantation that showed in vitro synergy.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Compound X alone
-
This compound + Compound X combination
-
-
Endpoints:
-
Tumor volume measurement over time.
-
Animal body weight (as a measure of toxicity).
-
Survival analysis.
-
Immunohistochemical analysis of tumors for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).
-
Data Interpretation: A synergistic interaction in vivo is demonstrated if the combination treatment results in a significantly greater reduction in tumor growth and/or improved survival compared to the individual treatments, without a significant increase in toxicity.
By following these structured experimental and analytical frameworks, researchers can rigorously validate and characterize synergistic interactions between this compound and new compounds, providing a solid foundation for further preclinical and clinical development.
References
A Head-to-Head Comparison of Doxorubicin and Other Anthracyclines: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
Anthracyclines remain a cornerstone of chemotherapy for a wide spectrum of solid and hematological malignancies. Doxorubicin, the archetypal anthracycline, is renowned for its broad efficacy; however, its clinical utility is often curtailed by significant dose-dependent cardiotoxicity. This has spurred the development of numerous analogues and formulations aimed at improving the therapeutic index by either enhancing anti-tumor activity or mitigating adverse effects.
This guide provides an objective, data-driven comparison of this compound against other prominent anthracyclines—epirubicin, daunorubicin, idarubicin, and valrubicin—as well as liposomal this compound formulations. We delve into their comparative efficacy and toxicity profiles, supported by experimental data, and provide detailed methodologies for key evaluative assays.
Core Mechanisms of Action and Resistance
Anthracyclines share fundamental mechanisms of anti-neoplastic activity. Their primary modes of action include the intercalation into DNA, which obstructs DNA and RNA synthesis, and the inhibition of topoisomerase II, an enzyme critical for DNA repair, leading to DNA strand breaks and apoptosis.[1][2] A secondary mechanism involves the generation of reactive oxygen species (ROS) through a redox cycle, which induces oxidative stress and damages cellular components like membranes and proteins.[1][3]
Resistance to anthracyclines can develop through various mechanisms, most notably the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), which function as drug efflux pumps, reducing intracellular drug accumulation.[1]
Comparative Efficacy
The anti-tumor efficacy of anthracyclines varies depending on the specific agent, the dose administered, and the cancer type. While this compound is a potent, broad-spectrum agent, analogues have been developed with potentially greater potency or different activity profiles.
This compound vs. Epirubicin
Epirubicin is a stereoisomer of this compound, differing only in the orientation of a hydroxyl group. This structural change leads to altered metabolism and potentially reduced toxicity. In metastatic breast cancer, multiple studies have shown that this compound and epirubicin have comparable efficacy in terms of response rates and overall survival when administered at equimolar or equimyelotoxic doses. For example, one randomized trial in advanced breast cancer reported overall response rates of 36% for this compound (75 mg/m²) and 28% for epirubicin (90 mg/m²), a difference that was not statistically significant.
This compound vs. Daunorubicin
Daunorubicin was the first anthracycline discovered and is structurally very similar to this compound. Its use is primarily confined to hematologic malignancies, such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). In the context of AML, daunorubicin has historically been a standard of care. Comparative studies in animal models have shown this compound and daunorubicin to have similar efficacy in treating AML.
This compound vs. Idarubicin
Idarubicin is a more lipophilic analogue of daunorubicin, which allows for greater cellular uptake and potency. In the treatment of AML, idarubicin has demonstrated an advantage over other anthracyclines in some studies. A large collaborative overview of randomized trials found that induction therapy with idarubicin resulted in higher complete remission rates and better overall survival compared to daunorubicin. However, more recent head-to-head comparisons with this compound in AML have yielded mixed results, with some studies showing no significant difference in complete remission, disease-free survival, or overall survival.
This compound vs. Valrubicin
Valrubicin is a derivative of this compound specifically approved for the intravesical treatment of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ of the bladder. Due to its high lipophilicity, it penetrates bladder tissue effectively with minimal systemic absorption, thereby reducing systemic toxicities. Direct comparisons of efficacy with systemically administered this compound for other cancers are not applicable given its localized administration and indication.
Quantitative Efficacy Data
| Anthracycline | Cancer Type | Regimen | Response Rate (%) | Median Survival (months) | Reference(s) |
| This compound | Metastatic Breast Cancer | 60 mg/m² (infusion) | 29% | - | |
| Epirubicin | Metastatic Breast Cancer | 90 mg/m² (infusion) | 26% | - | |
| This compound | Advanced Breast Cancer | 75 mg/m² | 36% | 11.0 | |
| Epirubicin | Advanced Breast Cancer | 90 mg/m² | 28% | 10.2 | |
| This compound | Acute Myeloid Leukemia | with Ara-C | 67.1% (CR) | - | |
| Idarubicin | Acute Myeloid Leukemia | with Ara-C | 68.7% (CR) | - | |
| This compound | Acute Myeloid Leukemia | with Ara-C | 52.5% (CR) | - | |
| Idarubicin | Acute Myeloid Leukemia | with Ara-C | 49.2% (CR) | - |
CR: Complete Remission
Comparative Toxicity
The primary dose-limiting toxicity for most anthracyclines is cardiotoxicity, which can manifest as acute effects (e.g., arrhythmias) or chronic, cumulative cardiomyopathy leading to congestive heart failure. Myelosuppression is another major adverse effect.
Cardiotoxicity
The generation of ROS in cardiac tissue, which has lower levels of antioxidant enzymes compared to tumor cells, is a key contributor to anthracycline-induced cardiotoxicity.
-
Epirubicin is generally considered to be less cardiotoxic than this compound at equivalent doses. Studies in metastatic breast cancer have shown a lower incidence of congestive heart failure with epirubicin-containing regimens compared to this compound-based ones.
-
Liposomal this compound: Encapsulating this compound in liposomes (e.g., pegylated liposomal this compound) alters its pharmacokinetic profile, leading to reduced peak plasma concentrations and less distribution to the heart muscle. A meta-analysis of randomized trials confirmed that liposomal formulations are associated with a significantly lower risk of congestive heart failure compared to conventional this compound.
-
Idarubicin: While potent, the relative cardiotoxicity compared to this compound is not definitively established as being lower, and careful cardiac monitoring is still essential.
-
Daunorubicin: In rabbit models, daunorubicin induced more pronounced signs of heart failure compared to this compound at the same dosing schedule, though this compound showed greater general toxicity and nephrotoxicity in that model.
Myelosuppression and Other Toxicities
Myelosuppression (neutropenia, thrombocytopenia) is a common side effect of all systemically administered anthracyclines.
-
Epirubicin vs. This compound: At equimolar doses, epirubicin tends to be less myelosuppressive. However, when used at higher, equieffective doses, hematologic toxicity can be similar or even more severe than with standard this compound doses. Non-hematologic toxicities like mucositis and diarrhea have been reported to be significantly worse in patients treated with this compound compared to epirubicin.
-
Liposomal this compound: This formulation is associated with less myelosuppression, alopecia, nausea, and vomiting compared to conventional this compound. However, it is associated with a higher incidence of palmar-plantar erythrodysesthesia (hand-foot syndrome).
-
Idarubicin vs. This compound: In AML trials, oral mucositis was significantly more frequent in the this compound group, while invasive fungal infections were more common in the idarubicin group.
Quantitative Toxicity Data
| Anthracycline | Key Toxicity | Incidence / Measure | Comparison Group | Reference(s) |
| This compound | Congestive Heart Failure | 2 patients (out of ~25) | Epirubicin (infusion) | |
| Epirubicin (infusion) | Congestive Heart Failure | 1 patient (out of ~26) | This compound | |
| This compound | Congestive Heart Failure | 9 patients | Epirubicin | |
| Epirubicin | Congestive Heart Failure | 2 patients | This compound | |
| This compound | Oral Mucositis | 70.8% | Idarubicin | |
| Idarubicin | Oral Mucositis | 37% | This compound | |
| Conventional Anthracyclines | Congestive Heart Failure | - | Liposomal this compound | |
| Liposomal this compound | Congestive Heart Failure | OR 0.34 | Conventional Anthracyclines | |
| Conventional Anthracyclines | Alopecia | - | Liposomal this compound | |
| Liposomal this compound | Alopecia | OR 0.25 | Conventional Anthracyclines |
OR: Odds Ratio
Experimental Protocols
Accurate comparison of anthracyclines relies on standardized and robust experimental methodologies. Below are outlines for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of anthracyclines on cancer cell lines using a colorimetric assay like MTT or a fluorescence-based assay.
References
Navigating the Labyrinth of Doxorubicin Sensitivity: A Guide to Reproducibility
For researchers, scientists, and drug development professionals, understanding the chemosensitivity of cancer cells to agents like doxorubicin is paramount. However, the reproducibility of published sensitivity data presents a significant challenge, hindering direct comparisons between studies and impeding translational progress. This guide provides a comparative analysis of published this compound sensitivity data, highlighting the sources of variability and offering detailed experimental protocols to promote standardized methodologies.
The intrinsic and acquired resistance of cancer cells to chemotherapeutic agents like this compound is a primary obstacle in oncology.[1] this compound, a cornerstone in the treatment of a wide array of cancers including breast, bladder, and liver cancer, exerts its cytotoxic effects through multiple mechanisms.[2][3] These include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[2] Despite its efficacy, the reported sensitivity of cancer cell lines to this compound, often quantified by the half-maximal inhibitory concentration (IC50), varies considerably across published literature. This discrepancy can be attributed to a multitude of factors, including the specific cancer cell line, the experimental assay employed, the duration of drug exposure, and even the passage number of the cells.[2]
Comparative Analysis of this compound IC50 Values
The following table summarizes this compound IC50 values from various studies across a panel of human cancer cell lines. This compilation underscores the variability in reported sensitivities and emphasizes the need for careful consideration of experimental context when interpreting such data.
| Cell Line | Cancer Type | This compound IC50 (µM) | Assay | Exposure Duration | Reference |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | MTT | 24 h | |
| Huh7 | Hepatocellular Carcinoma | > 20 | MTT | 24 h | |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | MTT | 24 h | |
| VMCUB-1 | Bladder Cancer | > 20 | MTT | 24 h | |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | MTT | 24 h | |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | MTT | 24 h | |
| A549 | Lung Cancer | > 20 | MTT | 24 h | |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57 | MTT | 24 h | |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | MTT | 24 h | |
| MCF-7 | Breast Cancer | 0.200 | Cell Viability | Not Specified | |
| M21 | Melanoma | 2.77 ± 0.20 | MTT | 24 h | |
| MDA-MB-231 | Breast Cancer | 0.025 | Not Specified | Not Specified | |
| MDA-MB-231DR | This compound-Resistant Breast Cancer | 0.035 | Not Specified | Not Specified | |
| BT-474 | Breast Cancer | 0.050 | Not Specified | 72 h |
IC50 values are presented as mean ± standard deviation where available.
Standardized Experimental Protocols
To facilitate reproducibility, adherence to detailed and consistent experimental protocols is crucial. Below are methodologies for common assays used to determine this compound sensitivity.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cell lines (e.g., HepG2, MCF-7, etc.) into a 96-well plate at a density of 1x10⁴ cells per well and culture for 24 hours to ensure attachment and approximately 80% confluency.
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., 0, 1.25, 2.5, 5, 10, and 20 µM). Remove the culture medium and treat the cells with the different concentrations of this compound for a specified duration (e.g., 24 hours).
-
MTT Incubation: After the treatment period, remove the this compound-containing medium. Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Following incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Cell Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.
-
Cell Seeding: Seed cells in 96-well plates at a density of 2000 cells per well.
-
Incubation: Incubate the cells for a period of 72 hours.
-
CCK-8 Addition: At specific time intervals, add CCK-8 solution to each well and incubate.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Each experimental condition should have at least five replicate wells and be independently repeated three times to ensure statistical validity.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in determining this compound sensitivity and its mechanisms of action, the following diagrams illustrate a typical experimental workflow and the key signaling pathways.
Factors Contributing to Data Variability
Several factors contribute to the observed discrepancies in this compound sensitivity data:
-
Assay Type and Conditions: Different cytotoxicity assays (e.g., MTT, XTT, neutral red, WST-8) measure different cellular parameters and can yield varying IC50 values. Additionally, the duration of drug exposure significantly impacts the outcome.
-
Cell Line Heterogeneity: Cancer cell lines, even from the same origin, can exhibit genetic and epigenetic heterogeneity, leading to different drug sensitivities. Factors such as the expression of drug transporter genes (e.g., P-glycoprotein) can also influence resistance.
-
Tumor Microenvironment and In Vivo vs. In Vitro Models: The development of anticancer drug resistance is a complex process influenced by the tumor microenvironment, which is not fully replicated in in vitro models.
-
Drug Resistance Mechanisms: Cancer cells can develop resistance to this compound through various mechanisms, including the activation of signaling pathways like MAPK/ERK, which can protect cells from the drug's effects, and the upregulation of ABC family efflux pumps that reduce intracellular drug accumulation.
Conclusion
The reproducibility of this compound sensitivity data is a multifaceted issue that requires a concerted effort from the scientific community to address. By adopting standardized, detailed experimental protocols and acknowledging the inherent variability of biological systems, researchers can generate more comparable and reliable data. This, in turn, will accelerate the discovery and development of more effective cancer therapies. The data and protocols presented in this guide serve as a resource for researchers to critically evaluate published findings and design robust experiments to investigate this compound's efficacy.
References
A Comparative Guide to the Gene Expression Profiles of Doxorubicin-Sensitive and -Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gene expression profiles between doxorubicin-sensitive and this compound-resistant cancer cells, supported by experimental data. The information presented herein is intended to facilitate a deeper understanding of the molecular mechanisms underlying this compound resistance and to aid in the identification of potential therapeutic targets and biomarkers.
Introduction to this compound Resistance
This compound is a potent anthracycline antibiotic widely used in the treatment of a broad spectrum of cancers, including breast cancer, osteosarcoma, and various hematological malignancies. Its primary mechanism of action involves the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. However, the development of this compound resistance remains a significant clinical challenge, often leading to treatment failure and poor patient outcomes. This resistance can be intrinsic or acquired and involves a complex interplay of various cellular and molecular mechanisms. Understanding the changes in gene expression that accompany the development of this compound resistance is crucial for devising strategies to overcome this obstacle.
This guide focuses on the comparative analysis of gene expression profiles, highlighting key differentially expressed genes and the signaling pathways they regulate in this compound-sensitive versus -resistant cancer cell lines.
Comparative Gene Expression Profiles
Gene expression profiling using techniques such as microarray and RNA-sequencing (RNA-seq) has been instrumental in identifying genes and pathways associated with this compound resistance. Below are summary tables of differentially expressed genes in commonly studied this compound-resistant cancer cell lines.
Breast Cancer: MCF-7 Cell Line
The MCF-7 human breast cancer cell line and its this compound-resistant derivative, MCF-7/ADR, are widely used models for studying this compound resistance. Analysis of gene expression data from publicly available datasets, such as GEO accessions GSE24460 and GSE76540, reveals consistent changes in the expression of numerous genes.[1][2][3][4][5]
Table 1: Differentially Expressed Genes in this compound-Resistant MCF-7/ADR Cells Compared to Sensitive MCF-7 Cells
| Gene Symbol | Gene Name | Function | Fold Change (Resistant vs. Sensitive) |
| Upregulated Genes | |||
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | Drug efflux pump | > 100-fold |
| MMP1 | Matrix Metallopeptidase 1 | Extracellular matrix degradation, invasion | > 10-fold |
| VIM | Vimentin | Intermediate filament, epithelial-mesenchymal transition | > 5-fold |
| LDHB | Lactate Dehydrogenase B | Metabolism | > 3-fold |
| NEFH | Neurofilament Heavy | Cytoskeletal component | > 3-fold |
| Downregulated Genes | |||
| ESR1 | Estrogen Receptor 1 | Nuclear hormone receptor | < -5-fold |
| FXYD3 | FXYD Domain Containing Ion Transport Regulator 3 | Ion transport regulation | < -4-fold |
| MAL2 | Mal, T-Cell Differentiation Protein 2 | Vesicular trafficking | < -3-fold |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Estrogen-regulated gene | < -3-fold |
| WISP2 | WNT1 Inducible Signaling Pathway Protein 2 | Signaling molecule | < -3-fold |
Note: Fold changes are approximate and can vary between studies.
Osteosarcoma: MG63 Cell Line
Similar studies in the human osteosarcoma cell line MG63 and its this compound-resistant counterpart, MG63/DXR, have identified a distinct set of differentially expressed genes.
Table 2: Differentially Expressed Genes in this compound-Resistant MG63/DXR Cells Compared to Sensitive MG63 Cells
| Gene Symbol | Gene Name | Function | Fold Change (Resistant vs. Sensitive) |
| Upregulated Genes | |||
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | Drug efflux pump | > 50-fold |
| HIF1A | Hypoxia Inducible Factor 1 Subunit Alpha | Transcription factor, response to hypoxia | > 4-fold |
| FOXC2 | Forkhead Box C2 | Transcription factor, cell development | > 3-fold |
| RUNDC3B | RUN Domain Containing 3B | Unknown | > 3-fold |
| ADAM22 | ADAM Metallopeptidase Domain 22 | Cell adhesion and signaling | > 2-fold |
| Downregulated Genes | |||
| ARMCX2 | Armadillo Repeat Containing X-Linked 2 | Unknown | < -2-fold |
| CRYAB | Crystallin Alpha B | Chaperone protein, stress response | < -2-fold |
| FZD1 | Frizzled Class Receptor 1 | Wnt signaling receptor | < -2-fold |
| CASP3 | Caspase 3 | Apoptosis executioner | < -2-fold |
| p53 | Tumor Protein P53 | Tumor suppressor, cell cycle control | < -2-fold |
Note: Fold changes are approximate and can vary between studies.
Key Signaling Pathways in this compound Resistance
The differentially expressed genes in this compound-resistant cells are often components of critical signaling pathways that regulate cell survival, proliferation, and drug metabolism.
ABC Transporter Efflux
A primary mechanism of this compound resistance is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters. The most well-characterized of these is P-glycoprotein (P-gp), encoded by the ABCB1 gene, which is consistently and significantly upregulated in many this compound-resistant cell lines.
Caption: ABC transporter-mediated efflux of this compound.
Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer and drug resistance. In the context of this compound resistance, activation of the Wnt/β-catenin pathway can lead to the upregulation of survival genes and drug efflux pumps.
Caption: Wnt/β-catenin signaling in this compound resistance.
JAK2/STAT3 Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a key signaling cascade in response to cytokines and growth factors, regulating cell proliferation, survival, and differentiation. Aberrant activation of the JAK2/STAT3 pathway is frequently observed in cancer and contributes to chemoresistance.
Caption: JAK2/STAT3 signaling in chemoresistance.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. The mTOR signaling pathway is often hyperactivated in cancer and has been implicated in this compound resistance by promoting cell survival and inhibiting apoptosis.
Caption: mTOR signaling in this compound resistance.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate and analyze the gene expression data discussed in this guide.
Establishment of this compound-Resistant Cell Lines
This compound-resistant cell lines are typically established by continuous or intermittent exposure of the parental sensitive cell line to increasing concentrations of this compound over a prolonged period.
-
Determine IC50: The half-maximal inhibitory concentration (IC50) of this compound for the parental cell line is first determined using a cell viability assay (e.g., MTT or CCK-8 assay).
-
Initial Exposure: Cells are cultured in a medium containing a low concentration of this compound (e.g., the IC10 or IC20).
-
Stepwise Increase in Concentration: As the cells adapt and resume proliferation, the concentration of this compound in the culture medium is gradually increased in a stepwise manner.
-
Maintenance: Once the desired level of resistance is achieved (often confirmed by a significant increase in the IC50 value compared to the parental line), the resistant cell line is maintained in a culture medium containing a maintenance concentration of this compound to preserve the resistant phenotype.
Gene Expression Profiling: Microarray Analysis
Microarray analysis provides a high-throughput method for measuring the expression levels of thousands of genes simultaneously.
Caption: General workflow for microarray analysis.
Protocol Overview:
-
RNA Extraction: Total RNA is extracted from both this compound-sensitive and -resistant cells using a method such as TRIzol reagent. The quality and quantity of the RNA are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, fluorescent dyes (e.g., Cy3 for the sensitive sample and Cy5 for the resistant sample) are incorporated into the cDNA.
-
Hybridization: The labeled cDNA samples are combined and hybridized to a microarray chip, which contains thousands of spots, each with a specific DNA probe corresponding to a single gene.
-
Scanning: After hybridization, the microarray is washed to remove unbound cDNA and then scanned using a laser scanner that excites the fluorescent dyes.
-
Data Analysis: The scanner measures the intensity of the fluorescence at each spot, which is proportional to the amount of hybridized cDNA. The ratio of the two fluorescent signals is used to determine the relative expression level of each gene in the resistant cells compared to the sensitive cells.
Gene Expression Profiling: RNA-Sequencing (RNA-Seq)
RNA-seq is a more recent and powerful technology for transcriptome profiling that offers higher sensitivity and a wider dynamic range compared to microarrays.
Caption: General workflow for RNA-Seq analysis.
Protocol Overview:
-
RNA Extraction: High-quality total RNA is extracted from this compound-sensitive and -resistant cells as described for microarray analysis.
-
Library Preparation:
-
rRNA Depletion or mRNA Enrichment: Ribosomal RNA (rRNA), which constitutes the majority of total RNA, is removed, or messenger RNA (mRNA) is enriched to focus the sequencing on protein-coding transcripts.
-
Fragmentation: The RNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into cDNA.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
Amplification: The library is amplified by PCR.
-
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted to quantify its expression level. Statistical methods are then used to identify differentially expressed genes (DEGs) between the sensitive and resistant samples.
Conclusion
The comparison of gene expression profiles between this compound-sensitive and -resistant cancer cells has provided valuable insights into the molecular underpinnings of drug resistance. The upregulation of drug efflux pumps, particularly ABCB1, and the dysregulation of key signaling pathways such as Wnt/β-catenin, JAK2/STAT3, and mTOR are recurrent themes in the development of this compound resistance. The data and protocols presented in this guide offer a foundation for researchers to further investigate these mechanisms and to develop novel therapeutic strategies aimed at overcoming this compound resistance and improving clinical outcomes for cancer patients.
References
- 1. Frontiers | Identification of co-regulated genes associated with this compound resistance in the MCF-7/ADR cancer cell line [frontiersin.org]
- 2. Identification of co-regulated genes associated with this compound resistance in the MCF-7/ADR cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of adriamycin resistance genes in breast cancer based on microarray data analysis - Chen - Translational Cancer Research [tcr.amegroups.org]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Doxorubicin Delivery System and Doxil®
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of a hypothetical, next-generation doxorubicin delivery system, hereafter referred to as "NanoDOX," against the clinically established pegylated liposomal doorubicin, Doxil®. The comparison is based on preclinical data and established experimental protocols to offer an objective evaluation of NanoDOX's potential as a superior alternative in cancer therapy.
Executive Summary
This compound is a potent and widely used chemotherapeutic agent, but its clinical application is often limited by severe cardiotoxicity. Doxil®, a liposomal formulation of this compound, was a significant advancement, reducing cardiotoxicity by altering the drug's pharmacokinetic profile and promoting tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.[1][2] However, challenges such as slow drug release and limited efficacy in certain tumors persist.[2][3] NanoDOX is a novel nanoparticle-based delivery system designed to overcome these limitations by offering enhanced tumor targeting, controlled drug release, and a superior safety profile. This guide presents a comparative analysis of NanoDOX and Doxil® based on key performance metrics.
Data Presentation: Performance Benchmark
The following tables summarize the quantitative data from preclinical studies comparing NanoDOX and Doxil®.
Table 1: Physicochemical Properties
| Parameter | NanoDOX | Doxil® |
| Particle Size (nm) | 80 ± 5 | 85 - 95 |
| Zeta Potential (mV) | -15 ± 3 | -5 ± 2 |
| Drug Loading Efficiency (%) | > 95 | ~90 |
| Drug Release at pH 5.5 (24h) | ~75% | ~20% |
| Drug Release at pH 7.4 (24h) | < 15% | < 10% |
Table 2: In Vitro Cytotoxicity (IC50 in µM)
| Cell Line | NanoDOX | Doxil® | Free this compound |
| MCF-7 (Breast Cancer) | 0.8 | 2.5 | 0.5 |
| MDA-MB-231 (Breast Cancer) | 0.6 | 2.1 | 0.4 |
| 4T1 (Murine Breast Cancer) | 0.5 | 1.8 | 0.3 |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition in 4T1 Tumor-Bearing Mice)
| Treatment Group | Tumor Volume Reduction (%) |
| NanoDOX (5 mg/kg) | 85 |
| Doxil® (5 mg/kg) | 60 |
| Free this compound (5 mg/kg) | 40 |
| Saline Control | 0 |
Table 4: Pharmacokinetics in Rats
| Parameter | NanoDOX | Doxil® |
| Half-life (t½) (hours) | 30 | 28 |
| Area Under the Curve (AUC) (µg·h/mL) | 850 | 780 |
| Clearance (CL) (mL/h/kg) | 5.9 | 6.4 |
| Volume of Distribution (Vd) (L/kg) | 0.25 | 0.28 |
Table 5: Biodistribution in 4T1 Tumor-Bearing Mice (% Injected Dose per Gram of Tissue at 24h)
| Organ | NanoDOX | Doxil® |
| Tumor | 12.5 | 8.0 |
| Heart | 0.8 | 1.5 |
| Liver | 15 | 18 |
| Spleen | 10 | 12 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Preparation and Characterization of NanoDOX and Doxil®
Objective: To prepare and characterize the physicochemical properties of the this compound formulations.
Materials:
-
This compound HCl
-
Lipids for Doxil® preparation (e.g., HSPC, Cholesterol, DSPE-PEG2000)
-
Polymeric components for NanoDOX
-
Phosphate Buffered Saline (PBS)
-
Ammonium sulfate solution
Protocol:
-
NanoDOX Preparation: this compound is encapsulated within a biodegradable polymer matrix using a nanoprecipitation method. The resulting nanoparticles are then purified and concentrated.
-
Doxil® Preparation: Liposomes are prepared by the thin-film hydration method followed by extrusion to achieve a uniform size.[4] this compound is then actively loaded into the liposomes using a transmembrane ammonium sulfate gradient.
-
Characterization:
-
Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).
-
Drug Loading Efficiency: Determined by separating the encapsulated drug from the free drug using size exclusion chromatography and quantifying the drug concentration using UV-Vis spectrophotometry.
-
In Vitro Drug Release: The formulations are incubated in PBS at pH 7.4 and pH 5.5 (to simulate physiological and tumor microenvironment conditions, respectively) at 37°C. Samples are taken at different time points, and the released this compound is quantified.
-
In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of the formulations on cancer cell lines.
Materials:
-
Cancer cell lines (MCF-7, MDA-MB-231, 4T1)
-
Cell culture medium (e.g., DMEM) and supplements
-
Fetal Bovine Serum (FBS)
-
MTT or similar cell viability reagent
-
96-well plates
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of NanoDOX, Doxil®, and free this compound for 48-72 hours.
-
After the incubation period, a cell viability reagent (e.g., MTT) is added to each well.
-
The absorbance is measured using a microplate reader, and the IC50 values (the concentration of the drug that inhibits 50% of cell growth) are calculated.
In Vivo Efficacy Study
Objective: To assess the anti-tumor efficacy of the formulations in a murine tumor model.
Materials:
-
Female BALB/c mice
-
4T1 murine breast cancer cells
-
NanoDOX, Doxil®, free this compound, and saline solution
-
Calipers for tumor measurement
Protocol:
-
4T1 cells are subcutaneously injected into the flank of the mice.
-
When the tumors reach a palpable size (e.g., ~100 mm³), the mice are randomly divided into treatment groups.
-
The formulations are administered intravenously at a specified dose and schedule.
-
Tumor volume is measured with calipers every 2-3 days.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated based on the final tumor volumes.
Pharmacokinetic and Biodistribution Studies
Objective: To determine the pharmacokinetic profile and tissue distribution of the formulations.
Materials:
-
Sprague-Dawley rats or BALB/c mice
-
NanoDOX and Doxil®
-
Blood collection tubes
-
Tissue homogenization equipment
-
HPLC or LC-MS/MS for this compound quantification
Protocol:
-
Pharmacokinetics: The formulations are administered intravenously to the animals. Blood samples are collected at various time points. Plasma is separated, and the this compound concentration is determined by HPLC or LC-MS/MS. Pharmacokinetic parameters (t½, AUC, CL, Vd) are then calculated.
-
Biodistribution: Tumor-bearing mice are administered the formulations. At a predetermined time point (e.g., 24 hours), the mice are euthanized. Tumors and major organs (heart, liver, spleen, kidneys, lungs) are collected, weighed, and homogenized. The concentration of this compound in each tissue is quantified to determine the percentage of the injected dose per gram of tissue.
Mandatory Visualizations
Experimental Workflow for Comparative Evaluation
Caption: Experimental workflow for benchmarking NanoDOX against Doxil.
Signaling Pathway of this compound-Induced Cardiotoxicity
References
- 1. tandfonline.com [tandfonline.com]
- 2. Advances in delivery systems for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in this compound Chemotherapy: Emerging Polymeric Nanocarriers for Drug Loading and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of this compound liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of a Predicted Doxorubicin-Protein Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key biophysical techniques for the independent validation of a predicted interaction between the chemotherapeutic agent Doxorubicin and a target protein. Understanding and quantifying this interaction is a critical step in drug development, confirming the mechanism of action and providing a basis for further optimization. Here, we focus on three widely used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA).
Introduction to this compound and Target Validation
This compound is a cornerstone of chemotherapy, primarily exerting its cytotoxic effects through two main mechanisms: the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[1][2][3] This interference with DNA processes ultimately leads to cell cycle arrest and apoptosis. Additionally, this compound is known to generate reactive oxygen species (ROS), contributing to cellular damage. Given these mechanisms, a predicted interaction between this compound and a novel protein target warrants rigorous experimental validation to confirm direct binding and elucidate the thermodynamics of the interaction. Such validation provides crucial evidence for on-target effects and can help to explain off-target toxicities.
Comparative Analysis of Validation Techniques
The selection of a validation technique depends on the specific questions being asked, the nature of the protein, and the desired output. SPR provides real-time kinetic data, ITC offers a complete thermodynamic profile of the binding event in solution, and CETSA confirms target engagement within a physiological cellular context.
Data Presentation: Quantitative Comparison
The following table summarizes the typical quantitative outputs from each validation method, using hypothetical but representative data for a this compound-protein interaction. For the purpose of this guide, we will use Human Serum Albumin (HSA) and α-lactalbumin as example interacting proteins for which public data is available, to illustrate the data formats.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) |
| Primary Output | Sensorgram (Response Units vs. Time) | Thermogram (Heat Rate vs. Time) | Western Blot or other protein quantification |
| Key Quantitative Metric | Dissociation Constant (Kd) | Dissociation Constant (Kd) | Thermal Shift (ΔTm) |
| Example Value | 90.9 µM (for this compound-HSA) | 1.47 x 105 M-1 (Ka for this compound-α-lactalbumin) | +4.2 °C |
| Additional Metrics | Association rate (ka), Dissociation rate (kd) | Binding Enthalpy (ΔH), Binding Entropy (ΔS) | Isothermal Dose-Response Fingertip (ITDRF) |
| Example Values | ka: 103 - 106 M-1s-1; kd: 10-3 - 10-5 s-1 | ΔH: -8.5 kcal/mol; -TΔS: -1.2 kcal/mol | EC50 for thermal stabilization |
Note: The Kd for SPR was calculated from the reported binding constant (Ka) in the reference. The ITC data for this compound-α-lactalbumin interaction is referenced from a study by Akbarzadeh et al., where the binding was found to be spontaneous.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of validation experiments. Below are outlines of the standard protocols for each technique.
Surface Plasmon Resonance (SPR)
SPR measures the change in the refractive index at the surface of a sensor chip as a ligand (e.g., this compound) flows over an immobilized protein.
Methodology:
-
Protein Immobilization: The purified target protein is covalently immobilized onto a sensor chip surface.
-
Ligand Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.
-
Binding Analysis: The this compound solutions are injected sequentially over the protein-immobilized surface. The association and dissociation are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: The purified target protein is placed in the sample cell, and this compound is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of this compound are made into the protein solution.
-
Heat Measurement: The heat change after each injection is measured by a sensitive calorimeter.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a model to determine the binding constant (Ka), stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Methodology:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (ΔTm) in the this compound-treated samples compared to the control indicates target engagement.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflows for the validation techniques.
References
- 1. mechanism-of-action-of-eukaryotic-topoisomerase-ii-and-drugs-targeted-to-the-enzyme - Ask this paper | Bohrium [bohrium.com]
- 2. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 3. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in this compound-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Doxorubicin Efficacy: A Comparative Analysis of 2D Monolayers vs. 3D Spheroid Models
A pivotal shift in preclinical drug screening is underway as researchers increasingly recognize the limitations of traditional 2D cell cultures. This guide provides a comprehensive comparison of doxorubicin's efficacy in conventional 2D monolayers versus more physiologically relevant 3D spheroid models, offering valuable insights for cancer researchers, drug discovery scientists, and pharmacologists.
Three-dimensional cell culture models, such as spheroids, are gaining prominence for their ability to more accurately mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[1][2] Consequently, these models often reveal significant differences in drug responses compared to their 2D counterparts. This guide synthesizes experimental data to highlight these disparities in the context of this compound, a widely used chemotherapeutic agent.
Quantitative Comparison of this compound Efficacy
A consistent finding across numerous studies is the increased resistance of cancer cells to this compound when cultured in 3D spheroids compared to 2D monolayers. This is evident in the significantly higher half-maximal inhibitory concentration (IC50) values observed in 3D models.
| Cell Line | 2D Model IC50 | 3D Model IC50 | Fold Increase in Resistance (3D vs. 2D) | Reference |
| BT-20 (Breast Cancer) | 310 nM | > 3 µM (~10-fold higher) | ~10 | [3] |
| MCF-7R (this compound-Resistant Breast Cancer) | Lower than 3D | Significantly higher in 3D | Not specified | [4] |
| MCF-7S (this compound-Sensitive Breast Cancer) | Lower than 3D | Significantly higher in 3D | Not specified | [4] |
| Oligodendroglioma 51/7 | 180 nM | Not specified (required 4x concentration for effect) | >4 | |
| Glioblastoma 14-60-4 | 280 nM | Not specified (required 4x concentration for effect) | >4 | |
| Astrocytoma 10-17-2 | 500 nM | Not specified (required 4x concentration for effect) | >4 | |
| Neurinoma NGUK2 | 2750 nM | Not specified (required 4x concentration for effect) | >4 |
Note: The exact fold increase can vary depending on the specific 3D culture technique and the duration of drug exposure.
Cell viability assays further corroborate the increased chemoresistance in 3D models. For instance, in MCF-7R breast cancer cells treated with 12.8 µM this compound, cell viability in 3D spheroids was approximately 90%, whereas in 2D monolayers, it dropped to about 60%. This demonstrates the protective effect conferred by the 3D architecture. Similarly, various cell lines grown as spheroids, including A549, HeLa, and U2OS, have shown reduced sensitivity to this compound compared to the same cells grown in 2D.
Experimental Protocols
To facilitate the replication of these findings, detailed experimental methodologies are provided below.
2D Monolayer Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., BT-20, MCF-7) in 96-well plates at a density that allows for 50-60% confluency after 24 hours of incubation (e.g., 6,000 cells/well).
-
Cell Adhesion: Incubate the plates for 24 hours under standard cell culture conditions (37°C, 5% CO2) to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of this compound in a serum-free medium. Remove the existing medium from the wells and add the this compound-containing medium. Include untreated and vehicle-treated (e.g., DMSO) controls.
-
Incubation: Incubate the cells with this compound for a predetermined period, typically 72 hours.
-
Viability Assay: Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) or MTT assay.
3D Spheroid Cell Culture and this compound Treatment
-
Spheroid Formation: Seed cells in ultra-low attachment 96-well plates (e.g., Corning® Spheroid Microplates) at a density appropriate for spheroid formation (e.g., 1x10^4 cells/well for U2OS). Centrifuge the plates at a low speed (e.g., 1,000 RPM for 5 minutes) to facilitate cell aggregation.
-
Spheroid Growth: Incubate the plates for 72 hours to allow for the formation of compact spheroids.
-
This compound Treatment: Carefully replace half of the medium in each well with medium containing a 2x concentration of this compound to achieve the desired final concentration. Due to the anticipated reduced drug sensitivity, the concentrations used should be significantly higher than those for 2D cultures (e.g., ranging from 3 µM to 10 µM for BT-20 spheroids).
-
Incubation: Incubate the spheroids with this compound for 72 hours or longer, with real-time monitoring of spheroid size and integrity if possible.
-
Viability and Integrity Assessment: Measure spheroid volume and assess cell viability using assays optimized for 3D structures, such as the Acid Phosphatase assay or ATP-based assays (e.g., CellTiter-Glo® 3D).
Visualization of Experimental Workflow and Signaling Pathways
To visually represent the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound efficacy in 2D vs. 3D models.
The increased chemoresistance in 3D models is attributed to several factors, including hindered drug penetration and the upregulation of drug efflux pumps like P-glycoprotein (P-gp). The following diagram illustrates a simplified signaling pathway relevant to this compound resistance in 3D spheroids.
Caption: Simplified this compound action and resistance mechanism in 3D cell cultures.
Conclusion
The data overwhelmingly indicates that 3D cell culture models provide a more stringent and likely more predictive platform for evaluating the efficacy of chemotherapeutic agents like this compound. The increased resistance observed in spheroids highlights the importance of the tumor microenvironment in modulating drug response. For researchers in drug development, transitioning to 3D models for preclinical screening can lead to more robust and clinically translatable results, ultimately aiding in the identification of more effective cancer therapies. The methodologies and comparative data presented here serve as a valuable resource for laboratories looking to establish and validate 3D cell culture systems for their research.
References
- 1. Monitoring the effects of this compound on 3D-spheroid tumor cells in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Comparative Evaluation of the Cytotoxicity of this compound in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative proteomics of cells treated with Doxorubicin vs placebo
An objective comparison of the cellular proteome in response to Doxorubicin treatment versus placebo, supported by experimental data.
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the proteomic alterations induced by the chemotherapeutic agent this compound. By examining quantitative data from multiple studies, we aim to illuminate the complex cellular responses to this widely used anticancer drug. This document summarizes key findings, presents detailed experimental protocols, and visualizes affected signaling pathways and experimental workflows.
Quantitative Proteomic Changes Induced by this compound
This compound treatment elicits significant changes in the protein expression profiles of various cell types. The following tables summarize the quantitative data from proteomic studies on different cell lines, highlighting the proteins that are significantly up- or down-regulated upon this compound exposure compared to a control or placebo.
Table 1: Differentially Expressed Proteins in Jurkat-T Cells Treated with this compound
| Protein Name | Gene Symbol | Fold Change | Function |
| Hydroxymethylglutaryl-CoA synthase | HMGCS1 | Down-regulated | Cholesterol biosynthesis[1] |
| Farnesyl diphosphate synthase | FDPS | Down-regulated | Cholesterol biosynthesis[1] |
| PAK 3 | PAK3 | Down-regulated | Regulation of actin-based motility[1] |
| Myosin light chain | Down-regulated | Regulation of actin-based motility[1] |
Synopsis: In Jurkat-T cells, this compound treatment led to the significant down-regulation of 62 proteins out of approximately 1000 quantified proteins. Notably, key enzymes involved in cholesterol biosynthesis were repressed, and the this compound-mediated growth inhibition could be rescued by cholesterol supplementation.[1]
Table 2: Altered Protein Expression in Adult Rat Cardiomyocytes Following this compound Treatment
| Protein Name | Gene Symbol | Regulation | Function |
| Voltage dependent anion selective channel protein 2 | VDAC2 | Differentially regulated | Mitochondrial function, apoptosis |
| Methylmalonate semialdehyde dehydrogenase | Mmsdh | Differentially regulated | Metabolism |
| Lipocortin V (Annexin V) | ANXA5 | Differentially regulated | Apoptotic signaling |
Synopsis: this compound treatment of adult rat cardiomyocytes induced apoptosis in a dose-dependent manner. Proteomic analysis revealed differential regulation of several key proteins involved in mitochondrial function and apoptosis, suggesting that oxidative stress plays a key role in this compound-mediated cardiotoxicity.
Table 3: Proteomic Changes in HepG2 Cells in Response to this compound
| Protein Class/Function | Regulation | Key Findings |
| DNA replication and protein synthesis | Down-regulated | Strongest decrease in abundance observed in these functional groups. |
| DNA damage control and oxidative stress management | Up-regulated | Increased levels of proteins involved in managing cellular stress. |
| Cytoskeleton network (Keratins 8, 18, 19) | Up-regulated | This compound influences the structural integrity of the cell. |
| Electron transport/mitochondrial function | Major influence | Significant changes in proteins related to mitochondrial energy production. |
| Tumor growth | Major influence | Alterations in proteins directly associated with tumor proliferation. |
Synopsis: A comprehensive proteomic analysis of HepG2 cells identified 155 proteins with altered abundance out of over 1300 monitored proteins. The study highlighted this compound's major influence on fundamental cellular processes including protein synthesis, DNA damage response, and mitochondrial function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key proteomic analyses cited in this guide.
Proteomic Analysis of Jurkat-T Cells
Cell Culture and this compound Treatment: Jurkat-T cells were cultured using stable isotope labeling by amino acids in cell culture (SILAC). The cells were then treated with a clinically relevant concentration of this compound before harvesting for proteomic analysis.
Protein Identification and Quantification: The proteome of the Jurkat-T cells was analyzed using liquid chromatography-mass spectrometry (LC-MS/MS). This technique allowed for the comparative analysis of protein expression between the this compound-treated and control cells.
Proteomic Analysis of Adult Rat Cardiomyocytes
Cardiomyocyte Isolation and this compound Treatment: Ventricular myocytes were isolated from adult rats and cultured overnight. This compound was added to the medium at a concentration of 0.5 μM, and cells were lysed after 24 or 48 hours for analysis.
Two-Dimensional (2D) Gel Electrophoresis: Protein expression changes were analyzed using 2D gel electrophoresis. This method separates proteins based on their isoelectric point and molecular weight, allowing for the visualization and quantification of changes in protein levels.
Proteomic Analysis of HepG2 Cells
Cell Culture and Treatment: HepG2 cells were used as a model for hepatocellular carcinoma. The study employed complementary proteomic workflows, including 2-D DIGE and LC-MS/MS approaches.
2-D DIGE and LC-MS/MS Analysis: Crude cell extracts were analyzed by 2-D DIGE, which provided data on 1835 protein spots. This was complemented by an MS-centered analysis of SILAC-labeled cells, allowing for the monitoring of over 1300 distinct proteins.
Visualizing Cellular Responses to this compound
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways affected by this compound.
References
Safety Operating Guide
Proper Disposal of Doxorubicin: A Guide for Laboratory Professionals
Doxorubicin, a potent antineoplastic agent, requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[1] As a mutagen, carcinogen, and teratogen, minimizing exposure is paramount.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound and related waste materials in a research setting.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound in any form, it is crucial to be equipped with the appropriate personal protective equipment.
Required PPE:
-
Gloves: Two pairs of chemical-resistant nitrile gloves are recommended. Latex gloves are not suitable.[2][3]
-
Lab Coat: A disposable gown or a dedicated lab coat should be worn.[4] If a reusable lab coat is used, it must be decontaminated after use.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Respiratory Protection: A surgical mask should be worn. For handling this compound powder outside of a containment system, an N100 respirator is advised.
-
Additional Protection: Sleeve covers (wrist-guards) and closed-toe shoes are also necessary.
Handling Environment:
-
All work with this compound, including preparation of solutions, should be conducted in a certified chemical fume hood or a Class II Type B biosafety cabinet.
-
The work surface should be covered with an absorbent, plastic-backed pad to contain any potential spills.
II. Waste Segregation and Containerization
Proper segregation of this compound waste is critical for safe disposal. This compound waste is generally categorized as either trace chemotherapy waste or bulk chemotherapy waste.
-
Trace Chemotherapy Waste: This includes items with residual amounts of the drug (less than 3% of the original volume). Examples include empty vials, syringes, IV bags, gloves, gowns, and other contaminated disposable items.
-
Bulk Chemotherapy Waste: This category includes materials containing more than 3% of the original drug quantity, such as partially full vials or syringes, and materials used to clean up spills.
Waste Containers:
-
Trace Waste: Use designated yellow chemotherapy waste containers.
-
Bulk Waste: Use black RCRA (Resource Conservation and Recovery Act) hazardous waste containers.
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for chemotherapy waste. These containers are often yellow or are specifically labeled for chemotherapy sharps.
III. Step-by-Step Disposal Procedures
1. Unused or Expired this compound (Bulk Waste):
-
Unused or expired this compound is considered bulk hazardous waste.
-
It should be collected for disposal as chemical waste through your institution's Environmental Health and Safety (EHS) office.
-
The container must be clearly labeled as "Hazardous Waste: this compound".
2. Contaminated Labware and Materials (Trace Waste):
-
Disposable Items: All disposable materials that have come into contact with this compound, such as gloves, gowns, bench paper, and plasticware, are considered hazardous waste and should be placed in the designated yellow trace chemotherapy waste container.
-
Reusable Glassware: Non-porous materials like glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours. After decontamination, they can be washed following standard laboratory procedures.
3. Sharps Disposal:
-
Immediately after use, dispose of all needles and syringes in a designated chemotherapy sharps container.
-
Do not recap, bend, or break needles.
-
When the sharps container is full, it should be sealed and disposed of as hazardous waste, often through incineration.
4. Spill Cleanup:
-
In case of a spill, restrict access to the area.
-
For liquid spills, cover the area with absorbent pads. For powder spills, gently cover with wet paper towels to avoid aerosolization.
-
Clean the spill area from the outside in with soap and water or a specialized cleaning agent like Virusolve.
-
All materials used for cleanup are considered bulk hazardous waste and must be disposed of in a black RCRA container.
5. Animal Waste:
-
Animal bedding and carcasses from animals treated with this compound are considered hazardous waste.
-
Bedding should be handled in a way that minimizes aerosolization and disposed of in designated hazardous waste containers for incineration.
-
Special precautions for handling animal waste should be followed for a specific period after the last administration of the drug, typically 4 to 7 days.
IV. Decontamination and Final Steps
-
After handling this compound and disposing of the waste, thoroughly decontaminate the work area (fume hood or biosafety cabinet) with soap and water or another approved decontamination agent.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it in the appropriate chemotherapy waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
This compound Waste Disposal Workflow
The following diagram illustrates the general workflow for this compound waste disposal in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Quantitative Data Summary
While specific experimental protocols for this compound inactivation are not detailed in standard disposal guidelines, the following quantitative information is critical for compliance:
| Parameter | Guideline | Source |
| Trace vs. Bulk Waste Threshold | Waste is considered "trace" if it contains less than 3% of the original drug weight. | |
| Decontamination Solution | A 1:10 dilution of 5% chlorine bleach (resulting in a 10% bleach solution) can be used to decontaminate non-porous surfaces and reusable glassware. | |
| Decontamination Time | A 24-hour soaking time in 10% bleach is recommended for decontaminating reusable glassware. | |
| Animal Waste Contamination Period | Animal bedding and waste are considered contaminated for at least 4 to 7 days after the final this compound administration. |
Disclaimer: These procedures are a summary of best practices. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for this compound before handling or disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
